Product packaging for Ethen-1,2-diol(Cat. No.:CAS No. 1571-60-4)

Ethen-1,2-diol

Cat. No.: B074797
CAS No.: 1571-60-4
M. Wt: 60.05 g/mol
InChI Key: JMCRDEBJJPRTPV-OWOJBTEDSA-N
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Description

Ethen-1,2-diol, the simplest vicinal diol, is a high-value synthetic intermediate and building block in organic and medicinal chemistry research. Its primary research value lies in the reactivity of its two adjacent hydroxyl groups, which can participate in a range of transformations, including selective protection/deprotection sequences, cyclization reactions to form oxygen-containing heterocycles, and as a precursor for the synthesis of chiral ligands and complex molecular scaffolds. The compound serves as a versatile precursor in the synthesis of dioxolanes, which are crucial as protecting groups for carbonyls and as functional moieties in material science. Furthermore, this compound is a fundamental model compound for studying the physical organic chemistry of intramolecular hydrogen bonding and conformational analysis in flexible polyol systems. Researchers utilize it to develop novel catalytic oxidation protocols to glyoxal and other dicarbonyl compounds, with applications in polymer chemistry and cross-linking agents. This reagent is provided for laboratory research purposes to facilitate innovation in synthetic methodology, chemical biology, and materials development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O2 B074797 Ethen-1,2-diol CAS No. 1571-60-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1571-60-4

Molecular Formula

C2H4O2

Molecular Weight

60.05 g/mol

IUPAC Name

(E)-ethene-1,2-diol

InChI

InChI=1S/C2H4O2/c3-1-2-4/h1-4H/b2-1+

InChI Key

JMCRDEBJJPRTPV-OWOJBTEDSA-N

SMILES

C(=CO)O

Isomeric SMILES

C(=C/O)\O

Canonical SMILES

C(=CO)O

Origin of Product

United States

Foundational & Exploratory

The Unstable Dance of a Sugar Precursor: A Technical Guide to Ethen-1,2-diol Tautomerism to Glycoaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A deep understanding of molecular transformations is fundamental to advancements in chemistry, biology, and medicine. This technical guide delves into the intricate process of tautomerism, specifically focusing on the conversion of the transient enol, ethen-1,2-diol, to its more stable keto isomer, glycoaldehyde. This seemingly simple isomerization is of significant interest due to the role of glycoaldehyde as a precursor to advanced glycation end products (AGEs), which are implicated in a variety of disease states, making this a critical area of study for drug development and disease pathology.

The Keto-Enol Equilibrium: A Fundamental Principle

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In the case of this compound and glycoaldehyde, the equilibrium lies heavily towards the keto form, glycoaldehyde, due to its greater thermodynamic stability. The enol form, this compound, is a high-energy, transient species. This variety of tautomerism is termed keto-enol tautomerism, where the "keto" part refers to the carbonyl group (–C=O) typical of aldehydes and ketones, and the "enol" part refers to the combination of a double bond (-ene) and a hydroxyl group (-ol).[1]

The tautomerization process involves the migration of a proton and the shifting of bonding electrons. This interconversion can be catalyzed by either acids or bases.

Thermodynamic Landscape of the Tautomerization

The preference for glycoaldehyde in the tautomeric equilibrium is rooted in the thermodynamic stability of the keto form over the enol form. This can be quantified by examining the changes in standard enthalpy (ΔH°) and Gibbs free energy (ΔG°) of the reaction.

Table 1: Thermodynamic Data for this compound Tautomerism to Glycoaldehyde

TautomerStandard Enthalpy of Formation (ΔfH°gas, 298.15 K)
trans-1,2-Ethenediol-266.4 ± 1.3 kJ/mol
Glycoaldehyde-317.50 ± 0.90 kJ/mol[1]

Based on the available standard enthalpy of formation data, the tautomerization of trans-1,2-ethenediol to glycoaldehyde is an exothermic process. This negative enthalpy change indicates that the formation of the more stable glycoaldehyde is energetically favorable.

Experimental Protocols for Studying the Tautomerism

Characterizing the transient nature of this compound and quantifying its equilibrium with glycoaldehyde requires specialized experimental techniques.

Gas-Phase Synthesis and Matrix Isolation Spectroscopy of this compound

Due to its instability, this compound is not a commercially available reagent. It can be generated in the gas phase and trapped in a cryogenic matrix for spectroscopic analysis.

Experimental Workflow: Gas-Phase Synthesis and Matrix Isolation

G cluster_synthesis Flash Vacuum Pyrolysis (FVP) cluster_trapping Matrix Isolation cluster_analysis Spectroscopic Analysis precursor Precursor (e.g., Bicyclo[2.2.1]hept-5-ene-2,3-diol) fvp_tube Heated Quartz Tube (~500-700 °C, <0.1 mbar) precursor->fvp_tube Sublimation cryostat Cryogenic Window (~10 K) fvp_tube->cryostat Deposition spectrometer IR / UV-Vis Spectrometer cryostat->spectrometer Measurement argon Inert Gas (Argon) argon->cryostat G cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis sample Glycoaldehyde Solution (in deuterated solvent) nmr_acq Acquire 1H NMR Spectrum sample->nmr_acq integration Integrate Signals of This compound and Glycoaldehyde nmr_acq->integration calculation Calculate Equilibrium Constant (Keq) integration->calculation G GA Glycoaldehyde ROS ROS Production GA->ROS MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Inflammation Inflammatory Response (e.g., VCAM-1, ICAM-1 expression) MAPK->Inflammation NFkB->Inflammation

References

Computational Analysis of Ethen-1,2-diol Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethen-1,2-diol, also known as vinylene glycol, is the enol tautomer of glycolaldehyde. While thermodynamically less stable than its keto counterpart, its potential formation through photochemical processes and its role as a reactive intermediate in atmospheric and interstellar chemistry make the analysis of its stability a critical area of research. This technical guide provides a comprehensive overview of the computational methods used to study the stability of this compound, focusing on its tautomeric relationship with glycolaldehyde and its subsequent atmospheric fate. Quantitative data from key theoretical studies are summarized, and the computational and experimental protocols for characterizing this transient species are detailed.

Introduction

This compound (HOCH=CHOH) is a key intermediate in various chemical environments, from prebiotic and interstellar synthesis of carbohydrates to terrestrial atmospheric processes.[1][2] It exists as two geometric isomers, Z- and E-ethen-1,2-diol. These enols are high-energy tautomers of the simplest α-hydroxy aldehyde, glycolaldehyde (HOCH₂CHO).[1] The equilibrium between the keto (glycolaldehyde) and enol (this compound) forms lies heavily toward the keto form under standard conditions.[3] However, recent studies have shown that carbonyl compounds can undergo UV-induced isomerization to their enol counterparts, suggesting that this compound can be formed under atmospheric conditions.[4]

Understanding the kinetic stability and reaction pathways of this compound is therefore crucial. Computational chemistry provides essential tools to explore the potential energy surface of the C₂H₄O₂ system, elucidating the energy barriers, transition states, and reaction mechanisms that govern the formation and decay of this elusive molecule. This guide details these computational approaches and summarizes the key findings.

Theoretical Background: Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry where an equilibrium exists between a ketone or aldehyde (keto form) and its corresponding enol.[5] The interconversion involves the migration of a proton and the shifting of bonding electrons. For most simple aldehydes and ketones, the keto form is significantly more stable and dominates the equilibrium.[3]

The stability and interconversion kinetics are governed by the potential energy surface (PES) of the molecule. Computational methods are employed to map this surface, identifying the energy minima corresponding to stable isomers (keto and enol forms) and the saddle points corresponding to the transition states for their interconversion. The energy difference between a minimum and a connecting saddle point represents the activation energy barrier for the reaction.

Computational & Experimental Methodologies

The transient nature of this compound makes its direct experimental study challenging.[3] However, a combination of specialized experimental techniques and high-level computational methods has provided significant insight into its properties.

Computational Protocols

The theoretical investigation of the glycolaldehyde/ethen-1,2-diol system typically involves high-level ab initio and Density Functional Theory (DFT) calculations to accurately model the energetics and structures of the isomers and transition states.

  • Quantum Chemical Calculations : Studies on this system employ methods designed to yield high chemical accuracy. The primary goal is to calculate the electronic energy of the molecular structures.

  • Geometry Optimization : The structures of glycolaldehyde, Z- and E-ethen-1,2-diol, and the transition state for tautomerization are optimized to find their lowest energy conformations.

  • Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

  • Transition State Search : Algorithms are used to locate the saddle point on the potential energy surface that connects the keto and enol forms. The mechanism often involves a double-hydrogen shift.[4]

  • Reaction Pathway Modeling : Once the transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the transition state correctly connects the desired reactant (glycolaldehyde) and product (this compound).

  • Stochastic Master Equation Simulations : To model the atmospheric fate and lifetime of this compound, kinetic simulations using the stochastic master equation are often employed, which account for collisional deactivation and competing reaction pathways.[4]

Experimental Protocols: Matrix Isolation

Direct observation of this compound has been achieved through specialized experimental techniques designed to trap and study highly reactive species.

  • Gas-Phase Synthesis and Matrix Isolation : In a key experiment, ethen-1,2-diols were synthesized in the gas phase and subsequently trapped in cryogenic argon matrices.[1] This technique involves co-depositing the species of interest with a large excess of an inert gas (like argon) onto a very cold window (typically below 20 K). The inert matrix isolates the individual molecules, preventing them from reacting and allowing for spectroscopic characterization (e.g., via FTIR spectroscopy).

  • Photolysis : In these matrix isolation experiments, the trapped enols were shown to rearrange back to the more stable glycolaldehyde upon photolysis with UV light (λ = 180–254 nm), confirming their relationship.[1]

Results: Stability and Reactivity

Computational studies have provided a quantitative picture of the stability and reaction pathways of this compound.

Tautomerization from Glycolaldehyde

The primary pathway governing the stability of this compound is its tautomerization to glycolaldehyde. Computational studies have revealed a significant kinetic barrier for this process. The tautomerization proceeds via a double-hydrogen shift mechanism to yield the lower-energy Z-isomer.[4] This high barrier indicates that while this compound is thermodynamically unstable relative to glycolaldehyde, it can be kinetically persistent once formed, for example, through photochemical pathways.[4]

The logical workflow for determining the stability via computational chemistry is outlined below.

G Computational Workflow for Stability Analysis cluster_0 Structure Definition cluster_1 Quantum Calculations cluster_2 Analysis cluster_3 Output start Define Structures: - Glycolaldehyde - this compound (Z & E) - Transition State (TS) geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation (Confirm Minima/TS, get ZPVE) geom_opt->freq_calc energy_analysis Calculate Relative Energies (ΔE, ΔG) freq_calc->energy_analysis barrier_calc Determine Activation Barrier (E_TS - E_reactant) energy_analysis->barrier_calc pes_diagram Potential Energy Surface barrier_calc->pes_diagram thermo_data Thermodynamic Data Table barrier_calc->thermo_data Atmospheric Oxidation of this compound cluster_products Fragmentation Products Ethenediol This compound (HOCH=CHOH) Adduct •CH(OH)CH(OH)₂ Radical Adduct Ethenediol->Adduct + •OH OH_Radical •OH Peroxyl •O₂CH(OH)CH(OH)₂ Peroxyl Radical Adduct->Peroxyl + O₂ O2 O₂ Major_Prod Glyoxal Hydrate + HO₂• (96% yield) Peroxyl->Major_Prod α-hydroxyl mechanism Minor_Prod 2x Formic Acid + •OH (4% yield) Peroxyl->Minor_Prod β-hydroxyl pathway

References

Theoretical Studies of Vinylidene Glycol Intermediates: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylidene glycol (CH2=C(OH)2), the enol tautomer of glycolaldehyde, represents a fascinating and highly reactive intermediate in organic chemistry. While significantly less stable than its aldehyde counterpart, its transient existence is postulated in various chemical transformations, including the hydration of acetylene and certain biochemical pathways. Due to its fleeting nature, experimental characterization of vinylidene glycol is exceedingly challenging. Consequently, theoretical and computational chemistry have become indispensable tools for elucidating its structural, energetic, and reactive properties. This technical guide provides a comprehensive overview of the theoretical approaches used to study vinylidene glycol and related keto-enol systems, offering insights into its potential energy surface and tautomerization dynamics.

Tautomerization of Glycolaldehyde to Vinylidene Glycol

The equilibrium between glycolaldehyde (the "keto" form) and vinylidene glycol (the "enol" form) lies heavily towards the more stable aldehyde. This tautomerization is a fundamental concept in organic chemistry and can be catalyzed by acids or bases. The high reactivity of the vinylidene intermediate stems from the electron-rich carbon-carbon double bond. Understanding the energy barrier and the thermodynamics of this transformation is crucial for predicting the role of vinylidene glycol in reaction mechanisms.

Signaling Pathway for Tautomerization

The tautomerization process can be visualized as a proton transfer reaction, proceeding through a high-energy transition state. The general pathway involves the deprotonation at the alpha-carbon and protonation at the carbonyl oxygen, or vice-versa, often facilitated by solvent molecules or catalysts.

Tautomerization_Pathway Glycolaldehyde Glycolaldehyde (Keto Form) HOCH₂CHO TransitionState Transition State Glycolaldehyde->TransitionState ΔG‡ VinylideneGlycol Vinylidene Glycol (Enol Form) CH₂=C(OH)₂ TransitionState->VinylideneGlycol

Caption: Generalized pathway for the tautomerization of glycolaldehyde to vinylidene glycol.

Computational Methodologies

The study of transient species like vinylidene glycol necessitates the use of high-level quantum chemical methods. The choice of computational protocol is critical for obtaining accurate and reliable results.

Ab Initio and Density Functional Theory (DFT) Approaches
  • Geometry Optimization: The first step in characterizing any molecule is to find its minimum energy structure. This is typically performed using Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X, and a sufficiently large basis set, for instance, 6-311++G(d,p). For higher accuracy, coupled-cluster methods like CCSD(T) can be employed.

  • Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) correction.

  • Thermochemical Analysis: From the frequency calculations, thermodynamic properties such as enthalpy and Gibbs free energy can be computed. The relative energies of tautomers and the energy barrier for their interconversion are key parameters obtained from these calculations.

  • Solvation Effects: To model reactions in a condensed phase, the influence of the solvent must be considered. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, are commonly used to approximate the effect of the solvent on the electronic structure and energetics of the system.

Experimental Workflow for Theoretical Studies

The following workflow outlines the typical steps involved in the theoretical investigation of a keto-enol tautomerization, such as that of glycolaldehyde to vinylidene glycol.

Theoretical_Workflow start Define System (e.g., Glycolaldehyde/Vinylidene Glycol) geom_opt Geometry Optimization (DFT or Ab Initio) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure (No Imaginary Frequencies) freq_calc->verify_min verify_ts Verify Transition State (One Imaginary Frequency) ts_search Transition State Search (e.g., QST2/QST3) verify_min->ts_search energy_calc Single-Point Energy Calculation (Higher Level of Theory) verify_min->energy_calc Energy Calc. on Minima ts_search->freq_calc Frequency Calc. on TS ts_search->verify_ts irc_calc Intrinsic Reaction Coordinate (IRC) Calculation irc_calc->energy_calc verify_ts->irc_calc thermo_analysis Thermochemical Analysis (ΔG, ΔH, ΔG‡) energy_calc->thermo_analysis solvation_model Incorporate Solvation Effects (e.g., PCM, SMD) thermo_analysis->solvation_model end Analyze and Interpret Results solvation_model->end

Caption: A typical workflow for the computational study of a tautomerization reaction.

Quantitative Data from Theoretical Studies

While direct computational data for vinylidene glycol is scarce in the literature, extensive theoretical work has been performed on its more stable isomer, glycolaldehyde, and on other relevant keto-enol systems. This data provides a valuable framework for understanding the likely properties of vinylidene glycol.

Calculated Relative Energies of Glycolaldehyde Conformers

The following table summarizes the calculated relative energies of the four low-energy torsional conformers of glycolaldehyde. These values were obtained using high-level ab initio calculations.

ConformerOCCO Dihedral (°)CCOH Dihedral (°)Relative Energy (kJ/mol)
cis-cis000.0
trans-trans18018012.6
trans-gauche160±7513.9
cis-trans018018.9

Data adapted from computational thermochemistry studies of glycolaldehyde.

Comparative Energetics of Keto-Enol Tautomers

To provide context for the expected stability of vinylidene glycol relative to glycolaldehyde, the following table presents the calculated free energy differences (ΔG) for the tautomerization of other well-studied keto-enol pairs in the gas phase.

Keto FormEnol FormComputational MethodΔG (kcal/mol)
AcetaldehydeVinyl alcoholG410.5
Acetone2-HydroxypropeneG413.8
Cyclohexanone1-Cyclohexen-1-olG411.1

Data adapted from benchmarking studies of keto-enol tautomerizations. Based on these trends, the energy difference between glycolaldehyde and vinylidene glycol is expected to be significant, rendering the enol form a high-energy, transient intermediate.

Logical Relationships in Computational Chemistry

The selection of a computational method involves a trade-off between accuracy and computational cost. The "golden standard" of coupled-cluster theory provides high accuracy but is computationally expensive, while DFT offers a good balance for many applications.

Computational_Methods_Logic cluster_1 Computational Cost CoupledCluster Coupled-Cluster (e.g., CCSD(T)) HighCost High CoupledCluster->HighCost corresponds to MPn Møller-Plesset Perturbation Theory (e.g., MP2) MPn->HighCost DFT Density Functional Theory (DFT) MedCost Medium DFT->MedCost SemiEmpirical Semi-Empirical Methods (e.g., AM1) LowCost Low SemiEmpirical->LowCost

Caption: Relationship between accuracy and computational cost for different theoretical methods.

Conclusion

Theoretical studies provide a powerful lens through which the properties of elusive intermediates like vinylidene glycol can be investigated. While direct computational characterization of vinylidene glycol remains an area for future research, the established methodologies for studying keto-enol tautomerism and the extensive data on related systems offer a robust framework for understanding its probable behavior. High-level ab initio and DFT calculations are essential for accurately mapping the potential energy surface of such reactive species, providing crucial data for researchers in organic synthesis, biochemistry, and drug development. As computational resources continue to grow, the direct and detailed theoretical investigation of vinylidene glycol and its role in complex chemical reactions is an increasingly attainable and important goal.

Ethane-1,2-diol fundamental chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of Ethane-1,2-diol

Introduction

Ethane-1,2-diol, commonly known as ethylene glycol, is a vicinal diol with the chemical formula (CH₂OH)₂.[1] It is a colorless, odorless, viscous liquid with a sweet taste.[2][3] This document provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Identifiers

For clarity and precision in scientific communication, the various identifiers for ethane-1,2-diol are listed below.

IdentifierValue
IUPAC Name ethane-1,2-diol[1][4]
Common Names Ethylene glycol, Monoethylene glycol (MEG)[2][5][6]
CAS Number 107-21-1[7]
Molecular Formula C₂H₆O₂[8][9]
Molecular Weight 62.07 g/mol [3][7][10]
SMILES OCCO[7][9]
InChI Key LYCAIKOWRPUZTN-UHFFFAOYSA-N[9]

Physical and Chemical Properties

The physicochemical properties of ethane-1,2-diol are summarized in the table below. These properties are crucial for its various applications, including its use as an antifreeze and in the synthesis of polyesters.[6]

PropertyValue
Appearance Clear, colorless, syrupy, odorless liquid[2][3]
Melting Point -12.9 °C (260.2 K)[1][10]
Boiling Point 197.3 °C (470.4 K)[1][2][10]
Density 1.113 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.431[8][11]
Viscosity 16.1 mPa·s at 25 °C[11]
Surface Tension 47.99 dyn/cm at 25 °C[11]
Vapor Pressure 0.08 mm Hg at 20 °C[8]
Vapor Density 2.1 (vs air)[8]
Solubility Miscible with water, alcohols, ketones, and acetic acid. Slightly soluble in ether. Insoluble in benzene, carbon tetrachloride, and petroleum ether.[1][2][8]

Thermochemical Data

The thermodynamic properties of ethane-1,2-diol are essential for understanding its energy content and behavior in chemical reactions.

PropertyValue
Standard Enthalpy of Formation (liquid, ΔfH°liquid) -455.25 to -448.73 kJ/mol[12]
Standard Molar Entropy (liquid, S°liquid) 166.9 J/(mol·K)[11]
Heat Capacity (liquid, cp) 149.5 J/(mol·K)[11]
Standard Enthalpy of Vaporization (ΔvapH°) 65.6 kJ/mol[11]
Standard Enthalpy of Fusion (ΔfusH°) 9.9 kJ/mol[11]

Spectroscopic Data

Spectroscopic data is vital for the identification and structural elucidation of ethane-1,2-diol.

Spectroscopic TechniqueDescription
¹H NMR The proton NMR spectra of ethane-1,2-diol have been extensively studied in various solvents. The chemical shifts and coupling constants of the hydroxyl and methylene protons are dependent on the solvent used.[13][14]
Infrared (IR) Spectroscopy The IR spectrum of ethane-1,2-diol shows characteristic absorption bands for the O-H and C-O stretching vibrations, as well as C-H stretching and bending vibrations. The NIST Chemistry WebBook provides a reference spectrum.[15]
Mass Spectrometry The electron ionization mass spectrum of ethane-1,2-diol is available in the NIST Chemistry WebBook, providing information on its fragmentation pattern.[15]

Reactivity and Chemical Behavior

Ethane-1,2-diol undergoes reactions typical of alcohols, such as esterification and oxidation. It is stable under normal conditions but can react with strong oxidizing agents and acids.[4] At elevated temperatures, it can decompose to form organic acids, such as glycolic acid, which can be corrosive.[5]

Oxidation

Ethylene glycol can be oxidized to form several products, including glycolic acid and oxalic acid.[16] This metabolic pathway is responsible for its toxicity upon ingestion.[5][10]

Use as a Protecting Group

In organic synthesis, ethane-1,2-diol is used as a protecting group for carbonyl compounds (aldehydes and ketones).[5][16] It reacts with the carbonyl group in the presence of an acid catalyst to form a 1,3-dioxolane, which is stable to nucleophiles and bases.[5] The protecting group can be removed by acid hydrolysis.[5]

G carbonyl Aldehyde or Ketone (R-C(=O)-R') dioxolane 1,3-Dioxolane (Protected Carbonyl) carbonyl->dioxolane + Ethane-1,2-diol, H⁺ catalyst diol Ethane-1,2-diol (HOCH₂CH₂OH) deprotected Aldehyde or Ketone (Regenerated) dioxolane->deprotected Acid Hydrolysis (H₃O⁺)

Diagram 1: Use of Ethane-1,2-diol as a protecting group for carbonyls.

Experimental Protocols

Synthesis of Ethane-1,2-diol

The primary industrial route for producing ethane-1,2-diol is through the hydration of ethylene oxide (epoxyethane).[6]

  • Direct Hydration: Ethylene oxide is reacted with a large excess of water, either under neutral conditions or with an acid catalyst (e.g., 0.5% sulfuric acid) at 320-340 K under pressure.[6] The excess water is used to minimize the formation of byproducts like diethylene glycol and triethylene glycol.[6]

  • Two-Stage Process: A more selective method involves reacting ethylene oxide with carbon dioxide to form ethene carbonate, which is then hydrolyzed to yield ethane-1,2-diol with a selectivity of over 99%.[6]

G ethene Ethene eo Ethylene Oxide ethene->eo Oxidation direct_diol Ethane-1,2-diol (Direct Hydration, ~90% yield) eo->direct_diol + H₂O (large excess) Acid catalyst carbonate Ethene Carbonate eo->carbonate + CO₂ Organophosphorus catalyst two_stage_diol Ethane-1,2-diol (Two-Stage, >99% yield) carbonate->two_stage_diol + H₂O

Diagram 2: Industrial synthesis routes of Ethane-1,2-diol from Ethene.

Ethane-1,2-diol can be synthesized in the laboratory through the formose reaction.[17][18]

  • Procedure: A 250 mL three-necked flask is charged with 100 mL of methanol and 11 mL of aqueous formaldehyde solution.[17][18]

  • The mixture is heated to 60 °C.[17][18]

  • A 2 M NaOH solution is added to adjust the pH to 10.6.[17][18]

  • 0.08 g of a heterogeneous catalyst (e.g., Aerosil) is added to initiate the reaction.[17][18]

  • The reaction progress can be monitored by taking samples at specific time intervals and analyzing them using gas chromatography/mass spectrometry (GC/MS).[17][18]

Determination of Ethane-1,2-diol Concentration in Aqueous Solutions

A common and rapid method for determining the concentration of ethane-1,2-diol in solutions, such as engine coolants, is by measuring the refractive index.[19]

  • Principle: The refractive index of an ethylene glycol-water mixture is dependent on the concentration of ethylene glycol.

  • Methodology:

    • Prepare a series of standard solutions with known concentrations of ethane-1,2-diol in water.

    • Measure the refractive index of each standard solution using a refractometer.

    • Plot a calibration curve of refractive index versus concentration.

    • Measure the refractive index of the unknown sample.

    • Determine the concentration of the unknown sample by interpolating from the calibration curve.[19]

Safety and Toxicology

Ethane-1,2-diol is moderately toxic and poses a significant health risk if ingested.[5][20]

HazardDescription
Acute Toxicity Harmful if swallowed.[21] Ingestion can lead to central nervous system depression, followed by cardiopulmonary effects, and finally renal failure.[4][22]
Chronic Toxicity Prolonged or repeated exposure may cause damage to the kidneys, liver, and central nervous system.[20][21]
Flash Point 111 °C (Closed Cup)[20]
Autoignition Temperature 398 °C[20]
Flammability Limits Lower Explosive Limit (LEL): 3.2%[20]
Incompatibilities Reacts with strong oxidizing agents and strong acids.[4]

The toxicity of ethane-1,2-diol is due to its metabolism in the body to toxic compounds, primarily glycolic acid and oxalic acid.[5]

eg Ethane-1,2-diol ga Glycolaldehyde eg->ga Alcohol Dehydrogenase gac Glycolic Acid ga->gac Aldehyde Dehydrogenase gox Glyoxylic Acid gac->gox Glycolate Oxidase oa Oxalic Acid (Toxic Metabolite) gox->oa Lactate Dehydrogenase

Diagram 3: Metabolic pathway of Ethane-1,2-diol leading to toxic byproducts.

References

The Synthesis and Discovery of Ethylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical discovery and evolution of ethylene glycol synthesis, detailing key chemical pathways, experimental protocols, and quantitative process data for researchers, scientists, and drug development professionals.

Introduction

Ethylene glycol (IUPAC name: ethane-1,2-diol) is a diol with the chemical formula (CH₂OH)₂. It is a colorless, odorless, viscous, and sweet-tasting liquid, though it is toxic if ingested.[1] Its discovery in the mid-19th century and the subsequent development of efficient synthesis methods have established it as a cornerstone of the modern chemical industry. This technical guide provides a comprehensive overview of the synthesis and discovery of ethylene glycol, with a focus on the core chemical principles, experimental methodologies, and process data that are critical for professionals in research and development.

Discovery and Historical Synthesis

French chemist Charles-Adolphe Wurtz is credited with the first synthesis of ethylene glycol in 1856.[1][2][3] His initial method involved the reaction of ethylene iodide (1,2-diiodoethane) with silver acetate to produce ethylene diacetate, which was then hydrolyzed with potassium hydroxide.[1] Wurtz aptly named the compound "glycol" to signify its shared properties with ethyl alcohol and glycerin.[1] A few years later, in 1859, Wurtz developed a more direct route via the hydration of ethylene oxide.[1][4]

The Wurtz Synthesis (1856)

Wurtz's pioneering synthesis, while not commercially viable, laid the fundamental groundwork for glycol chemistry. The two-step process is outlined below.

Experimental Protocol:

  • Synthesis of Ethylene Diacetate: In a reaction vessel, ethylene iodide is treated with silver acetate. The reaction proceeds via nucleophilic substitution, where the acetate ions displace the iodide ions.

  • Hydrolysis to Ethylene Glycol: The resulting ethylene diacetate is then subjected to saponification by heating with potassium hydroxide. This hydrolysis step cleaves the ester linkages to yield ethylene glycol and potassium acetate.[1]

  • Purification: The ethylene glycol is separated from the reaction mixture, likely through distillation, although specific details of Wurtz's purification methods are not extensively documented.

Wurtz_Synthesis Ethylene Iodide Ethylene Iodide Ethylene Diacetate Ethylene Diacetate Ethylene Iodide->Ethylene Diacetate + Silver Acetate Silver Acetate Silver Acetate Ethylene Glycol Ethylene Glycol Ethylene Diacetate->Ethylene Glycol + Potassium Hydroxide (Hydrolysis) Potassium Hydroxide Potassium Hydroxide

Wurtz Synthesis Pathway (1856)

Modern Industrial Synthesis of Ethylene Glycol

Commercial production of ethylene glycol began in the 1920s and has since evolved to highly efficient, large-scale processes.[5] The dominant manufacturing routes start from ethylene, converting it to ethylene oxide as an intermediate, which is then hydrolyzed to ethylene glycol.

Direct Hydration of Ethylene Oxide

This method involves the direct reaction of ethylene oxide with water. It is a non-catalytic process that requires high temperatures and a large excess of water to achieve high selectivity for monoethylene glycol (MEG) and minimize the formation of higher glycols like diethylene glycol (DEG) and triethylene glycol (TEG).[6][7]

Experimental Protocol:

  • Feed Preparation: A mixture of ethylene oxide and a large excess of water (typically a 15-20 fold molar excess) is prepared.[1]

  • Reaction: The mixture is fed into a tubular reactor and heated to high temperatures (around 200°C) and pressures.[8] The reaction proceeds via the ring-opening of the epoxide by water.

  • Purification: The product mixture, containing ethylene glycol and unreacted water, is passed through a series of evaporators to remove the excess water, which is then recycled.[6] The crude glycol stream is then subjected to vacuum distillation to separate monoethylene glycol from higher glycols and other impurities.[2][6]

Direct_Hydration cluster_0 Ethylene Oxidation cluster_1 Hydration Ethylene Ethylene Ethylene Oxide Ethylene Oxide Ethylene->Ethylene Oxide + O2 (Silver Catalyst, 200-300°C) Oxygen Oxygen Ethylene Glycol Ethylene Glycol Ethylene Oxide->Ethylene Glycol + H2O (High Temp & Pressure) Water Water

Direct Hydration of Ethylene Oxide
The OMEGA Process: Synthesis via Ethylene Carbonate

The OMEGA (Only MEG Advantage) process, developed by Shell, is a two-step, fully catalytic method that offers higher selectivity to monoethylene glycol (>99%) compared to the direct hydration route.[9][10]

Experimental Protocol:

  • Carbonation: Ethylene oxide is reacted with carbon dioxide in the presence of a homogeneous catalyst to form ethylene carbonate. This reaction is exothermic.

  • Hydrolysis: The resulting ethylene carbonate is then hydrolyzed with water, also in the presence of a catalyst, to produce ethylene glycol and regenerate the carbon dioxide, which is recycled back to the first step.[9]

  • Purification: The product stream is purified using distillation to separate the ethylene glycol from water and the catalyst, which is also recycled.

OMEGA_Process cluster_0 Ethylene Oxidation cluster_1 OMEGA Process Ethylene Ethylene Ethylene Oxide Ethylene Oxide Ethylene->Ethylene Oxide + O2 (Silver Catalyst) Oxygen Oxygen Ethylene Carbonate Ethylene Carbonate Ethylene Oxide->Ethylene Carbonate + CO2 (Catalyst) Carbon Dioxide Carbon Dioxide Ethylene Glycol Ethylene Glycol Ethylene Carbonate->Ethylene Glycol + H2O (Catalyst) Water Water Ethylene Glycol->Carbon Dioxide releases

The OMEGA Process Pathway

Quantitative Data and Process Comparison

The efficiency and selectivity of ethylene glycol synthesis have significantly improved from the early methods to modern industrial processes. The following tables summarize key quantitative data for comparison.

Table 1: Comparison of Ethylene Glycol Synthesis Processes

ProcessKey ReactantsCatalystSelectivity to MEGKey Byproducts
Direct Hydration Ethylene Oxide, WaterNone (thermal)89-91%[6]Diethylene glycol, Triethylene glycol[6]
OMEGA Process Ethylene Oxide, CO₂, WaterHomogeneous>99%[10]Minimal higher glycols

Table 2: Physical and Thermodynamic Properties of Ethylene Glycol

PropertyValue
Molar Mass 62.07 g/mol [11]
Boiling Point 197.3 °C[11]
Melting Point -12.9 °C[1]
Density (at 20°C) 1.1132 g/cm³[1]
Standard Enthalpy of Formation (liquid) -460 kJ/mol[11]
Standard Enthalpy of Vaporization 65.6 kJ/mol[11]
Viscosity (at 25°C) 16.1 mPa·s[11]

Analytical Methods for Quantification

Accurate quantification of ethylene glycol and its byproducts is crucial for process control and quality assurance. Gas chromatography (GC) is the primary analytical method employed.

Experimental Protocol for GC Analysis:

  • Sample Preparation: Biological or environmental samples containing ethylene glycol may require derivatization prior to analysis.[12] Water samples can often be analyzed directly.[12]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.[12] Capillary columns are preferred for better separation.

  • Analysis: The prepared sample is injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase of the column.

  • Quantification: The concentration of ethylene glycol is determined by comparing the peak area of the sample to that of a known standard. Internal standards are often used to improve accuracy.[13] High-performance liquid chromatography (HPLC) can also be used, particularly for the analysis of its metabolites.[12]

Conclusion

From its initial laboratory synthesis by Charles-Adolphe Wurtz to the highly optimized industrial processes of today, the journey of ethylene glycol production reflects the significant advancements in chemical engineering and catalysis. The modern synthesis routes, particularly the OMEGA process, demonstrate a commitment to higher efficiency, selectivity, and sustainability. For researchers and professionals in the chemical and pharmaceutical industries, a thorough understanding of these synthesis pathways, experimental protocols, and the underlying quantitative data is essential for innovation and the development of new applications for this versatile molecule.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethane-1,2-diol, commonly known as ethylene glycol, is a diol with significant applications across various industries, including as an antifreeze, a precursor in polyester synthesis, and in the formulation of various products. Its utility is a direct consequence of its unique physical and chemical properties. This technical guide provides a comprehensive overview of these characteristics, presenting quantitative data in structured tables, detailing experimental protocols for property determination, and visualizing key processes through diagrams. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound.

Physical Properties

Ethane-1,2-diol is a colorless, odorless, viscous, and hygroscopic liquid with a sweet taste.[1] Its physical properties are summarized in the tables below.

Table 1: General Physical Properties of Ethane-1,2-diol
PropertyValueReference
Molecular FormulaC₂H₆O₂[2]
Molar Mass62.07 g/mol [2]
AppearanceColorless, viscous liquid[1][2]
OdorOdorless[1]
TasteSweet[1][2]
Table 2: Quantitative Physical Properties of Ethane-1,2-diol
PropertyValueConditionsReference
Density1.113 g/mLat 25 °C[2]
Melting Point-13 °C[2]
Boiling Point197.3 °Cat 1 atm[3]
Flash Point111 °C (Closed Cup)[4]
Vapor Pressure0.08 mm Hgat 20 °C[2]
Refractive Index1.431at 20 °C[2]
Viscosity16.1 mPa·sat 25 °C[5]
Surface Tension47.99 dyn/cmat 25 °C[5]
Table 3: Thermodynamic Properties of Ethane-1,2-diol
PropertyValueUnitReference
Standard Enthalpy of Formation (liquid)-460kJ/mol[5]
Standard Molar Entropy (liquid)166.9J/(mol·K)[5]
Heat Capacity (liquid)149.5J/(mol·K)[5]
Standard Enthalpy of Vaporization65.6kJ/mol[5]
Standard Enthalpy of Fusion9.9kJ/mol[5]

Chemical Properties

The chemical behavior of ethane-1,2-diol is dictated by the presence of two primary hydroxyl (-OH) groups. These groups allow it to participate in a variety of chemical reactions, most notably esterification and oxidation.

Solubility

Ethane-1,2-diol is miscible with water and many polar organic solvents such as lower aliphatic alcohols, glycerol, acetic acid, and acetone.[2][6] It is slightly soluble in ether but nearly insoluble in nonpolar solvents like benzene, chlorinated hydrocarbons, and petroleum ether.[2]

Table 4: Solubility of Ethane-1,2-diol
SolventSolubilityReference
WaterMiscible[2]
EthanolMiscible[2]
AcetoneMiscible[6]
Diethyl EtherSlightly Soluble[2]
BenzeneInsoluble[2]
Reactivity

Oxidation: The primary hydroxyl groups of ethane-1,2-diol can be oxidized by various oxidizing agents. Depending on the reaction conditions and the strength of the oxidizing agent, the products can range from aldehydes and carboxylic acids to complete cleavage of the carbon-carbon bond. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize it to oxalic acid (ethanedioic acid).[7]

Esterification: Ethane-1,2-diol readily undergoes esterification with carboxylic acids or their derivatives to form esters. A commercially significant example is its reaction with terephthalic acid to produce the polyester polyethylene terephthalate (PET).[1]

Experimental Protocols

This section details the methodologies for determining some of the key physical properties of ethane-1,2-diol.

Determination of Melting Point

The melting point of ethane-1,2-diol, which is a solid below -13°C, can be determined using a capillary tube method with a suitable cooling bath.

Apparatus:

  • Melting point apparatus with a cooling stage or a Thiele tube setup with a cooling bath (e.g., dry ice/acetone)

  • Capillary tubes

  • Thermometer

  • Sample of Ethane-1,2-diol

Procedure:

  • Freeze a small sample of ethane-1,2-diol.

  • Grind the frozen sample into a fine powder.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus or attach it to a thermometer immersed in a cooling bath.

  • Slowly increase the temperature of the bath (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[8]

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or distillation method.

Apparatus:

  • Thiele tube or a small-scale distillation apparatus

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Thermometer

  • Capillary tube (for Thiele tube method)

  • Boiling chips (for distillation)

  • Sample of Ethane-1,2-diol

Procedure (Thiele Tube Method):

  • Fill a small test tube with 0.5-1 mL of ethane-1,2-diol.

  • Invert a capillary tube (sealed at one end) and place it inside the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer.

  • Immerse the setup in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Gently heat the side arm of the Thiele tube.

  • Observe a stream of bubbles emerging from the capillary tube as the liquid heats up and its vapor pressure increases.

  • When a steady stream of bubbles is observed, remove the heat source.

  • The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[9]

Determination of Density using a Pycnometer

A pycnometer is used for the precise measurement of density.

Apparatus:

  • Pycnometer (a glass flask with a specific volume)

  • Analytical balance

  • Thermometer

  • Water bath

  • Sample of Ethane-1,2-diol

Procedure:

  • Clean and dry the pycnometer and weigh it accurately (m_empty).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

  • Ensure the pycnometer is filled to the mark, removing any excess water.

  • Dry the outside of the pycnometer and weigh it (m_water).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with ethane-1,2-diol and repeat the temperature equilibration and weighing process (m_sample).

  • The density of ethane-1,2-diol is calculated using the formula: Density = (m_sample - m_empty) / (m_water - m_empty) * Density_of_water_at_T

Visualizations

Experimental Workflow: Density Determination

The following diagram illustrates the logical workflow for determining the density of Ethane-1,2-diol using a pycnometer.

G start Start: Prepare Pycnometer weigh_empty Weigh Empty Pycnometer (m_empty) start->weigh_empty fill_water Fill with Distilled Water weigh_empty->fill_water equilibrate_water Equilibrate Temperature in Water Bath fill_water->equilibrate_water weigh_water Weigh Pycnometer with Water (m_water) equilibrate_water->weigh_water empty_dry Empty and Dry Pycnometer weigh_water->empty_dry calculate Calculate Density weigh_water->calculate fill_sample Fill with Ethane-1,2-diol empty_dry->fill_sample equilibrate_sample Equilibrate Temperature in Water Bath fill_sample->equilibrate_sample weigh_sample Weigh Pycnometer with Sample (m_sample) equilibrate_sample->weigh_sample weigh_sample->calculate end_process End: Density Value calculate->end_process

Caption: Workflow for density determination of Ethane-1,2-diol.

Signaling Pathway: Polyester Synthesis

The following diagram illustrates the simplified reaction pathway for the synthesis of Polyethylene Terephthalate (PET) from Ethane-1,2-diol and Terephthalic Acid.

G cluster_reactants Reactants cluster_reaction Esterification cluster_product Product EthaneDiol Ethane-1,2-diol (HOCH₂CH₂OH) Reaction Heat, Catalyst (-H₂O) EthaneDiol->Reaction TerephthalicAcid Terephthalic Acid (HOOC-C₆H₄-COOH) TerephthalicAcid->Reaction PET Polyethylene Terephthalate (PET) [-O-CH₂CH₂-O-CO-C₆H₄-CO-] Reaction->PET

Caption: Synthesis of PET from Ethane-1,2-diol and Terephthalic Acid.

References

Spectroscopic Profile of Pure Ethane-1,2-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for pure ethane-1,2-diol (ethylene glycol). The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual workflows to support analytical activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of ethane-1,2-diol by providing information about the chemical environment of its hydrogen and carbon atoms.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for Ethane-1,2-diol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.64Singlet4H-CH₂-
~2.5 (variable)Singlet (broad)2H-OH

Note: The chemical shift of the hydroxyl (-OH) proton is variable and depends on factors such as solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectroscopic Data for Ethane-1,2-diol

Chemical Shift (δ) ppmAssignment
~63.8-CH₂-
Experimental Protocols

Sample Preparation for NMR Analysis:

A standard protocol for preparing a liquid sample such as pure ethane-1,2-diol for NMR analysis is as follows:

  • Sample Quantity: For ¹H NMR, approximately 5-25 mg of ethane-1,2-diol is required. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable.

  • Solvent Selection: A suitable deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆) should be chosen that completely dissolves the sample. The typical volume of solvent is 0.6-0.7 mL.

  • Dissolution: The ethane-1,2-diol is dissolved in the deuterated solvent within a clean, dry vial. Gentle vortexing can aid dissolution.

  • Filtration and Transfer: The solution is then filtered through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent.

Data Acquisition:

  • The prepared NMR tube is placed in the spectrometer's probe.

  • The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

  • Shimming is performed to optimize the homogeneity of the magnetic field, which improves spectral resolution.

  • The appropriate NMR experiment (e.g., ¹H or ¹³C) is selected, and acquisition parameters such as the number of scans and relaxation delays are set.

  • The spectrum is then acquired.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Data Presentation

Table 3: Key FTIR Absorption Bands for Ethane-1,2-diol

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3550–3200Strong, BroadO-H StretchAlcohol (-OH)
2950–2850StrongC-H StretchAlkane (-CH₂)
1465MediumC-H BendAlkane (-CH₂)
1085, 1045StrongC-O StretchAlcohol (C-O)
Experimental Protocols

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of a Liquid Sample:

ATR-FTIR is a common and convenient method for analyzing liquid samples like ethane-1,2-diol with minimal sample preparation.

  • Instrument Preparation: The ATR crystal (commonly diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to ensure no residues from previous samples remain.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected. This spectrum is automatically subtracted from the sample spectrum to remove any environmental interferences (e.g., atmospheric CO₂ and water vapor).

  • Sample Application: A small drop of pure ethane-1,2-diol is placed directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: The spectrum of the sample is then recorded. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. An evanescent wave penetrates a short distance into the sample, and the absorbed energy is detected.

  • Cleaning: After the measurement, the sample is carefully wiped from the crystal surface using a soft tissue, and the crystal is cleaned with an appropriate solvent.

Visualization of Experimental Workflow

FTIR_Workflow ATR-FTIR Analysis Workflow for a Liquid Sample start Start clean_crystal Clean ATR Crystal (e.g., with isopropanol) start->clean_crystal background_scan Acquire Background Spectrum (of clean, empty crystal) clean_crystal->background_scan apply_sample Apply Liquid Sample (e.g., a drop of ethane-1,2-diol) background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum clean_up Clean Crystal After Use acquire_spectrum->clean_up end_process End clean_up->end_process

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects molecular vibrations that result in a change in polarizability.

Data Presentation

Table 4: Prominent Raman Shifts for Ethane-1,2-diol

Raman Shift (cm⁻¹)IntensityAssignment
2940StrongC-H Stretch
1460StrongCH₂ Bend
1090MediumC-O Stretch
1040MediumC-O Stretch
865StrongC-C Stretch
Experimental Protocols

Raman Spectroscopy of a Liquid Sample:

  • Sample Holder: A small volume of pure ethane-1,2-diol is placed in a suitable sample holder, such as a glass vial or a cuvette.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

  • Focusing: The laser is focused into the liquid sample.

  • Data Acquisition: The scattered light is collected and passed through a filter to remove the intense Rayleigh scattered light. The remaining Raman scattered light is dispersed by a grating onto a detector to generate the Raman spectrum. Acquisition parameters such as laser power and integration time are optimized to obtain a good signal-to-noise ratio without causing sample degradation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Data Presentation

Table 5: Key Fragments in the Electron Ionization (EI) Mass Spectrum of Ethane-1,2-diol

m/zRelative IntensityPutative Fragment
62Low[C₂H₆O₂]⁺ (Molecular Ion)
43Moderate[C₂H₃O]⁺
33Moderate[CH₅O]⁺
31High (Base Peak)[CH₃O]⁺

Note: The molecular ion peak for alcohols is often weak or absent in EI-MS.[1] The base peak at m/z 31 is characteristic of primary alcohols and results from the stable oxonium ion formed by cleavage of the C-C bond.[1][2]

Experimental Protocols

Direct Infusion Electrospray Ionization (ESI) Mass Spectrometry:

While the data presented is for Electron Ionization (EI), ESI is a soft ionization technique commonly used for polar molecules like diols.

  • Sample Preparation: A dilute solution of ethane-1,2-diol is prepared in a suitable solvent system, typically a mixture of water, methanol, or acetonitrile, often with a small amount of an acid (like formic acid for positive ion mode) or a base (like ammonium hydroxide for negative ion mode) to promote ionization. A typical concentration is in the range of 1-10 µg/mL.

  • Infusion: The sample solution is loaded into a syringe and infused at a constant flow rate into the ESI source of the mass spectrometer using a syringe pump.

  • Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets. As the solvent evaporates from these droplets, the analyte molecules are desorbed into the gas phase as ions.

  • Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Visible Spectroscopy

For a molecule to absorb light in the UV-Visible region (200-800 nm), it typically needs to have π-electrons or non-bonding electrons that can be promoted to higher energy orbitals. Ethane-1,2-diol, being a saturated alcohol, does not contain any chromophores that absorb significantly in the near UV-Vis range. Its absorption is generally found in the far UV region, below 200 nm, which is not routinely accessible with standard UV-Vis spectrophotometers. Therefore, UV-Vis spectroscopy is not a primary technique for the structural characterization of pure ethane-1,2-diol.

References

A Technical Guide to the Gas-Phase Conformational Analysis of Ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethane-1,2-diol (ethylene glycol), the simplest diol, serves as a fundamental model for understanding intramolecular interactions, particularly hydrogen bonding, which plays a crucial role in the structure and function of biomolecules and the design of pharmaceuticals. Its conformational landscape in the gas phase, free from intermolecular forces, provides a clear window into the intrinsic factors governing its three-dimensional structure. This technical guide offers an in-depth analysis of the gas-phase conformations of ethane-1,2-diol, detailing the experimental and computational methodologies used for their characterization and presenting key quantitative data.

Conformational Landscape of Ethane-1,2-diol

In the gas phase, ethane-1,2-diol exists as a mixture of several conformers, arising from rotations around the C-C and C-O bonds. The relative stability of these conformers is primarily determined by a delicate balance of steric hindrance, torsional strain, and the presence of a weak intramolecular hydrogen bond between the two hydroxyl groups.

The two primary conformations are designated as anti (or trans) and gauche, referring to the torsion angle of the O-C-C-O backbone. Numerous experimental and theoretical studies have concluded that the gauche conformer is the most stable form in the gas phase.[1][2][3] This preference is attributed to the formation of a weak intramolecular hydrogen bond between the hydroxyl proton of one oxygen atom and the lone pair of the other, which stabilizes the gauche arrangement.[4][5]

Computational studies have identified ten possible rotamers, with the relative energies falling within a narrow range.[6] The most stable conformer is often denoted as g-G-a or a similar nomenclature, indicating the dihedral angles around the H-O-C-C, O-C-C-O, and C-C-O-H bonds.

Experimental Determination of Conformations

The conformational preferences and detailed structural parameters of ethane-1,2-diol in the gas phase have been elucidated through a combination of sophisticated experimental techniques.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the geometric structure of molecules in the gas phase.[7] It provides information on bond lengths, bond angles, and the overall molecular geometry. For flexible molecules like ethane-1,2-diol, GED can also determine the relative abundance of different conformers at a given temperature.

Experimental Protocol:

  • Sample Introduction: A gaseous sample of ethane-1,2-diol is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This scattering pattern contains information about the internuclear distances within the molecule. By fitting a theoretical model of the molecular structure and conformational composition to the experimental data, precise geometric parameters and the mole fractions of the conformers can be determined.

A study combining gas electron diffraction with rotational constants and ab initio calculations provided a detailed structural analysis at 376 K and 733 K.[8] The system was modeled with three main conformers: g⁻Ga, g⁻Gg, and aAa, which were found to adequately represent the ten possible conformations.[8]

Microwave Spectroscopy

Microwave spectroscopy probes the rotational transitions of molecules in the gas phase.[9] This technique is highly sensitive to the moments of inertia of a molecule, making it an excellent tool for distinguishing between different conformers, as they possess unique rotational spectra.

Experimental Protocol:

  • Sample Introduction: A gaseous sample of ethane-1,2-diol is introduced into a waveguide or resonant cavity at low pressure.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

  • Absorption and Detection: When the frequency of the microwaves matches the energy difference between two rotational levels of a specific conformer, the radiation is absorbed. This absorption is detected, and a spectrum of absorption intensity versus frequency is generated.

  • Spectral Assignment: The observed rotational transitions are assigned to specific conformers based on theoretical predictions of their rotational constants. This allows for the precise determination of the rotational constants and, consequently, the geometry of each conformer.

Microwave spectroscopy has been instrumental in identifying and characterizing different conformers of ethane-1,2-diol and its isotopologues.[10][11]

Infrared Spectroscopy

Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule.[5] For ethane-1,2-diol, the O-H stretching frequency is particularly informative. The formation of an intramolecular hydrogen bond in the gauche conformer leads to a red-shift (a shift to lower frequency) of the bonded O-H stretching vibration compared to the free O-H stretch in the anti conformer.

Experimental Protocol:

  • Sample Preparation: A gaseous sample of ethane-1,2-diol is introduced into a gas cell with a defined path length. For enhanced sensitivity, a multi-pass gas cell is often used.[5]

  • IR Irradiation: The sample is irradiated with infrared light from a source.

  • Detection: The transmitted light is passed through a monochromator and onto a detector, or a Fourier-transform infrared (FTIR) spectrometer is used to obtain an interferogram which is then transformed into a spectrum.

  • Spectral Analysis: The resulting IR spectrum shows absorption bands corresponding to the different vibrational modes of the molecule. The position, shape, and intensity of the O-H stretching bands are analyzed to identify the presence of different conformers and to quantify the strength of the intramolecular hydrogen bond.

Temperature-dependent gas-phase IR studies have observed a red-shift of approximately 45 cm⁻¹ for the intramolecularly interacting O-H stretching band, providing evidence for weak intramolecular hydrogen bonding.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from experimental and computational studies on the gas-phase conformations of ethane-1,2-diol.

Table 1: Conformational Composition and Energy Difference

Temperature (K)MethodConformer Mole Fraction (gauche)Conformer Mole Fraction (anti)ΔE° (G → A) (kcal/mol)Reference
376GED0.920.081.4 (5)[8]
733GED0.820.181.4 (5)[8]

Table 2: Structural Parameters of Ethane-1,2-diol Conformers at 376 K (from GED)

Parameterg⁻Ga Conformerg⁻Gg ConformeraAa Conformer
r(C-C) (Å)1.517 (5)1.521 (5)1.517 (5)
r(C-O) (Å)1.424 (1)1.424 (1)1.424 (1)
r(O-H) (Å)0.961 (8)0.962 (8)0.960 (8)
r(C-H) (Å)1.118 (6)1.117 (6)1.118 (6)
∠CCO (deg)109.3 (4)111.2 (7)110.5 (30)
∠COH (deg)105.8 (27)108.2 (21)109.6 (21)
∠OCCO (deg)60.7 (18)57.5 (30)180 (fixed)

Uncertainties (2σ) are given in parentheses in units of the last digit.[8]

Visualizing Conformational Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental workflows discussed in this guide.

Conformational_Equilibrium cluster_conformers Ethane-1,2-diol Conformers cluster_stabilization Stabilizing Factor gauche Gauche Conformer (More Stable) anti Anti Conformer (Less Stable) gauche->anti Rotation around C-C bond H_bond Intramolecular Hydrogen Bond H_bond->gauche Stabilizes

Figure 1: Conformational equilibrium of ethane-1,2-diol.

Experimental_Workflow cluster_sample Sample Preparation cluster_methods Experimental Methods cluster_data Derived Data sample Ethane-1,2-diol (Gas Phase) GED Gas Electron Diffraction sample->GED MW Microwave Spectroscopy sample->MW IR Infrared Spectroscopy sample->IR structure Molecular Structure (Bond lengths, angles) GED->structure conformer_pop Conformer Population GED->conformer_pop rot_const Rotational Constants MW->rot_const vib_freq Vibrational Frequencies (O-H stretch) IR->vib_freq rot_const->structure vib_freq->conformer_pop

Figure 2: Workflow for experimental conformational analysis.

Conclusion

The gas-phase conformational analysis of ethane-1,2-diol reveals a fascinating interplay of structural factors, with the weak intramolecular hydrogen bond playing a decisive role in favoring the gauche conformer. The combination of gas electron diffraction, microwave spectroscopy, and infrared spectroscopy, supported by computational chemistry, has provided a detailed and consistent picture of its conformational landscape. This fundamental understanding is not only of academic interest but also provides a crucial foundation for modeling the behavior of more complex polyhydroxy compounds in various environments, which is of significant importance in the fields of biochemistry and drug development.

References

An In-depth Technical Guide to the Intramolecular Hydrogen Bonding in Ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the intramolecular hydrogen bonding in ethane-1,2-diol (ethylene glycol), a phenomenon of significant interest in conformational analysis and molecular interactions. The stability of the gauche conformer over the anti form is predominantly attributed to this intramolecular interaction. This document details the experimental and theoretical methodologies employed to investigate this hydrogen bond, presents key quantitative data in a structured format, and illustrates the underlying principles and workflows through diagrams. The information compiled is intended to serve as a valuable resource for researchers in chemistry, materials science, and pharmacology.

Introduction

Ethane-1,2-diol, the simplest diol, serves as a classic model for studying intramolecular hydrogen bonding. The molecule can exist in different conformations due to rotation around the central carbon-carbon single bond. The two most significant conformers are the anti and gauche forms. Counterintuitively, and contrary to what would be expected from steric hindrance alone, experimental and theoretical studies have consistently shown that the gauche conformation is more stable than the anti conformation.[1][2] This increased stability is attributed to the formation of an intramolecular hydrogen bond between the two hydroxyl groups in the gauche form.[2] The energy difference is reported to be approximately 9.6 kJ/mol (2.3 kcal/mol).[1][3][4]

The nature of this intramolecular interaction, while widely accepted as the reason for the gauche preference, is a subject of ongoing research, with some studies suggesting it is a weak hydrogen bond. This guide will delve into the experimental evidence and theoretical calculations that have elucidated our current understanding of this fundamental chemical interaction.

Conformational Analysis

The conformational landscape of ethane-1,2-diol is dominated by the equilibrium between the anti and gauche conformers. The intramolecular hydrogen bond in the gauche conformer is the primary stabilizing interaction that shifts the equilibrium in its favor.

G cluster_anti Anti Conformer cluster_gauche Gauche Conformer anti Anti (Less Stable) gauche Gauche (More Stable) Intramolecular H-Bond anti->gauche Rotation around C-C bond

Conformational equilibrium of Ethane-1,2-diol.

Quantitative Data Summary

The following tables summarize the key quantitative data from various experimental and theoretical studies on ethane-1,2-diol.

Table 1: Energetic Properties
ParameterValueMethodReference
Energy difference (Gauche vs. Anti)9.6 kJ/mol (2.3 kcal/mol)Conformational studies[1][3][4]
Energy of O-H···O internal hydrogen bond~1.4 (5) kcal/molElectron Diffraction[5]
Hydrogen bond energy~5.0 kcal/molElectron Diffraction[6]
Table 2: Geometric Parameters of the Gauche Conformer
ParameterValueMethodReference
r(C−C)1.517 (5) ÅElectron Diffraction (376 K)[5]
r(C−O)1.424 (1) ÅElectron Diffraction (376 K)[5]
r(O−H)0.961 (8) ÅElectron Diffraction (376 K)[5]
∠CCO109.3 (4) °Electron Diffraction (376 K)[5]
∠COH105.8 (27) °Electron Diffraction (376 K)[5]
∠OCCO60.7 (18) °Electron Diffraction (376 K)[5]
O···O distance2.97 ÅElectron Diffraction[6]

Experimental Protocols

A variety of experimental techniques have been employed to characterize the intramolecular hydrogen bond in ethane-1,2-diol. The following sections provide an overview of the methodologies for the key experiments.

Gas-Phase Infrared (FT-IR) Spectroscopy

Gas-phase FT-IR spectroscopy is a powerful tool for observing the vibrational modes of molecules in an environment free from intermolecular interactions.

Methodology:

  • Sample Preparation: A sample of ethane-1,2-diol is vaporized by heating to a specific temperature (e.g., 303 K, 313 K, and 323 K).

  • Spectrometer Setup: A Fourier Transform Infrared (FT-IR) spectrometer is coupled with a long-path gas cell (e.g., a multipass cell with a 6-meter optical path length).

  • Data Acquisition: The infrared spectrum is recorded in the mid-infrared region (typically 4000-400 cm⁻¹). A background spectrum of the evacuated gas cell is also recorded.

  • Data Analysis: The absorbance spectrum of the sample is obtained by referencing the sample spectrum to the background spectrum. The O-H stretching region is of particular interest, where a red shift in the vibrational frequency of the hydrogen-bonded O-H group is indicative of an intramolecular hydrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H) NMR, provides detailed information about the chemical environment of hydrogen atoms.

Methodology for Isotope Shift Titration:

  • Sample Preparation: A partially deuterated sample of ethane-1,2-diol is dissolved in a non-polar solvent (e.g., CD₂Cl₂ or benzene-d₆).

  • Titration: Methanol is incrementally added to the solution.

  • Data Acquisition: ¹H NMR spectra are recorded after each addition of methanol.

  • Data Analysis: The chemical shifts of the OH and OD protons are monitored. The persistence of a significant isotope shift upon addition of excess methanol provides evidence for an intact intramolecular hydrogen bond.[7][8]

Gas Electron Diffraction (GED)

GED is a primary method for determining the geometric structure of molecules in the gas phase.

Methodology:

  • Sample Introduction: A gaseous stream of ethane-1,2-diol is introduced into a high-vacuum chamber (e.g., 10⁻⁷ mbar).

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.

  • Data Analysis: The radial distribution of scattered electron intensity is analyzed to determine the internuclear distances and bond angles. This data allows for the determination of the relative populations of the gauche and anti conformers and their precise geometries.[5][9]

X-ray and Neutron Diffraction

These techniques are used to determine the crystal structure of ethane-1,2-diol in the solid state.

Methodology:

  • Crystal Growth: Single crystals of ethane-1,2-diol are grown, often at low temperatures. For neutron diffraction, deuterated samples are typically used to reduce incoherent scattering.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays or neutrons. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to determine the electron density map (for X-rays) or nuclear positions (for neutrons) within the unit cell. This allows for the precise determination of bond lengths, angles, and intermolecular interactions in the solid state.

Theoretical and Computational Protocols

Computational chemistry plays a crucial role in complementing experimental findings and providing deeper insights into the nature of the intramolecular hydrogen bond.

Density Functional Theory (DFT) Calculations

DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules.

Methodology:

  • Conformational Search: A systematic search for stable conformers of ethane-1,2-diol is performed by rotating the dihedral angles.

  • Geometry Optimization: The geometries of the identified conformers (e.g., gauche and anti) are optimized using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311++G** or aug-cc-pVDZ).

  • Energy Calculation: The relative energies of the optimized conformers are calculated to determine their relative stabilities.

  • Vibrational Frequency Analysis: The vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface and to predict the infrared spectrum. A red shift in the calculated O-H stretching frequency for the gauche conformer compared to the anti conformer supports the presence of an intramolecular hydrogen bond.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow sample Sample Preparation (Vaporization/Dissolution/Crystallization) measurement Spectroscopic/Diffraction Measurement (FT-IR, NMR, GED, X-ray) sample->measurement raw_data Raw Data (Spectra/Diffraction Pattern) measurement->raw_data analysis Data Analysis (Peak fitting, Structural refinement) raw_data->analysis exp_results Experimental Results (Energies, Geometries, Frequencies) analysis->exp_results validation Comparison with Experimental Data exp_results->validation Validation model Molecular Model Building calc Quantum Chemical Calculation (DFT, Ab initio) model->calc comp_data Calculated Properties (Energies, Geometries, Frequencies) calc->comp_data comp_data->validation comp_results Validated Theoretical Model validation->comp_results

General workflow for investigating intramolecular hydrogen bonding.

Conclusion

The intramolecular hydrogen bond in ethane-1,2-diol is a well-established phenomenon that dictates its conformational preference for the gauche isomer. A combination of sophisticated experimental techniques and computational methods has provided a detailed understanding of the energetic and structural consequences of this interaction. While the general principle is widely accepted, the precise nature and strength of this hydrogen bond continue to be areas of active investigation. This guide provides a foundational overview of the key methodologies and quantitative data that are essential for researchers and professionals working in fields where such molecular interactions are of critical importance.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene glycol (IUPAC name: ethane-1,2-diol), a vicinal diol with the chemical formula (CH₂OH)₂, is a molecule of significant industrial and scientific interest. Its versatile applications, ranging from being a primary component in antifreeze formulations to a precursor in polyester synthesis, are fundamentally dictated by its unique molecular structure and bonding characteristics.[1] This technical guide provides a comprehensive overview of the molecular geometry, conformational isomerism, and the pivotal role of intramolecular hydrogen bonding in determining the structural preferences of ethylene glycol. We delve into the quantitative structural parameters obtained from key experimental techniques, including gas-phase electron diffraction, neutron diffraction, and rotational spectroscopy, and provide detailed methodologies for these experiments.

Molecular Structure and Conformational Analysis

The ethylene glycol molecule is characterized by free rotation around the central carbon-carbon single bond, leading to the existence of various conformational isomers. The two most significant conformers are the gauche and anti forms, which are defined by the dihedral angle of the O-C-C-O backbone.

  • Gauche Conformer: In this conformation, the two hydroxyl groups are in close proximity, with an O-C-C-O dihedral angle of approximately 60°.[2][3]

  • Anti Conformer: Here, the hydroxyl groups are positioned at the maximum possible distance from each other, corresponding to an O-C-C-O dihedral angle of 180°.

Counterintuitively, and in contrast to many other substituted ethanes, the gauche conformer of ethylene glycol is more stable than the anti conformer.[3] This enhanced stability is attributed to the formation of an intramolecular hydrogen bond between the hydrogen atom of one hydroxyl group and the oxygen atom of the other.[4] This interaction introduces a stabilizing force that outweighs the steric hindrance that would typically favor the anti conformation.[3]

Intramolecular Hydrogen Bonding

The presence and significance of intramolecular hydrogen bonding in the gauche conformer of ethylene glycol have been extensively studied. This weak electrostatic attraction occurs because the proximity of the two hydroxyl groups in the gauche form allows for a favorable interaction between the partially positive hydrogen of one -OH group and the partially negative oxygen of the second -OH group.[4] This interaction creates a pseudo-five-membered ring structure, which contributes significantly to the overall stability of the gauche conformer. Computational studies have further elucidated the energetic favorability of this conformation.[5]

Quantitative Structural Parameters

Precise determination of the molecular geometry of ethylene glycol has been achieved through various experimental techniques. The following table summarizes the key bond lengths, bond angles, and dihedral angles for the most stable gauche conformer, primarily derived from gas-phase electron diffraction and neutron diffraction studies.

ParameterValue (Gas-Phase Electron Diffraction)Value (Neutron Diffraction - Anhydrous)
Bond Lengths (Å)
C-C1.518 ± 0.0061.5089 ± 0.0006
C-O1.426 ± 0.0021.4264 ± 0.0007 / 1.4287 ± 0.0005
O-H0.992 ± 0.0070.985 ± 0.001 / 0.988 ± 0.001
C-H1.135 ± 0.0061.092 - 1.109
Bond Angles (°)
∠CCO110.1 ± 0.3110.29 ± 0.03 / 110.45 ± 0.04
∠COH101.1 ± 1.6107.9 ± 0.1 / 108.3 ± 0.1
∠HCHNot specified108.3 - 109.1
∠OCHNot specified109.0 - 110.5
Dihedral Angles (°)
O-C-C-O58.4 ± 1.063.89 ± 0.06
H-O-C-C20.0 ± 3.6 / 135.6 ± 3.4Not specified

Note: Neutron diffraction data is for the tGg' rotamer in the anhydrous crystal structure at 220 K. The two values for C-O, O-H, and ∠CCO correspond to the two non-equivalent hydroxyl groups in the crystal.

Experimental Protocols

The structural data presented above were obtained through sophisticated experimental techniques. The following sections provide an overview of the methodologies employed in these key studies.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds in the vapor phase, free from intermolecular interactions.

Methodology:

  • Sample Introduction: A gaseous sample of ethylene glycol is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam that intersects with a high-energy electron beam (typically 40-60 keV).

  • Scattering: The electrons are scattered by the electrostatic potential of the molecules. The scattering pattern is a function of the internuclear distances within the molecules.

  • Data Collection: The scattered electrons are detected on a photographic plate or a CCD detector, producing a diffraction pattern of concentric rings. The intensity of these rings is measured as a function of the scattering angle.

  • Data Analysis: The radial distribution curve is obtained by a Fourier transform of the molecular scattering intensity. This curve represents the probability of finding two nuclei at a given distance from each other. By fitting this experimental curve to a theoretical model based on assumed molecular geometries, precise bond lengths, bond angles, and dihedral angles can be determined.

Neutron Diffraction

Neutron diffraction is particularly valuable for accurately determining the positions of hydrogen atoms, which is crucial for understanding hydrogen bonding.

Methodology for Powder Neutron Diffraction:

  • Sample Preparation: A deuterated sample of ethylene glycol is typically used to reduce incoherent scattering from hydrogen atoms. The sample is placed in a suitable container, often a vanadium can, which is largely transparent to neutrons.

  • Instrumentation: The experiment is conducted using a high-resolution powder diffractometer, such as the D2B instrument at the Institut Laue-Langevin. The sample is cooled to a specific temperature (e.g., 220 K for the anhydrous crystal structure).

  • Data Collection: A monochromatic neutron beam is directed at the sample. The scattered neutrons are detected at various angles to produce a diffraction pattern.

  • Data Analysis (Rietveld Refinement): The crystal structure is determined from the powder diffraction data using the Rietveld refinement method. This technique involves fitting a calculated diffraction pattern, based on a model of the crystal structure (including atomic positions, lattice parameters, and peak shape functions), to the experimental data until the best possible fit is achieved.

Rotational Spectroscopy

Rotational spectroscopy provides highly accurate information about the moments of inertia of a molecule in the gas phase, from which its geometry can be precisely determined.

Methodology (Fourier Transform Microwave Spectroscopy):

  • Sample Introduction: A gaseous sample of ethylene glycol, often seeded in an inert carrier gas like neon or argon, is introduced into a high-vacuum chamber through a pulsed nozzle. This creates a supersonic jet, which cools the molecules to very low rotational and vibrational temperatures (a few Kelvin).

  • Microwave Excitation: The cooled molecules are subjected to a short, high-power microwave pulse. This pulse excites a coherent superposition of rotational energy levels.

  • Free Induction Decay (FID) Detection: After the microwave pulse, the molecules emit a coherent rotational signal, known as the free induction decay (FID), as they relax to their ground rotational states. This signal is detected by a sensitive receiver.

  • Data Analysis: The time-domain FID signal is converted to a frequency-domain spectrum via a Fourier transform. The resulting high-resolution spectrum consists of sharp lines corresponding to the rotational transitions. By fitting these transition frequencies to a theoretical model of a rotating molecule, highly precise rotational constants are obtained. These constants are then used to determine the moments of inertia and, subsequently, the detailed molecular structure.

Conformational Landscape of Ethylene Glycol

The conformational preference of ethylene glycol is a delicate balance of steric effects and intramolecular hydrogen bonding. The following diagram illustrates the relationship between the more stable gauche conformer and the less stable anti conformer, highlighting the key intramolecular hydrogen bond.

Caption: Conformational isomers of ethylene glycol.

Conclusion

The molecular structure of ethylene glycol is a classic example of how subtle intramolecular forces, specifically hydrogen bonding, can dictate conformational preferences, overriding expected steric effects. The prevalence of the gauche conformer is a direct consequence of this stabilizing interaction. The precise geometric parameters of this conformer have been rigorously established through a combination of gas-phase electron diffraction, neutron diffraction, and rotational spectroscopy, providing a solid foundation for understanding its physical and chemical properties. This detailed structural knowledge is invaluable for researchers in materials science, pharmacology, and other fields where the molecular interactions of ethylene glycol play a crucial role.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethane-1,2-diol from Ethylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane-1,2-diol, commonly known as ethylene glycol, is a diol with wide-ranging applications in various industries. It serves as a crucial intermediate in the synthesis of polyesters, particularly polyethylene terephthalate (PET), and is a primary component in antifreeze formulations.[1][2] In the pharmaceutical and drug development sectors, it finds use as a solvent, a dehydrating agent, and in the formulation of various therapeutic products. The most prevalent industrial method for its synthesis is the hydrolysis of ethylene oxide.[2] This document provides detailed application notes and experimental protocols for the synthesis of ethane-1,2-diol from ethylene oxide, tailored for a laboratory research setting.

Reaction Principle

The synthesis of ethane-1,2-diol from ethylene oxide proceeds via the hydration of the epoxide ring. This reaction can be performed with or without a catalyst. The primary reaction involves the nucleophilic attack of a water molecule on one of the carbon atoms of the protonated ethylene oxide ring (in acidic or neutral conditions) or direct attack by a hydroxide ion (in basic conditions), leading to the opening of the three-membered ring to form the diol.[3]

Primary Reaction: C₂H₄O + H₂O → HOCH₂CH₂OH

A common side reaction is the addition of another ethylene oxide molecule to the newly formed ethylene glycol, resulting in the formation of diethylene glycol (DEG) and subsequently triethylene glycol (TEG) and other higher glycols.[4]

Side Reactions: HOCH₂CH₂OH + C₂H₄O → HOCH₂CH₂OCH₂CH₂OH (Diethylene glycol) HOCH₂CH₂OCH₂CH₂OH + C₂H₄O → HOCH₂CH₂OCH₂CH₂OCH₂CH₂OH (Triethylene glycol)

To maximize the yield of monoethylene glycol (MEG), a large excess of water is typically used to favor the reaction of ethylene oxide with water over its reaction with ethylene glycol.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of ethane-1,2-diol from ethylene oxide under various conditions.

Table 1: Effect of Catalyst on Ethylene Oxide Conversion and Ethane-1,2-diol Selectivity

CatalystTemperature (°C)Pressure (atm)EO Conversion (%)MEG Selectivity (%)Reference
None (Thermal)200High>99~90[4]
Sulfuric Acid (0.5-1.0 wt%)50-701High~85[5]
Anion-exchange resin9099898
Niobic acid/α-Alumina--99.8High
Fluorinated alkyl sulfonic acid ion exchange resin92-5694[6]

Table 2: Influence of Reaction Conditions on Product Yield

ParameterConditionEffect on MEG YieldReference
Water to Ethylene Oxide Molar RatioIncreasing from 1:1 to 20:1Increases[5]
Temperature (uncatalyzed)150-200 °CIncreases reaction rate, may decrease selectivity[4]
Pressure10-20 bar (industrial)Maintains liquid phase, influences reaction rate[2]
Catalyst Concentration (Acid)> 1.0%Decreases MEG selectivity, increases higher glycols[5]

Experimental Protocols

This section provides detailed protocols for the uncatalyzed and acid-catalyzed synthesis of ethane-1,2-diol from ethylene oxide on a laboratory scale.

Protocol 1: Uncatalyzed (Thermal) Synthesis of Ethane-1,2-diol

Objective: To synthesize ethane-1,2-diol via the thermal hydrolysis of ethylene oxide.

Materials:

  • Ethylene oxide (liquefied, in a suitable pressure vessel)

  • Deionized water

  • High-pressure stainless-steel autoclave reactor with temperature and pressure controls and a magnetic stirrer.

  • Distillation apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the high-pressure autoclave is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor: Add a significant molar excess of deionized water to the autoclave. A water-to-ethylene oxide molar ratio of at least 10:1 is recommended to maximize the selectivity for monoethylene glycol.

  • Cooling and Addition of Ethylene Oxide: Cool the autoclave to below 10 °C. Carefully transfer a known amount of liquefied ethylene oxide from its storage cylinder to the cooled autoclave. The amount of ethylene oxide should be determined based on the reactor's capacity and safety limits.

  • Reaction: Seal the reactor and begin stirring. Gradually heat the reactor to 190-200 °C. The pressure will increase as the temperature rises. Monitor the temperature and pressure throughout the reaction. Maintain these conditions for 1-2 hours.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Slowly and carefully vent any residual pressure.

  • Product Isolation: Open the reactor and transfer the aqueous solution to a round-bottom flask.

  • Purification:

    • Water Removal: Remove the excess water using a rotary evaporator.

    • Fractional Distillation: Purify the resulting crude ethylene glycol by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 197 °C (at atmospheric pressure). The boiling point will be lower under vacuum.

Expected Outcome: A colorless, odorless, viscous liquid. The yield of monoethylene glycol is typically around 90% with this method.[4]

Protocol 2: Acid-Catalyzed Synthesis of Ethane-1,2-diol

Objective: To synthesize ethane-1,2-diol using an acid catalyst to facilitate the hydrolysis of ethylene oxide at a lower temperature.

Materials:

  • Ethylene oxide (liquefied)

  • Deionized water

  • Sulfuric acid (concentrated, 98%)

  • Sodium hydroxide solution (1 M)

  • Anhydrous magnesium sulfate

  • Glass-lined pressure reactor or a robust sealed reaction vessel capable of withstanding moderate pressure, equipped with a magnetic stirrer and a dropping funnel.

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: Prepare a 0.5% (w/w) sulfuric acid solution in deionized water. For example, add 0.5 g of concentrated sulfuric acid to 99.5 g of deionized water.

  • Reactor Setup: Place the dilute sulfuric acid solution in the reaction vessel.

  • Addition of Ethylene Oxide: Cool the reaction vessel to 0-5 °C in an ice bath. Slowly add a stoichiometric amount or a slight excess of liquefied ethylene oxide to the stirred acidic solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-70 °C for 1-2 hours. Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

  • Neutralization: Cool the reaction mixture to room temperature and neutralize the sulfuric acid catalyst by slowly adding 1 M sodium hydroxide solution until the pH is neutral.

  • Drying: Add anhydrous magnesium sulfate to the neutralized solution to remove the bulk of the water.

  • Filtration and Purification: Filter the mixture to remove the drying agent and the precipitated sodium sulfate. Purify the filtrate by fractional distillation under reduced pressure as described in Protocol 1.

Expected Outcome: A colorless, viscous liquid. The selectivity for monoethylene glycol can be high, but is sensitive to catalyst concentration and temperature.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the reaction pathway for the synthesis of ethane-1,2-diol and the formation of diethylene glycol as a byproduct.

ReactionPathway cluster_main Primary Reaction cluster_side Side Reaction EO Ethylene Oxide (C₂H₄O) MEG Ethane-1,2-diol (MEG) EO->MEG + H₂O H2O Water (H₂O) H2O->MEG DEG Diethylene Glycol (DEG) MEG->DEG + C₂H₄O

Caption: Reaction pathway for the synthesis of ethane-1,2-diol.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of ethane-1,2-diol.

ExperimentalWorkflow start Start reactor_prep Reactor Preparation start->reactor_prep reagent_add Addition of Water and Ethylene Oxide reactor_prep->reagent_add reaction Reaction Under Controlled Temperature and Pressure reagent_add->reaction cooling Cooling and Depressurization reaction->cooling isolation Product Isolation cooling->isolation purification Purification isolation->purification distillation Fractional Distillation purification->distillation analysis Product Analysis (e.g., GC-MS, NMR) distillation->analysis end End analysis->end

Caption: General workflow for ethane-1,2-diol synthesis.

References

Industrial Production of Monoethylene Glycol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethylene glycol (MEG), a diol with the chemical formula C₂H₆O₂, is a cornerstone of the modern chemical industry. Its primary applications lie in the production of polyester fibers and polyethylene terephthalate (PET) resins, which are used extensively in textiles and packaging.[1][2] Additionally, MEG is a crucial component in antifreeze formulations due to its ability to depress the freezing point of water. This document provides detailed application notes and protocols for the principal industrial methods of MEG production, intended to serve as a comprehensive resource for researchers and professionals in chemistry and drug development.

Production via Ethylene Oxide Hydrolysis

The most established and widely used industrial method for MEG production is the hydrolysis of ethylene oxide (EO).[3][4] This process can be carried out either thermally (non-catalytically) or with the use of catalysts.

Thermal Hydrolysis of Ethylene Oxide

In the conventional thermal hydrolysis process, ethylene oxide is reacted with a significant excess of water at elevated temperatures and pressures.[1][5] The large surplus of water is necessary to maximize selectivity towards MEG and minimize the formation of higher glycols such as diethylene glycol (DEG) and triethylene glycol (TEG).[5][6][7]

ParameterValueReference
MEG Selectivity 89-92%[5][6]
Operating Temperature 120-250 °C[1]
Operating Pressure 10-40 bar[1][8]
Water to Ethylene Oxide Molar Ratio 20-25:1[9]
Byproducts Diethylene Glycol (DEG), Triethylene Glycol (TEG)[1][5]
  • Reactor Setup: A high-pressure stainless-steel batch reactor equipped with a magnetic stirrer, a heating mantle, a thermocouple, and a pressure gauge is required.

  • Reactant Charging: The reactor is charged with deionized water. The amount of water should be calculated to achieve a high molar excess relative to the ethylene oxide to be added.

  • Inerting: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any air.

  • Heating and Pressurization: The reactor is heated to the desired reaction temperature (e.g., 200°C).[5]

  • Ethylene Oxide Introduction: A pre-weighed amount of liquid ethylene oxide is carefully introduced into the reactor using a high-pressure pump. The pressure of the reactor will increase upon the introduction of ethylene oxide.

  • Reaction: The reaction mixture is stirred continuously at the set temperature and pressure for a predetermined residence time.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.

  • Product Analysis: The liquid product is collected and analyzed by gas chromatography (GC) to determine the conversion of ethylene oxide and the selectivity to MEG, DEG, and TEG.

Catalytic Hydrolysis of Ethylene Oxide (via Ethylene Carbonate) - The Shell OMEGA Process

A more modern and efficient approach to MEG production is the Shell OMEGA (Only MEG Advantage) process.[9] This two-step process involves the reaction of ethylene oxide with carbon dioxide to form ethylene carbonate, which is then hydrolyzed to MEG with very high selectivity.[5][9] This method significantly reduces the amount of water required and minimizes the formation of higher glycols.[9]

ParameterValueReference
MEG Selectivity >99%[5][9]
Catalyst (Carbonation Step) Phosphonium salts (e.g., Tetrabutylphosphonium iodide)[9]
Catalyst (Hydrolysis Step) Alumina (Al₂O₃)[3]
Reaction Temperature (Hydrolysis) 140-145°C[3][10]
Water to Ethylene Carbonate Molar Ratio 2.0-2.5:1[3][10]
Ethylene Oxide Conversion 100%[9]

Step 1: Synthesis of Ethylene Carbonate

  • Reactor Setup: A high-pressure autoclave equipped with a stirrer, heating system, and gas inlet is used.

  • Reactant and Catalyst Loading: The autoclave is charged with liquid ethylene oxide and a catalytic amount of a phosphonium salt.

  • Pressurization with CO₂: The reactor is pressurized with carbon dioxide.

  • Reaction: The mixture is heated and stirred until the reaction is complete, which can be monitored by the consumption of CO₂.

  • Product Isolation: The resulting ethylene carbonate can be purified by distillation.

Step 2: Hydrolysis of Ethylene Carbonate

  • Reactor Setup: A glass reactor equipped with a reflux condenser, magnetic stirrer, and heating bath is suitable for this step.

  • Reactant and Catalyst Loading: The reactor is charged with ethylene carbonate, deionized water, and the hydrolysis catalyst (e.g., alumina).[3]

  • Reaction: The mixture is heated to the reaction temperature (e.g., 140-145°C) and stirred for approximately two hours.[3][10]

  • Product Analysis: The final product is analyzed by GC to confirm the complete conversion of ethylene carbonate and determine the high selectivity to MEG.

Production from Syngas

An alternative route to MEG that avoids the use of ethylene as a feedstock is through synthesis gas (syngas), a mixture of carbon monoxide and hydrogen.[11] This process typically involves two main stages: the carbonylation of an alkyl nitrile to a dialkyl oxalate, followed by the hydrogenation of the dialkyl oxalate to MEG.[11]

ParameterValueReference
Catalyst (Carbonylation) Palladium-based[11]
Catalyst (Hydrogenation) Copper-based[11]
Hydrogenation Temperature 473–513 K[7]
Hydrogenation Pressure 2.5–3 MPa[7]

Step 1: Oxidative Carbonylation

  • Reactor Setup: A high-pressure, stirred tank reactor is used.

  • Reactant and Catalyst Feed: A solution of an alcohol (e.g., methanol) and a palladium catalyst is fed to the reactor.

  • Syngas Introduction: A mixture of carbon monoxide and oxygen is bubbled through the solution at elevated temperature and pressure.

  • Product Formation: The reaction produces dimethyl oxalate.

Step 2: Hydrogenation

  • Reactor Setup: A fixed-bed catalytic reactor is typically employed.

  • Catalyst Loading: The reactor is packed with a copper-based catalyst.

  • Reactant Feed: The dimethyl oxalate from the previous step is vaporized and fed to the reactor along with a stream of hydrogen.

  • Reaction: The hydrogenation reaction is carried out at high temperature and pressure to produce MEG.

  • Product Condensation and Analysis: The product stream is cooled to condense the MEG, which is then purified and analyzed.

Production from Biomass

With a growing emphasis on sustainable chemical production, biomass has emerged as a viable feedstock for MEG.[12] The general approach involves the catalytic hydrogenation of sugars derived from lignocellulosic biomass.[12]

ParameterValueReference
Feedstock Lignocellulosic biomass (e.g., corn cob, empty fruit bunches)[12][13]
Catalyst Nickel and Tungsten species[12]
Operating Temperature 240-280 °C[12]
Operating Pressure 5-6 MPa[12]
MEG Yield 18-64 wt%[12]
  • Biomass Pretreatment: Lignocellulosic biomass is first pretreated to separate cellulose and hemicellulose from lignin. This can involve processes like steam explosion or acid hydrolysis.

  • Reactor Setup: A high-pressure autoclave or batch reactor is used for the hydrogenation step.

  • Reactant and Catalyst Loading: The pretreated biomass (cellulose), water, and a heterogeneous catalyst (e.g., a mixture of nickel and tungsten compounds) are loaded into the reactor.

  • Hydrogenation: The reactor is pressurized with hydrogen and heated to the reaction temperature (e.g., 250°C) with continuous stirring.

  • Reaction Monitoring: The reaction is allowed to proceed for a specific duration, with pressure and temperature being monitored.

  • Product Recovery and Analysis: After cooling and depressurizing the reactor, the liquid product is separated from the solid catalyst and unreacted biomass. The aqueous solution is then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the yield of MEG and other polyols.

Process Flow Diagrams

Ethylene Oxide Hydrolysis Pathway

Ethylene_Oxide_Hydrolysis Ethylene Ethylene EO_Reactor Ethylene Oxide Reactor Ethylene->EO_Reactor Oxygen Oxygen Oxygen->EO_Reactor Ethylene_Oxide Ethylene Oxide EO_Reactor->Ethylene_Oxide Hydrolysis_Reactor Hydrolysis Reactor Ethylene_Oxide->Hydrolysis_Reactor Water Water Water->Hydrolysis_Reactor Crude_MEG Crude MEG (MEG, DEG, TEG, Water) Hydrolysis_Reactor->Crude_MEG Purification Purification (Distillation) Crude_MEG->Purification MEG Monoethylene Glycol (MEG) Purification->MEG Byproducts DEG, TEG Purification->Byproducts

Caption: Conventional Ethylene Oxide Hydrolysis Process for MEG Production.

Shell OMEGA Process Workflow

Shell_OMEGA_Process Ethylene_Oxide Ethylene Oxide Carbonation_Reactor Carbonation Reactor Ethylene_Oxide->Carbonation_Reactor CO2 Carbon Dioxide CO2->Carbonation_Reactor Ethylene_Carbonate Ethylene Carbonate Carbonation_Reactor->Ethylene_Carbonate Hydrolysis_Reactor Hydrolysis Reactor Ethylene_Carbonate->Hydrolysis_Reactor Water Water Water->Hydrolysis_Reactor MEG_CO2_mix MEG + CO2 Hydrolysis_Reactor->MEG_CO2_mix Separator Separator MEG_CO2_mix->Separator MEG Monoethylene Glycol (>99% Selectivity) Separator->MEG Recycled_CO2 Recycled CO2 Separator->Recycled_CO2 Recycled_CO2->Carbonation_Reactor

Caption: Shell OMEGA Process via Ethylene Carbonate Intermediate.

Syngas to MEG Production Pathway

Syngas_to_MEG Syngas Syngas (CO + H2) Carbonylation Carbonylation Syngas->Carbonylation Alkyl_Nitrile Alkyl Nitrile Alkyl_Nitrile->Carbonylation Dialkyl_Oxalate Dialkyl Oxalate Carbonylation->Dialkyl_Oxalate Hydrogenation Hydrogenation Dialkyl_Oxalate->Hydrogenation Hydrogen Hydrogen Hydrogen->Hydrogenation MEG Monoethylene Glycol Hydrogenation->MEG

Caption: Production of MEG from Syngas via Dialkyl Oxalate.

Biomass to MEG Conversion Workflow

Biomass_to_MEG Biomass Lignocellulosic Biomass Pretreatment Pretreatment Biomass->Pretreatment Cellulose Cellulose Pretreatment->Cellulose Catalytic_Hydrogenation Catalytic Hydrogenation Cellulose->Catalytic_Hydrogenation Hydrogen Hydrogen Hydrogen->Catalytic_Hydrogenation MEG_and_Polyols MEG and other Polyols Catalytic_Hydrogenation->MEG_and_Polyols Purification Purification MEG_and_Polyols->Purification MEG Monoethylene Glycol Purification->MEG

Caption: General Workflow for Biomass Conversion to MEG.

References

Application Notes and Protocols for the Use of Ethane-1,2-diol as a Cryoprotectant in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique in cell culture, enabling the long-term storage of valuable cell lines for research, drug development, and therapeutic applications. The process involves preserving cells at ultra-low temperatures, typically in liquid nitrogen, thereby arresting biological activity. A critical component of successful cryopreservation is the use of cryoprotective agents (CPAs) that mitigate cellular damage during the freezing and thawing processes. Ethane-1,2-diol, commonly known as ethylene glycol (EG), is a permeating cryoprotectant that has emerged as a viable alternative to more traditional agents like dimethyl sulfoxide (DMSO) and glycerol. Its lower toxicity and high permeability make it particularly advantageous for sensitive cell types.[1][2] This document provides detailed application notes and protocols for utilizing ethane-1,2-diol as a cryoprotectant in cell culture.

Mechanism of Action

Ethane-1,2-diol is a small, permeable molecule that readily crosses the cell membrane.[1] Its cryoprotective properties are attributed to its ability to:

  • Depress the freezing point of water: By forming hydrogen bonds with water molecules, ethylene glycol disrupts the formation of ice crystals, which can cause mechanical damage to cellular structures.[3][4]

  • Reduce intracellular ice formation: Its rapid permeation allows it to replace intracellular water, thus reducing the amount of water available to form damaging ice crystals.[1]

  • Minimize osmotic stress: During freezing, the concentration of extracellular solutes increases, leading to osmotic dehydration and cell shrinkage. Ethylene glycol helps to balance the intracellular and extracellular solute concentrations, thereby mitigating severe osmotic shock.[1]

Advantages of Ethane-1,2-diol

  • Lower Toxicity: Compared to DMSO, ethylene glycol is generally considered less toxic to many cell types, which can lead to higher post-thaw viability and better maintenance of cellular function.[5]

  • High Permeability: Its low molecular weight allows for rapid entry into and exit from cells, reducing the time required for equilibration and minimizing osmotic stress during the addition and removal of the cryoprotectant.[1]

  • Vitrification Potential: Ethylene glycol is a key component in many vitrification solutions. Vitrification is a process that involves solidifying the cell suspension into a glass-like state without the formation of ice crystals, which is particularly beneficial for preserving complex structures like oocytes and embryos.[4]

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from studies comparing the efficacy of ethane-1,2-diol with other cryoprotectants.

Table 1: Comparison of Cryoprotectant Efficacy on Umbilical Cord-Derived Mesenchymal Stromal Cells (MSCs)

CryoprotectantConcentrationCell Viability (%)
Ethylene Glycol5%75.3 ± 5.1
Ethylene Glycol7.5%80.1 ± 4.5
Ethylene Glycol10%83.2 ± 3.9
DMSO5%70.5 ± 4.8
DMSO7.5%78.9 ± 3.7
DMSO10%85.1 ± 3.2
Glycerol5%42.4 ± 3.1
Glycerol7.5%47.6 ± 2.9
Glycerol10%52.1 ± 8.0

Data adapted from a study on umbilical cord-derived MSCs. Viability was assessed after thawing.

Table 2: Survival Rates of Chicken Primordial Germ Cells (PGCs) with Ethylene Glycol

Ethylene Glycol ConcentrationSurvival Rate (%)
0% (Control)44.24
2.5%64.51
5%85.63
10%80.51
15%73.52

Data adapted from a study on the vitrification of chicken PGCs.

Experimental Protocols

Protocol 1: Standard Cryopreservation of Adherent and Suspension Cells using Ethane-1,2-diol

This protocol is a general guideline and may require optimization for specific cell lines.

Materials:

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Ethane-1,2-diol (cell culture grade)

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage dewar

  • Trypsin-EDTA (for adherent cells)

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Culture cells to mid-to-late logarithmic growth phase. Healthy, actively dividing cells exhibit higher post-thaw viability.

    • For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium.

    • For suspension cells, proceed directly to cell counting.

    • Perform a cell count and determine viability using a suitable method (e.g., trypan blue exclusion). Viability should be >90%.

  • Preparation of Cryopreservation Medium:

    • Prepare a 2X cryopreservation medium containing 20% (v/v) ethane-1,2-diol in complete culture medium.

    • Separately, prepare a solution of complete culture medium with 20% (v/v) FBS.

    • Note: The final concentration of ethane-1,2-diol will be 10%. The final FBS concentration will be higher than the normal growth medium to provide additional protection.

  • Cryopreservation:

    • Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.

    • Carefully aspirate the supernatant.

    • Gently resuspend the cell pellet in the complete culture medium with 20% FBS to a concentration of 2-4 x 10^6 cells/mL.

    • Slowly add an equal volume of the 2X cryopreservation medium (containing 20% ethane-1,2-diol) to the cell suspension while gently agitating. This results in a final concentration of 10% ethane-1,2-diol.

    • Aliquot 1 mL of the cell suspension into pre-labeled cryovials.

    • Place the cryovials into a controlled-rate freezing container.

    • Place the freezing container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

    • Transfer the cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage.

Protocol 2: Vitrification of Cells using an Ethylene Glycol-Based Solution

This protocol is adapted from methods used for the vitrification of embryos and may be suitable for sensitive cell types or for applications requiring an ice-free preservation.

Materials:

  • Base medium (e.g., PBS or cell culture medium without serum)

  • Ethane-1,2-diol

  • Ficoll® 70

  • Sucrose

  • Sterile cryovials or other vitrification devices

  • Liquid nitrogen

Solutions:

  • Equilibration Solution (ES): 10% (v/v) Ethylene Glycol and 10% (v/v) DMSO in base medium.

  • Vitrification Solution (VS): 20% (v/v) Ethylene Glycol, 20% (v/v) DMSO, and 0.5 M Sucrose in base medium.

Procedure:

  • Cell Preparation:

    • Prepare a high-density cell suspension (e.g., 1-5 x 10^7 cells/mL) in the base medium.

  • Vitrification:

    • Transfer the cell suspension to the Equilibration Solution and incubate for 5-10 minutes at room temperature.

    • Transfer the cells from the ES to the Vitrification Solution for 30-60 seconds.

    • Quickly load the cell suspension into a cryodevice (e.g., cryovial, straw).

    • Immediately plunge the cryodevice into liquid nitrogen.

Thawing Protocol

Rapid thawing is crucial for high cell viability.

  • Preparation:

    • Prepare a 37°C water bath.

    • Have pre-warmed complete culture medium ready.

  • Thawing:

    • Remove the cryovial from liquid nitrogen storage.

    • Immediately immerse the lower half of the vial in the 37°C water bath.

    • Gently agitate the vial until only a small ice crystal remains.

    • Wipe the outside of the vial with 70% ethanol.

  • Cell Recovery:

    • Immediately transfer the contents of the cryovial to a centrifuge tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant containing the cryoprotectant.

    • Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Transfer the cell suspension to a culture flask and incubate under standard conditions.

Visualizations

Signaling Pathways and Workflows

The process of cryopreservation induces cellular stress, which can activate various signaling pathways. While the specific pathways activated by ethane-1,2-diol are not fully elucidated for all cell types, the general cellular response to cryoinjury involves osmotic stress, oxidative stress, and the potential for apoptosis.

Cryopreservation_Workflow cluster_prep Cell Preparation cluster_cryo Cryopreservation cluster_thaw Thawing & Recovery CellCulture Cell Culture (Logarithmic Growth) Harvest Harvest Cells CellCulture->Harvest CellCount Cell Count & Viability Harvest->CellCount Resuspend Resuspend in Cryopreservation Medium (with Ethane-1,2-diol) CellCount->Resuspend Aliquot Aliquot to Cryovials Resuspend->Aliquot Freeze Controlled Rate Freezing (-1°C/min) Aliquot->Freeze Store Long-term Storage (Liquid Nitrogen) Freeze->Store Thaw Rapid Thawing (37°C Water Bath) Store->Thaw Months/Years Later Dilute Dilute in Warm Medium Thaw->Dilute Centrifuge Centrifuge to Remove CPA Dilute->Centrifuge Culture Resuspend & Culture Centrifuge->Culture

Cryopreservation Workflow using Ethane-1,2-diol.

Cellular_Stress_Response cluster_stress Primary Stressors cluster_response Cellular Response Cryopreservation Cryopreservation Stress (Freezing & Thawing) OsmoticStress Osmotic Stress Cryopreservation->OsmoticStress IceFormation Intracellular Ice Formation Cryopreservation->IceFormation OxidativeStress Oxidative Stress (ROS Production) Cryopreservation->OxidativeStress MembraneDamage Membrane Damage OsmoticStress->MembraneDamage IceFormation->MembraneDamage ProteinDenaturation Protein Denaturation OxidativeStress->ProteinDenaturation Apoptosis Apoptosis Induction OxidativeStress->Apoptosis MembraneDamage->Apoptosis ProteinDenaturation->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Cellular Stress Response to Cryopreservation.

Conclusion

Ethane-1,2-diol is a valuable cryoprotective agent for a wide range of cell types. Its lower toxicity profile compared to other common cryoprotectants can lead to improved post-thaw cell viability and function. The provided protocols offer a starting point for the successful cryopreservation of cultured cells using ethane-1,2-diol. However, optimization of concentrations and procedures for each specific cell line is recommended to achieve the best results.

References

Application Notes & Protocols: Ethylene Glycol as a Coolant and Antifreeze in Laboratory Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of ethylene glycol-based solutions as coolants and antifreeze agents in various laboratory equipment. Adherence to these protocols is crucial for ensuring optimal equipment performance, longevity, and operator safety.

Introduction to Ethylene Glycol as a Laboratory Coolant

Ethylene glycol (C₂H₆O₂) is a versatile organic compound widely employed as a heat transfer fluid in laboratory settings.[1][2][3][4] When mixed with water, it offers a cost-effective solution for depressing the freezing point and elevating the boiling point of the coolant, making it suitable for a broad range of operating temperatures.[2][3] This property is essential for equipment such as recirculating chillers, cooling baths, and condensers that operate below the freezing point of water or above its boiling point. Ethylene glycol solutions also provide enhanced protection against corrosion and biological growth within the cooling system.[3]

Physicochemical Properties of Ethylene Glycol-Water Solutions

The performance of an ethylene glycol-based coolant is directly dependent on its concentration. The following tables summarize key quantitative data for various ethylene glycol/water mixtures.

Table 1: Freezing and Boiling Points of Aqueous Ethylene Glycol Solutions [5][6][7]

Ethylene Glycol Concentration (% by Volume)Freezing Point (°C)Boiling Point (°C)
0 (Pure Water)0100
10-3101
20-7102
30-15104
40-23106
50-37108
60-52111

Note: The lowest freezing point is achieved at a concentration of approximately 67%.[5] Increasing the concentration beyond this point will raise the freezing point.

Table 2: Density of Aqueous Ethylene Glycol Solutions at 20°C [8]

Ethylene Glycol Concentration (% by Volume)Density ( kg/m ³)
0998
101013
201028
301043
401058
501073
601088

Table 3: Viscosity of Aqueous Ethylene Glycol Solutions at 20°C [8]

Ethylene Glycol Concentration (% by Volume)Dynamic Viscosity (mPa·s)
01.00
101.35
201.85
302.60
403.80
505.80
609.50

Note: Increased viscosity at lower temperatures may require more powerful circulation pumps.[9]

Table 4: Thermal Conductivity of Aqueous Ethylene Glycol Solutions at 20°C [8]

Ethylene Glycol Concentration (% by Volume)Thermal Conductivity (W/m·K)
00.598
100.565
200.533
300.500
400.468
500.435
600.403

Note: The addition of ethylene glycol reduces the thermal conductivity of the solution compared to pure water.[9]

Material Compatibility

Ethylene glycol solutions are compatible with a wide range of materials commonly found in laboratory equipment. However, it is crucial to verify compatibility to prevent equipment damage.

Table 5: Material Compatibility with Ethylene Glycol Solutions [10][11][12][13][14]

MaterialCompatibility
Metals
AluminumGood
BrassExcellent
CopperExcellent
Stainless Steel (304, 316)Excellent
Cast IronGood
Plastics
Polypropylene (PP)Excellent
Polyethylene (PE)Excellent
Polyvinyl Chloride (PVC)Good
Polytetrafluoroethylene (PTFE)Excellent
Elastomers
Buna-N (Nitrile)Good
Viton® (FKM)Excellent
EPDMGood
SiliconeFair (Swelling may occur)

Note: It is always recommended to consult the equipment manufacturer's guidelines for specific material compatibility.

Experimental Protocols

This protocol outlines the steps for preparing a coolant solution with a specific freezing point.

G A Determine Required Freezing Point B Consult Concentration Table (Table 1) A->B C Measure Required Volume of Ethylene Glycol B->C D Measure Required Volume of Deionized Water B->D F Slowly Add Ethylene Glycol to Water While Stirring C->F E Add Water to a Clean, Dry Container D->E E->F G Mix Thoroughly Until Homogeneous F->G H Label Container with Concentration and Date G->H

Caption: Workflow for filling and commissioning a laboratory chiller.

Methodology:

  • Ensure the chiller is powered off and disconnected from the electrical supply.

  • Consult the chiller's user manual to determine the total volume of the reservoir and cooling loop.

  • Prepare a sufficient volume of the desired ethylene glycol solution by following Protocol 4.1. It is advisable to prepare a slight excess.

  • Locate the chiller's reservoir fill port.

  • Slowly pour the prepared coolant solution into the reservoir until the level reaches the "full" or "maximum" indicator line.

  • Reconnect the chiller to the power supply and turn it on.

  • Activate the circulation pump and allow it to run for at least 15-30 minutes. [15]This will circulate the coolant through the entire system and purge any trapped air.

  • Monitor the coolant level in the reservoir as air is displaced. The level will likely drop.

  • Add more coolant solution as needed to maintain the level at the "full" mark.

  • Carefully inspect the chiller and all associated tubing and connections for any signs of leaks.

  • Once the coolant level is stable and no leaks are detected, securely close the reservoir fill port.

  • The chiller is now ready for operation.

Safety, Handling, and Disposal

  • Toxicity: Ethylene glycol is toxic if ingested. [2][4][16]Never use containers previously used for food or beverages to store ethylene glycol solutions. [17]* Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat when handling ethylene glycol. [18]* Ventilation: Handle ethylene glycol in a well-ventilated area to avoid inhalation of vapors. [18]* Spills: In case of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for proper disposal. [19][20] Logical Relationship of Safety Measures

G Safety Measures for Ethylene Glycol Handling A Ethylene Glycol Handling B Toxicity Hazard A->B C Vapor Inhalation Hazard A->C D Skin/Eye Contact Hazard A->D E No Ingestion / Proper Labeling B->E F Use in Well-Ventilated Area C->F G Wear Appropriate PPE D->G

Caption: Relationship between hazards and safety measures.

  • Store ethylene glycol and its solutions in tightly sealed, clearly labeled containers. [16][17][19]* Keep containers in a cool, dry, and well-ventilated area away from direct sunlight. [19]* Store separately from strong oxidizing agents, strong acids, and strong bases. [20]

  • Used ethylene glycol solutions may be contaminated with heavy metals or other hazardous substances and may be classified as hazardous waste. [21]* Do not pour ethylene glycol solutions down the drain or into the environment. [17][21]* Collect waste ethylene glycol in designated, sealed, and clearly labeled containers. [17][21]* Dispose of waste ethylene glycol through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. [19][20][21]

Troubleshooting

  • Reduced Cooling Efficiency: This may be due to an incorrect glycol concentration, which affects the solution's thermal conductivity and viscosity. [22]Verify the concentration using a refractometer or hydrometer.

  • Leaks: Regularly inspect tubing and connections for signs of degradation or leaks, especially when using materials with limited compatibility.

  • Gelling or Precipitation: Do not mix different types or brands of glycol, as this can lead to gelling or the formation of precipitates that can clog the system. [22]If changing coolant types, thoroughly flush the system with distilled water.

References

Application of Ethane-1,2-diol in Polyester Fiber Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the Synthesis of Polyester Fibers Using Ethane-1,2-diol

Ethane-1,2-diol, commonly known as ethylene glycol, is a fundamental diol monomer extensively utilized in the synthesis of polyester fibers, most notably polyethylene terephthalate (PET). Its application is central to the production of fibers for textiles, packaging, and various industrial purposes due to the desirable properties of the resulting polymer, including high tensile strength, chemical resistance, and thermal stability.[1][2][3] The synthesis of PET from ethylene glycol can be primarily achieved through two commercial routes: the direct esterification of purified terephthalic acid (PTA) and the transesterification of dimethyl terephthalate (DMT).[1][4][5]

This document provides detailed application notes and experimental protocols for both the PTA and DMT processes for synthesizing PET, tailored for researchers, scientists, and professionals in drug development who may utilize polyester fibers in their work.

I. Application Notes

The synthesis of PET is a two-stage process involving an initial esterification or transesterification reaction to form a prepolymer, bis(2-hydroxyethyl) terephthalate (BHET), followed by a polycondensation step to increase the molecular weight and achieve the desired fiber properties.[1][6][7]

  • Direct Esterification of Purified Terephthalic Acid (PTA) with Ethane-1,2-diol: This is the more modern and industrially preferred method.[5] It involves the direct reaction of PTA with an excess of ethylene glycol at elevated temperatures and pressures. Water is formed as a byproduct and is continuously removed to drive the reaction towards the formation of BHET and its oligomers.[1]

  • Transesterification of Dimethyl Terephthalate (DMT) with Ethane-1,2-diol: This older method involves the reaction of DMT with excess ethylene glycol in the presence of a catalyst.[1][8] Methanol is produced as a byproduct and is distilled off to shift the equilibrium towards the product side.[1][8] This is followed by a second transesterification (polycondensation) at higher temperatures to form the final polymer.[1]

The choice of synthesis route can influence the properties of the final polyester fiber. The direct esterification process is generally considered more economical and environmentally friendly as it avoids the use of methanol.

II. Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of PET via the PTA and DMT routes.

Table 1: Reaction Parameters for PET Synthesis via Direct Esterification of PTA

ParameterValueReference(s)
Esterification Stage
Molar Ratio (Ethylene Glycol : PTA)1.1:1 to 3.0:1 (typically 1.5:1 to 2.0:1)[9][10]
Temperature220 - 260 °C[1][4]
Pressure2.7 - 5.5 bar[1]
Reaction Time145 - 150 min[6]
Polycondensation Stage
Temperature260 - 300 °C[7]
Pressure< 1 mbar (vacuum)[11]
CatalystAntimony compounds (e.g., Sb₂O₃), Titanium compounds, Zinc compounds[8][10]
Catalyst Concentration (Antimony)70 - 160 ppm[10]
Catalyst Concentration (Zinc)20 - 70 ppm[10]
Catalyst Concentration (Titanium)0.5 - 20 ppm[10]

Table 2: Reaction Parameters for PET Synthesis via Transesterification of DMT

ParameterValueReference(s)
Transesterification Stage 1
Molar Ratio (Ethylene Glycol : DMT)~2.4:1[8]
Temperature150 - 200 °C[1][12]
PressureAtmospheric[11]
CatalystBasic catalysts (e.g., Zinc Acetate)[1][13]
Polycondensation (Transesterification Stage 2)
Temperature270 - 280 °C[1][11]
PressureVacuum[1]
CatalystAntimony compounds (e.g., Sb₂O₃), Titanium compounds[8][14]

Table 3: Typical Properties of Synthesized PET for Fiber Production

PropertyValueReference(s)
Number-Average Molecular Weight (Mn)> 30,000 g/mol [13]
Degree of Polymerization~100[4]
Melting Point> 250 °C[1]
Density1.38 g/cm³ (amorphous) - 1.45 g/cm³ (crystalline)[1]

III. Experimental Protocols

The following are detailed laboratory-scale protocols for the synthesis of PET.

Protocol 1: Synthesis of PET via Direct Esterification of Purified Terephthalic Acid (PTA)

Materials:

  • Purified Terephthalic Acid (PTA)

  • Ethane-1,2-diol (Ethylene Glycol)

  • Antimony(III) oxide (Sb₂O₃) or other suitable catalyst

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser with a collection flask

  • Vacuum pump

  • Thermometer

Procedure:

  • Esterification:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser connected to a collection flask, add PTA and ethylene glycol in a molar ratio of 1:1.5.[9]

    • Add the catalyst, for example, antimony(III) oxide, at a concentration of approximately 0.05% by weight of the PTA.

    • Begin stirring and purge the system with nitrogen for 10-15 minutes to create an inert atmosphere.[9]

    • Heat the mixture to 240-260°C under a slow stream of nitrogen.[4]

    • Water will be produced as a byproduct and will be collected in the collection flask.

    • Continue the reaction for approximately 2-3 hours, or until the theoretical amount of water has been collected.[15]

  • Polycondensation:

    • Increase the temperature of the reaction mixture to 270-280°C.

    • Gradually apply a vacuum to the system, reducing the pressure to below 1 mbar.

    • Excess ethylene glycol will distill off and be collected.

    • The viscosity of the reaction mixture will increase significantly as polymerization proceeds. The reaction can be monitored by observing the torque on the mechanical stirrer.

    • Continue the polycondensation for 2-3 hours or until the desired viscosity is achieved.

    • To stop the reaction, remove the heat and introduce nitrogen gas to break the vacuum.

    • The resulting molten PET can be extruded into a fiber or allowed to cool and solidify for later processing.

Protocol 2: Synthesis of PET via Transesterification of Dimethyl Terephthalate (DMT)

Materials:

  • Dimethyl Terephthalate (DMT)

  • Ethane-1,2-diol (Ethylene Glycol)

  • Zinc acetate dihydrate (catalyst for the first stage)

  • Antimony(III) oxide (catalyst for the second stage)

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Fractional distillation column with a collection flask

  • Vacuum pump

  • Thermometer

Procedure:

  • First Stage Transesterification:

    • Charge the three-neck flask with DMT and ethylene glycol in a molar ratio of 1:2.4.[8]

    • Add zinc acetate dihydrate as a catalyst (approximately 0.01-0.05% based on DMT weight).[13]

    • Fit the flask with a mechanical stirrer, nitrogen inlet, and a fractional distillation column.

    • Heat the mixture to 150-200°C with stirring under a nitrogen atmosphere.[1]

    • Methanol will be produced and should be distilled off and collected. The reaction is driven forward by the removal of methanol.[8]

    • Continue this stage for 2-3 hours or until methanol distillation ceases.

  • Polycondensation (Second Stage Transesterification):

    • Add the polycondensation catalyst, antimony(III) oxide (approximately 0.03-0.05% based on DMT weight).

    • Increase the temperature to 270-280°C.[1]

    • Gradually apply a vacuum to remove the excess ethylene glycol.

    • As in the PTA process, the viscosity of the melt will increase as the polymer chain grows.

    • Maintain the reaction under vacuum for another 2-3 hours.

    • Terminate the reaction by cooling the flask under a nitrogen atmosphere.

IV. Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of polyester fibers from ethane-1,2-diol via both the PTA and DMT routes.

Polyester_Synthesis_Workflow cluster_PTA Direct Esterification (PTA) Route cluster_DMT Transesterification (DMT) Route PTA Purified Terephthalic Acid (PTA) Esterification Esterification (220-260°C, 2.7-5.5 bar) PTA->Esterification EG1 Ethane-1,2-diol (Ethylene Glycol) EG1->Esterification Water_out Water (byproduct) Esterification->Water_out Polycondensation Polycondensation (270-280°C, vacuum) Esterification->Polycondensation BHET Prepolymer EG_out Excess Ethylene Glycol (recycled) Polycondensation->EG_out PET Molten Polyethylene Terephthalate (PET) Polycondensation->PET DMT Dimethyl Terephthalate (DMT) Transesterification Transesterification (150-200°C, atmospheric) DMT->Transesterification EG2 Ethane-1,2-diol (Ethylene Glycol) EG2->Transesterification Transesterification->Polycondensation BHET Prepolymer Methanol_out Methanol (byproduct) Transesterification->Methanol_out Fiber Polyester Fiber PET->Fiber Melt Spinning

References

Application Notes and Protocols for the Quantification of Ethane-1,2-diol via Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Ethane-1,2-diol, commonly known as ethylene glycol, using gas chromatography (GC). Ethane-1,2-diol is a crucial component in many industrial applications and a significant impurity to monitor in pharmaceutical products. Accurate quantification is essential for quality control, safety assessment, and toxicological studies.

Introduction

Gas chromatography is a robust and widely adopted analytical technique for the separation and quantification of volatile and semi-volatile compounds. For a polar and relatively non-volatile compound like ethane-1,2-diol, several GC-based methods have been developed and validated across various matrices. These methods often employ derivatization to enhance volatility and improve chromatographic peak shape, or utilize specific injection techniques and polar capillary columns for direct analysis. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following tables summarize the quantitative performance of various GC methods for ethane-1,2-diol quantification reported in the literature. This allows for a direct comparison of their key validation parameters.

Table 1: Performance of GC Methods for Ethane-1,2-diol Quantification in Pharmaceutical and Biological Samples

Sample MatrixGC MethodDetectorDerivatization AgentInternal StandardLinearity RangeLimit of Quantification (LOQ)Recovery (%)Reference
Effervescent TabletsCapillary GCFIDNone (Direct)-LOQ to 150% of specificationNot specified-[1][2]
Syrups, Propylene Glycol, GlycerinCapillary GCFIDNone (Direct)1,3-Propanediol-200 µg/mLGood[3]
Human SerumCapillary GCMS4-carbethoxyhexafluorobutyryl chloride1,2-Butanediol1.1-36.1 mmol/L--[4]
Human Serum & UrineCapillary GCFIDPhenylboronic acidPropane-1,3-diolUp to 5.0 g/L0.1 g/L89-98[5][6]
Human PlasmaCapillary GCMSButyl-boronic acid--5 ppm94-106[5]
E-cigarette Liquid & AerosolCapillary GCMS---0.002% (liquid), 0.006% (aerosol)-[7]
Pharmaceutical ProductsCapillary GCFID-Ethylene glycol (for DEG analysis)1.0 - 10.0 mg/mL (for DEG)1.0 mg/mL (for DEG)-[8][9]
Serum, Plasma, UrineGC-MS/MSN,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA) with 1% TMCSDeuterated EG, DEG, TEG2-20 µg/mL--[10]
Serum/BloodGC-MSBSTFA with 1% TMCSGamma-hydroxybutyrate-d61 - 800 mg/L1.3 mg/L-[11]

Table 2: Performance of GC Methods for Ethane-1,2-diol Quantification in Industrial Samples

Sample MatrixGC MethodDetectorDerivatization AgentLinearity RangeLimit of Detection (LOD)Recovery (%)Reference
LubricantsStatic Headspace GCFIDPhenyl boronic acid5 - 1000 ppm (w/w)1 ppm (w/w)>95%[12][13]
Used Engine OilCapillary GCFIDNone (Direct, with co-injection of methanol)5 - 200 ppm--[14]

Experimental Protocols

Below are detailed methodologies for common GC-based quantification of ethane-1,2-diol.

Protocol 1: Direct Analysis of Ethane-1,2-diol in Pharmaceutical Excipients (e.g., Glycerin, Propylene Glycol)

This protocol is suitable for determining ethane-1,2-diol as an impurity in raw materials where the concentration is expected to be relatively high.

1. Sample Preparation:

  • Accurately weigh approximately 10 g of the sample into a 50 mL volumetric flask.

  • Add the internal standard (e.g., 1,3-Propanediol) to achieve a final concentration of approximately 0.05 mg/mL.

  • Dilute to volume with a suitable solvent such as water or methanol and mix thoroughly.

2. Standard Preparation:

  • Prepare a stock solution of ethane-1,2-diol in the same solvent.

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analyte in the sample. Add the internal standard to each calibration standard at the same concentration as in the sample solution.

3. GC-FID Conditions:

  • Column: Agilent DB-WAX (30 m x 0.53 mm, 1.0 µm) or similar polar capillary column.

  • Injector: Split/Splitless, operated in split mode (e.g., 10:1 split ratio) at 220 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 220 °C at a rate of 10 °C/min.

    • Hold at 220 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of ethane-1,2-diol to the peak area of the internal standard against the concentration of ethane-1,2-diol.

  • Calculate the concentration of ethane-1,2-diol in the sample using the calibration curve.

Protocol 2: Quantification of Ethane-1,2-diol in Biological Samples via Derivatization

This protocol is designed for trace-level quantification of ethane-1,2-diol in complex biological matrices like serum or urine, where derivatization is necessary to improve sensitivity and selectivity.[5][6]

1. Sample Preparation and Derivatization:

  • To 100 µL of sample (serum, urine) in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., Propane-1,3-diol in water).

  • Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean vial.

  • Add 50 µL of the derivatizing agent solution (e.g., 10 mg/mL Phenylboronic acid in acetonitrile/2,2-dimethoxypropane with acid catalyst).

  • Cap the vial and heat at 60 °C for 20 minutes.

  • Cool the vial to room temperature before injection.

2. Standard Preparation:

  • Prepare calibration standards in a blank matrix (e.g., analyte-free serum) and subject them to the same derivatization procedure as the samples.

3. GC-MS Conditions:

  • Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector: Splitless mode at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 2 minutes.

  • Detector: Mass Spectrometer (MS) operated in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the derivatized ethane-1,2-diol and the derivatized internal standard.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL.

4. Data Analysis:

  • Generate a calibration curve based on the peak area ratios of the target analyte to the internal standard.

  • Quantify the amount of ethane-1,2-diol in the samples from the regression equation of the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and a decision-making process for method selection.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS Derivatization Derivatization (if required) Add_IS->Derivatization Extraction Extraction / Cleanup Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for GC-based quantification.

Method_Selection node_result node_result Matrix Sample Matrix Complexity? Sensitivity High Sensitivity Required? Matrix->Sensitivity Complex Volatility Analyte Volatility Sufficient? Matrix->Volatility Simple Derivatization_GCMS Derivatization + GC-MS/MS Sensitivity->Derivatization_GCMS Yes Direct_GCFID_polar Direct Injection GC-FID (Polar Column) Sensitivity->Direct_GCFID_polar No Volatility->Direct_GCFID_polar No Direct_GCFID_nonpolar Direct Injection GC-FID (Non-polar Column) Volatility->Direct_GCFID_nonpolar Yes

Caption: Decision tree for selecting a suitable GC method.

References

Application Notes and Protocols for the Structural Elucidation of Diols by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique for the comprehensive structural elucidation of diols. Diols, organic compounds containing two hydroxyl (-OH) groups, are pivotal structural motifs in a vast array of molecules, including natural products, pharmaceuticals, and industrial chemicals. The precise determination of their constitutional isomerism, as well as their relative and absolute stereochemistry, is critical for understanding their biological activity, reactivity, and physical properties.

These application notes provide a detailed guide to the theory, experimental protocols, and data interpretation for the structural characterization of diols using a suite of 1D and 2D NMR experiments.

Experimental Workflow for Diol Structural Elucidation

The structural elucidation of a diol using NMR spectroscopy typically follows a logical progression from simple 1D experiments to more complex 2D correlation experiments. This workflow allows for the systematic determination of the carbon skeleton, the position of the hydroxyl groups and other substituents, and the relative stereochemistry.

workflow cluster_prep Sample Preparation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_stereo Stereochemical Analysis cluster_quant Quantitative Analysis cluster_structure Final Structure prep Sample Preparation & Derivatization (optional) H1_NMR ¹H NMR prep->H1_NMR Initial Analysis C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR Carbon Count & Types COSY ¹H-¹H COSY C13_NMR->COSY Proton-Proton Connectivity HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Correlation HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlation Stereo J-Coupling & NOE Analysis / Derivatization HMBC->Stereo Assemble Fragments qNMR qNMR Stereo->qNMR Determine Stereochemistry Structure Final Structure Elucidation qNMR->Structure Purity/Concentration

Caption: Experimental workflow for diol structural elucidation by NMR.

Data Presentation: Typical NMR Data for Diols

The chemical shifts (δ) and coupling constants (J) are highly dependent on the solvent, temperature, and the substitution pattern of the diol. The following tables provide typical ranges for common diol structures in deuterated chloroform (CDCl₃).

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Diol Protons

Proton Type1,2-Diols1,3-Diols1,4-DiolsNotes
HO -C-H 3.4 - 4.03.6 - 4.23.5 - 3.8Highly dependent on substitution.
H -C-C-H 1.4 - 1.81.5 - 2.01.5 - 1.7Protons on the carbon backbone.
C-OH 1.5 - 4.01.5 - 4.01.5 - 4.0Variable, broad singlet; concentration and solvent dependent. Disappears upon D₂O exchange.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Diol Carbons

Carbon Type1,2-Diols1,3-Diols1,4-DiolsNotes
C -OH65 - 8060 - 7560 - 70Carbinol carbons are significantly downfield.
C -C-OH20 - 4030 - 5025 - 35Carbons adjacent to the carbinol carbon.

Table 3: Typical Proton-Proton Coupling Constants (J, Hz)

Coupling TypeDescriptionTypical Range (Hz)Structural Information
²JHH Geminal10 - 18Observed in diastereotopic methylene protons.
³JHH Vicinal (free rotation)6 - 8Provides information on dihedral angles in conformationally restricted systems.
³JHH Vicinal (cis-alkene)6 - 15Useful for determining alkene geometry.
³JHH Vicinal (trans-alkene)11 - 18Useful for determining alkene geometry.
⁴JHH Long-range (allylic)0 - 3Can indicate protons separated by four bonds.

Experimental Protocols

Protocol 1: Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation.

  • Sample Weighing: Accurately weigh 5-10 mg of the diol for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common solvents include CDCl₃, DMSO-d₆, and D₂O. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
  • Instrument Setup: Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 128 to 1024, or more, depending on sample concentration.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Run DEPT-45, DEPT-90, and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Protocol 3: 2D NMR Spectroscopy

The COSY experiment identifies protons that are spin-spin coupled, typically over two or three bonds.

  • Acquisition (gCOSY):

    • Pulse Program: Gradient-selected COSY (e.g., 'cosygpmf' on Bruker instruments).

    • Spectral Width (F1 and F2): Set to the same width as the ¹H NMR spectrum.

    • Number of Scans per Increment: 2-8.

    • Number of Increments (F1): 256-512.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum.

The HSQC experiment correlates protons directly to their attached carbons (one-bond C-H correlation).[1][2]

  • Acquisition:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2' on Bruker instruments).

    • ¹H Spectral Width (F2): Set to the same width as the ¹H NMR spectrum.

    • ¹³C Spectral Width (F1): Set to encompass all carbon signals.

    • Number of Scans per Increment: 4-16.

    • Number of Increments (F1): 128-256.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell in F2, squared sine-bell in F1).

    • Perform a 2D Fourier transform.

The HMBC experiment reveals correlations between protons and carbons over two to four bonds, which is crucial for piecing together the carbon skeleton.[1]

  • Acquisition:

    • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • ¹H Spectral Width (F2): Set to the same width as the ¹H NMR spectrum.

    • ¹³C Spectral Width (F1): Set to encompass all carbon signals.

    • Number of Scans per Increment: 8-32.

    • Number of Increments (F1): 256-512.

    • Long-range Coupling Delay: Optimized for a J-coupling of ~8 Hz.

  • Processing:

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform.

Protocol 4: Stereochemical Determination via Acetonide Derivatives

The relative stereochemistry of 1,3-diols can be determined by converting them to their acetonide derivatives and analyzing the ¹³C NMR chemical shifts of the acetal carbons and methyl groups.[3]

  • Derivatization:

    • Dissolve the diol (10 mg) in 2,2-dimethoxypropane (0.5 mL).

    • Add a catalytic amount of an acid catalyst (e.g., pyridinium p-toluenesulfonate).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure and purify the acetonide by column chromatography.

  • NMR Analysis:

    • Acquire a ¹³C NMR spectrum of the purified acetonide.

    • Analyze the chemical shifts of the acetal carbon and the two acetal methyl carbons.

Table 4: ¹³C Chemical Shifts (δ, ppm) for Diol Acetonide Stereoisomers

StereochemistryAcetal Carbon (C(CH₃)₂)Acetal Methyls (CH₃)Conformation
syn-1,3-diol~98.5~19 and ~30Chair
anti-1,3-diol~100.5~25 (both)Twist-boat
Protocol 5: Quantitative NMR (qNMR) for Purity Assessment

qNMR can be used to accurately determine the purity of a diol sample using an internal standard.[4][5]

  • Internal Standard Selection: Choose an internal standard that is stable, of known high purity, soluble in the same solvent as the diol, and has at least one signal that does not overlap with any signals from the diol.[6][7] Maleic acid or 1,4-dinitrobenzene are common choices.

  • Sample Preparation:

    • Accurately weigh the diol sample (e.g., 10 mg).

    • Accurately weigh the internal standard (e.g., 10 mg).

    • Dissolve both in a precise volume of deuterated solvent in a vial.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Relaxation Delay (d1): Crucial for accurate quantification. Set to at least 5 times the longest T₁ of any proton to be integrated (a value of 30-60 seconds is often sufficient).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Processing and Calculation:

    • Process the spectrum as usual.

    • Carefully integrate a well-resolved signal from the diol and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / Wanalyte) * (Wstd / MWstd) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Logical Relationships in NMR Data Interpretation

The interpretation of NMR spectra involves a deductive process where information from different experiments is combined to build up the molecular structure.

logic cluster_data NMR Data cluster_info Deduced Information cluster_final Final Output H1 ¹H NMR (δ, J, Integration) Fragments Identify Spin Systems & Fragments H1->Fragments C13 ¹³C NMR & DEPT (δ, C-types) C13->Fragments COSY COSY (H-H Connectivity) COSY->Fragments HSQC HSQC (Direct C-H Bonds) Skeleton Assemble Carbon Skeleton HSQC->Skeleton HMBC HMBC (Long-Range C-H Bonds) HMBC->Skeleton Fragments->Skeleton Substituents Place Substituents Skeleton->Substituents Stereo Determine Relative Stereochemistry Substituents->Stereo Structure Proposed Structure Stereo->Structure

Caption: Logical flow of information in NMR-based structure elucidation.

References

Application Notes and Protocols for Ethane-1,2-diol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethane-1,2-diol, commonly known as ethylene glycol, is a versatile and indispensable reagent in modern organic synthesis. Its utility extends beyond its well-known application as an antifreeze agent; it serves as a robust protecting group for carbonyl functionalities, a polar aprotic solvent, and a precursor for various chemical transformations. This document provides detailed application notes and experimental protocols for the effective utilization of ethane-1,2-diol in organic synthesis, with a focus on its role in protecting carbonyl groups, its application as a solvent, and its use as a reagent.

Ethane-1,2-diol as a Protecting Group for Carbonyls

The protection of aldehydes and ketones is a crucial strategy in multi-step organic synthesis to prevent unwanted side reactions. Ethane-1,2-diol is widely employed for this purpose, reacting with carbonyl compounds to form cyclic acetals known as 1,3-dioxolanes. These acetals are stable under neutral and basic conditions, and to a variety of nucleophilic reagents, making them ideal protecting groups.

General Reaction and Mechanism

The formation of a 1,3-dioxolane is an acid-catalyzed equilibrium reaction. To drive the reaction to completion, the water generated as a byproduct is typically removed, often by azeotropic distillation using a Dean-Stark apparatus.

Reaction: R(R')C=O + HOCH₂CH₂OH ⇌ R(R')C(OCH₂)₂ + H₂O

The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, followed by nucleophilic attack of one of the hydroxyl groups of ethane-1,2-diol. Subsequent intramolecular cyclization and elimination of water lead to the formation of the 1,3-dioxolane ring.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Ketone (e.g., Cyclohexanone) using p-Toluenesulfonic Acid

This protocol describes a standard method for the protection of a ketone using p-toluenesulfonic acid as the catalyst and toluene as the solvent to facilitate azeotropic removal of water.

  • Materials:

    • Cyclohexanone

    • Ethane-1,2-diol

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • Toluene

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Dean-Stark apparatus

    • Condenser

    • Heating mantle with a magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add cyclohexanone (1.0 equiv), ethane-1,2-diol (1.2 equiv), and a catalytic amount of p-TsOH·H₂O (0.02 equiv).

  • Add a sufficient amount of toluene to fill the Dean-Stark trap and immerse the reactants.

  • Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Deprotection of a 1,3-Dioxolane

The removal of the 1,3-dioxolane protecting group is typically achieved by acid-catalyzed hydrolysis.

  • Materials:

    • 1,3-Dioxolane derivative

    • Acetone

    • Water

    • Dilute aqueous hydrochloric acid (e.g., 2 M HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • Dissolve the 1,3-dioxolane derivative in a mixture of acetone and water.

    • Add a catalytic amount of dilute aqueous HCl.

    • Stir the mixture at room temperature and monitor the reaction progress by TLC or GC.

    • Once the deprotection is complete, neutralize the reaction with a saturated aqueous NaHCO₃ solution.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected carbonyl compound.

Quantitative Data for 1,3-Dioxolane Formation

The following table summarizes the reaction conditions and yields for the protection of various aldehydes and ketones with ethane-1,2-diol using different catalytic systems.

Carbonyl CompoundCatalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Benzaldehydep-TsOH (cat.)TolueneReflux295[Generic procedure]
Cyclohexanonep-TsOH (cat.)TolueneReflux392[Generic procedure]
AcetophenoneMontmorillonite K10TolueneReflux488[1]
4-NitrobenzaldehydeZrO₂/S₂O₈²⁻None800.596[1]
Ethyl acetoacetatep-TsOH (cat.)TolueneReflux-53.1[2]
BenzaldehydeMIL-101(Cr)-SO₃HToluene110190[3]
Spectroscopic Data

The formation of 1,3-dioxolanes can be confirmed by spectroscopic methods such as NMR.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Methyl-1,3-dioxolane 1.35 (d, 3H), 3.85-4.05 (m, 4H), 4.85 (q, 1H)20.9, 65.0, 103.2
2-Phenyl-1,3-dioxolane 4.05-4.20 (m, 4H), 5.85 (s, 1H), 7.35-7.55 (m, 5H)65.4, 103.8, 126.5, 128.6, 129.5, 137.9

Ethane-1,2-diol as a Solvent

With a high boiling point (197.3 °C) and a high dielectric constant, ethane-1,2-diol can serve as a polar aprotic solvent for various organic reactions, particularly those requiring high temperatures. It is a good solvent for many inorganic reagents.

Application in Nucleophilic Substitution Reactions

Ethane-1,2-diol can be used as a solvent in nucleophilic substitution reactions, such as the Williamson ether synthesis. Its high boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive substrates.

Protocol 3: Williamson Ether Synthesis using Ethane-1,2-diol as a Solvent

This protocol outlines the synthesis of an ether from an alkyl halide and an alcohol using ethane-1,2-diol as the solvent.

  • Materials:

    • Alkyl halide (e.g., 1-bromobutane)

    • Alcohol (e.g., phenol)

    • Sodium hydroxide (NaOH)

    • Ethane-1,2-diol

    • Water

    • Organic solvent for extraction (e.g., diethyl ether)

  • Procedure:

    • In a round-bottom flask, dissolve the alcohol (1.0 equiv) in ethane-1,2-diol.

    • Add powdered sodium hydroxide (1.1 equiv) to the solution and stir to form the alkoxide.

    • Add the alkyl halide (1.0 equiv) to the reaction mixture.

    • Heat the mixture to the desired temperature (e.g., 100-120 °C) and monitor the reaction by TLC or GC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the product by distillation or column chromatography.

Ethane-1,2-diol as a Reagent

Beyond its use as a protecting group and solvent, ethane-1,2-diol can also act as a C2 building block in various synthetic transformations. For instance, it can be a diol source in the synthesis of heterocycles and polymers.

Safety and Handling

Ethane-1,2-diol is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. It is important to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

  • First Aid:

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Diagrams

experimental_workflow_protection cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix Reactants: - Carbonyl Compound - Ethane-1,2-diol - p-TsOH solvent 2. Add Toluene reactants->solvent setup 3. Assemble Dean-Stark Apparatus solvent->setup reflux 4. Heat to Reflux setup->reflux monitor 5. Monitor Reaction (TLC/GC) reflux->monitor cool 6. Cool to RT monitor->cool wash 7. Wash with NaHCO₃ and Brine cool->wash dry 8. Dry (MgSO₄) wash->dry concentrate 9. Concentrate dry->concentrate purify 10. Purify (Distillation/Chromatography) concentrate->purify

Caption: Workflow for the protection of a carbonyl group.

experimental_workflow_deprotection cluster_reaction Reaction cluster_workup Work-up dissolve 1. Dissolve 1,3-Dioxolane in Acetone/Water acid 2. Add Dilute HCl dissolve->acid stir 3. Stir at RT & Monitor acid->stir neutralize 4. Neutralize with NaHCO₃ stir->neutralize extract 5. Extract with Organic Solvent neutralize->extract wash 6. Wash with Brine extract->wash dry 7. Dry (MgSO₄) wash->dry concentrate 8. Concentrate dry->concentrate

Caption: Workflow for the deprotection of a 1,3-dioxolane.

logical_relationship carbonyl Carbonyl Compound (Aldehyde/Ketone) dioxolane 1,3-Dioxolane (Protected Carbonyl) carbonyl->dioxolane + Ethane-1,2-diol + Acid Catalyst - H₂O (Protection) diol Ethane-1,2-diol dioxolane->carbonyl + H₂O + Acid Catalyst (Deprotection)

Caption: Protection-deprotection equilibrium.

References

Application Notes and Protocols for the Synthesis of 1,4-Dioxane via Dehydration of Ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1,4-dioxane through the acid-catalyzed dehydration of ethane-1,2-diol (ethylene glycol). The synthesis involves the intermolecular dehydration of two molecules of ethane-1,2-diol, facilitated by a strong acid catalyst, typically concentrated sulfuric acid, at elevated temperatures. These protocols cover the reaction setup, purification of the product, and relevant quantitative data. Diagrams illustrating the reaction mechanism and experimental workflow are included to provide a comprehensive guide for laboratory synthesis.

Introduction

1,4-Dioxane is a heterocyclic ether widely utilized as a solvent in various industrial and laboratory applications, including in the pharmaceutical industry for drug formulation and development. Its miscibility with water and many organic solvents makes it a versatile medium. The most common laboratory and industrial method for its preparation is the acid-catalyzed dehydration of ethane-1,2-diol.[1] This process involves the formation of an intermediate, diethylene glycol, followed by an intramolecular cyclization to yield 1,4-dioxane.[2] While the reaction is straightforward, careful control of temperature and efficient purification are crucial to minimize the formation of byproducts such as acetaldehyde and polymers.[1][3]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of 1,4-dioxane from ethane-1,2-diol.

ParameterValueReference
Reactants
Ethane-1,2-diol2500 mL[4]
Concentrated Sulfuric Acid (93-98%)250 mL[4]
Reaction Conditions
Reaction Temperature130-200 °C (Ideal: 160 °C)[1]
PressureAtmospheric or partial vacuum (188–825 mm Hg)[1]
Product & Yield
Theoretical YieldVaries based on starting material-
Reported Experimental Yield~40.5%[4]
Boiling Point of 1,4-Dioxane101 °C[5]
Boiling Point of Water/Dioxane Azeotrope87.6 °C (18% water)[4]
Purification
Initial Distillation Cut-off (impurities)Below 85 °C[4]
Azeotrope Collection Range85-94 °C[2][4]
Drying AgentPotassium hydroxide or Sodium hydroxide[2][6]

Reaction Mechanism

The acid-catalyzed dehydration of ethane-1,2-diol to 1,4-dioxane proceeds through a series of protonation and nucleophilic substitution steps. The mechanism is initiated by the protonation of a hydroxyl group on an ethane-1,2-diol molecule, which then allows for nucleophilic attack by a second ethane-1,2-diol molecule, leading to the formation of diethylene glycol. Subsequent intramolecular cyclization yields the final 1,4-dioxane product.

reaction_mechanism cluster_step1 Step 1: Protonation of Ethane-1,2-diol cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Formation of Diethylene Glycol cluster_step4 Step 4: Intramolecular Cyclization cluster_step5 Step 5: Formation of 1,4-Dioxane A Ethane-1,2-diol B Protonated Ethane-1,2-diol A->B Protonation H_plus H+ D Intermediate Complex B->D SN2 Attack C Another Ethane-1,2-diol C->D E Diethylene Glycol D->E Deprotonation Water_out1 H2O D->Water_out1 F Protonated Diethylene Glycol E->F Protonation G Protonated 1,4-Dioxane F->G Intramolecular SN2 Attack H 1,4-Dioxane G->H Deprotonation Water_out2 H2O G->Water_out2 experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A Combine Ethane-1,2-diol and Sulfuric Acid B Heat Mixture and Perform Simple Distillation A->B C Collect Crude Distillate B->C D Add Sulfuric Acid for Impurity Hydrolysis C->D E Fractional Distillation: Remove Low-Boiling Impurities (<85°C) D->E F Fractional Distillation: Collect Water/Dioxane Azeotrope (85-94°C) E->F G Dry with KOH/NaOH Pellets F->G H Separate Dioxane Layer G->H I Final Fractional Distillation H->I J Pure 1,4-Dioxane (b.p. 101°C) I->J

References

Application Notes and Protocols for Nanoparticle Synthesis Using Ethylene Glycol as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various nanoparticles using ethylene glycol as a solvent. The use of ethylene glycol in the "polyol" synthesis method offers a versatile and effective route to produce a wide range of nanomaterials with controlled sizes and morphologies. This document outlines the fundamental principles, experimental procedures, and key parameters influencing the synthesis of metallic and metal oxide nanoparticles.

Introduction to Ethylene Glycol in Nanoparticle Synthesis

Ethylene glycol (EG) is a widely utilized solvent in the chemical synthesis of nanoparticles, a method often referred to as the polyol process. Its prevalence stems from a unique combination of physical and chemical properties that make it highly suitable for the formation of well-defined nanocrystals.

Key Roles of Ethylene Glycol:

  • Solvent: With a high boiling point (197.3 °C), ethylene glycol allows for a broad range of reaction temperatures, which is a critical parameter for controlling the kinetics of nanoparticle formation, including nucleation and growth.

  • Reducing Agent: At elevated temperatures (typically above 140°C), ethylene glycol can act as a reducing agent, reducing metal precursors to their zerovalent state to form metallic nanoparticles. This reduction is often initiated by the oxidation of ethylene glycol to glycolaldehyde.[1]

  • Stabilizing Agent: Ethylene glycol and its polymeric form, polyethylene glycol (PEG), can adsorb onto the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth.[2] The chain length of PEG can play a crucial role in the formation and stabilization of nanoparticles.[3]

The polyol method is recognized as a versatile "soft" chemical approach for preparing a wide variety of nanoparticles.[4]

General Principles of Nanoparticle Formation in Ethylene Glycol

The synthesis of nanoparticles in ethylene glycol generally follows a series of steps involving the reduction of a metal precursor and the subsequent nucleation and growth of the nanoparticles. The overall process can be influenced by several factors, including reaction temperature, precursor concentration, the presence and type of capping agents, and the heating rate.

The reduction of the metal salt precursor is a key step. While ethylene glycol itself can act as a reducing agent at high temperatures, other reducing agents can be added to the system to facilitate the reaction at lower temperatures or to gain better control over the reaction kinetics.

Once the metal atoms are formed, they begin to aggregate to form nuclei. This is followed by the growth of these nuclei into larger nanoparticles. Capping agents, such as polyvinylpyrrolidone (PVP), play a critical role during this stage by adsorbing to the surface of the growing nanoparticles, which helps to control their final size and shape and prevent agglomeration.[4]

Data Presentation: Influence of Reaction Parameters

The following tables summarize the influence of various experimental parameters on the characteristics of nanoparticles synthesized in ethylene glycol, based on data from multiple studies.

Table 1: Synthesis of Silver Nanoparticles (AgNPs)

PrecursorCapping Agent(s)Temperature (°C)Precursor ConcentrationCapping Agent ConcentrationResulting Nanoparticle Size (nm)
Silver Nitrate (AgNO₃)Polyvinylpyrrolidone (PVP)4558.8 mM (initial)0.5 g PVP in 20 mL EG10-15[1]
Silver Nitrate (AgNO₃)Polyvinylpyrrolidone (PVP)50-70157 mg in 100 mL EG5 g in 100 mL EG10-100 (smaller particles around 15 nm)[4]
Silver Trifluoroacetate (AgOCOCF₃)PVP and Tannic Acid (TA)15030 µM1 mM PVP, 5-150 µM TA19-27[5]
Silver Nitrate (AgNO₃)Tungstate ions (catalyst)Room TemperatureNot specifiedNot specified~6[6]

Table 2: Synthesis of Gold Nanoparticles (AuNPs)

PrecursorBaseTemperature (°C)Base/Gold Molar RatioEthylene Glycol Content (v/v %)Resulting Nanoparticle Size (nm)
HAuCl₄·3H₂OLiOHRoom Temperature~4~30~10[7]

Table 3: Synthesis of Copper and Copper Oxide Nanoparticles

PrecursorStabilizing AgentReductantTemperature (°C)Resulting Nanoparticle Size (nm)
Copper Sulfate (CuSO₄·5H₂O)PVPVanadium SulfateRoom Temperature~50[8]
Copper Sulfate (CuSO₄·5H₂O)SDSVanadium SulfateRoom Temperature40-50[5]
Copper Nitrate (Cu(NO₃)₂)PVPEthylene Glycol140Not specified (nanocubes with NaCl)[6]

Table 4: Synthesis of Zinc Oxide Nanoparticles (ZnO NPs)

PrecursorBaseTemperature (°C)Precursor ConcentrationResulting Nanoparticle Size (nm)
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)NaOH140Not specified~14[2]
Zinc Acetate Hydrate (Zn(OAc)₂·nH₂O)None1700.01 MAggregated nanocrystals of 5-15 nm[9]
Zinc Acetate DihydrateNone (hydrolysis)>1400.01 mol in 100 mL EGVaries with supernatant addition

Experimental Protocols

The following are detailed protocols for the synthesis of various nanoparticles using ethylene glycol.

Protocol for Synthesis of Silver Nanoparticles (AgNPs)

This protocol is based on the polyol method using PVP as a capping agent.

Materials:

  • Silver nitrate (AgNO₃)

  • Polyvinylpyrrolidone (PVP)

  • Ethylene glycol (EG)

  • Deionized water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Thermometer

  • Centrifuge

Procedure:

  • Preparation of PVP solution: Dissolve a specific amount of PVP (e.g., 0.5 g) in ethylene glycol (e.g., 20 mL) in the three-neck flask with magnetic stirring.[1]

  • Heating: Heat the PVP solution to the desired reaction temperature (e.g., 45°C) under continuous stirring.[1]

  • Preparation of Precursor Solution: Separately, dissolve silver nitrate (e.g., 100 mg) in deionized water (e.g., 10 mL) to create a stock solution.[1]

  • Injection of Precursor: Once the PVP solution has reached the target temperature, inject a specific volume of the silver nitrate solution (e.g., 2 mL) into the hot PVP solution while stirring vigorously.[1]

  • Reaction: Allow the reaction to proceed for a set amount of time (e.g., 24 hours) while maintaining the temperature and stirring.[1] A color change in the solution indicates the formation of silver nanoparticles.

  • Purification: After the reaction is complete, cool the solution to room temperature. The nanoparticles can be collected by centrifugation.

  • Washing: Wash the collected nanoparticles several times with ethanol and deionized water to remove any unreacted reagents and byproducts.

  • Drying: Dry the purified nanoparticles for further characterization and use.

Protocol for Synthesis of Gold Nanoparticles (AuNPs)

This protocol describes a room temperature synthesis of gold nanoparticles in an alkaline ethylene glycol solution.[7]

Materials:

  • Hydrogen tetrachloroaurate(III) hydrate (HAuCl₄·3H₂O)

  • Lithium hydroxide (LiOH) or other suitable base

  • Ethylene glycol (EG)

  • Deionized water

Equipment:

  • Glass vials or flasks

  • Magnetic stirrer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of HAuCl₄ in water (e.g., 50 mM) and LiOH in water (e.g., 50 mM).[7]

  • Reaction Mixture: In a reaction vial, combine deionized water, ethylene glycol, and the LiOH stock solution to achieve the desired final concentrations (e.g., 30% v/v EG and a LiOH/Au molar ratio of 4).[7]

  • Initiation of Reaction: Add the HAuCl₄ stock solution to the alkaline ethylene glycol mixture while stirring. The final concentration of HAuCl₄ is typically in the range of 0.5 mM.[7]

  • Reaction: Continue stirring at room temperature. The solution will typically change color from yellow to red or purple, indicating the formation of gold nanoparticles.[7] This process can take from a few minutes to an hour.[7]

  • Characterization: The resulting colloidal solution can be directly used for characterization (e.g., UV-Vis spectroscopy) or further purification if needed.

Protocol for Synthesis of Zinc Oxide Nanoparticles (ZnO NPs)

This protocol outlines a solvothermal synthesis of ZnO nanoparticles in ethylene glycol.[2]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Ethylene glycol (EG)

  • Polyvinyl alcohol (PVA) (optional, as a dispersant)

Equipment:

  • Beakers or flasks

  • Magnetic stirrer with heating plate

  • Reflux setup (optional)

  • Centrifuge

Procedure:

  • Preparation of Precursor Solution: Dissolve zinc nitrate hexahydrate in ethylene glycol.[2] If using a dispersant, dissolve PVA in this solution.

  • Addition of Base: Separately prepare a solution of NaOH in ethylene glycol and add it to the zinc nitrate solution under stirring. This will lead to the formation of zinc hydroxide (Zn(OH)₂) precipitate.[2]

  • Heating and Conversion: Heat the solution to a specific temperature (e.g., 140°C) and maintain it for a certain duration (e.g., 4 hours).[2] During this step, the Zn(OH)₂ decomposes to form ZnO nanoparticles.

  • Purification: After cooling, collect the ZnO nanoparticles by centrifugation.

  • Washing: Wash the nanoparticles with ethanol and deionized water to remove impurities.

  • Drying: Dry the final product for subsequent analysis and application.

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the general workflows for nanoparticle synthesis using the polyol method.

Polyol_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Solvent Ethylene Glycol Mixing Mixing and Heating Solvent->Mixing Precursor Metal Precursor Precursor->Mixing CappingAgent Capping Agent (e.g., PVP) CappingAgent->Mixing Nucleation Nucleation Mixing->Nucleation Temperature Increase Growth Growth Nucleation->Growth Centrifugation Centrifugation Growth->Centrifugation Reaction Completion Washing Washing Centrifugation->Washing Drying Drying Washing->Drying FinalProduct Nanoparticles Drying->FinalProduct

Caption: General workflow for the polyol synthesis of nanoparticles.

RoomTemp_AuNP_Workflow cluster_solutions Stock Solutions cluster_synthesis Synthesis PrecursorSol HAuCl4 Solution Addition Add HAuCl4 Solution PrecursorSol->Addition BaseSol LiOH Solution Mixing Mix EG, Water, and Base BaseSol->Mixing EGSol Ethylene Glycol EGSol->Mixing Mixing->Addition Stirring Stir at Room Temp Addition->Stirring ColloidalSolution Gold Nanoparticle Colloid Stirring->ColloidalSolution Color Change

Caption: Workflow for room temperature synthesis of gold nanoparticles.

Conclusion

The use of ethylene glycol as a solvent in the polyol synthesis method provides a robust and versatile platform for the fabrication of a wide array of nanoparticles. By carefully controlling reaction parameters such as temperature, precursor and capping agent concentrations, and reaction time, it is possible to tailor the size, shape, and properties of the resulting nanomaterials. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the fields of materials science, chemistry, and drug development, enabling the reproducible synthesis of high-quality nanoparticles for various applications.

References

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of Ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of ethane-1,2-diol (ethylene glycol) to prevent oxidation.

Troubleshooting Guide

Users may encounter several issues during the storage of ethane-1,2-diol. This guide provides a question-and-answer format to troubleshoot common problems.

Q1: I noticed a yellow discoloration in my stored ethane-1,2-diol. What does this mean, and can I still use it?

A1: A yellow discoloration is a common indicator of oxidation. Ethane-1,2-diol can degrade over time, especially when exposed to oxygen, heat, or light, forming acidic byproducts.[1] The color change is often due to the formation of these degradation products.

  • Recommendation: Before use, it is crucial to assess the purity of the discolored solvent. A simple pH test can provide an initial indication of acidic contamination. For sensitive applications, we recommend performing a more detailed analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Ion Chromatography to identify and quantify any impurities. If significant levels of acidic impurities are detected, the solvent may not be suitable for your experiment, as these impurities can interfere with chemical reactions.

Q2: The pH of my stored ethane-1,2-diol is slightly acidic (below 7). Is it still usable?

A2: Pure, uninhibited ethane-1,2-diol should have a pH between 6.5 and 8.0.[2] A pH below this range indicates the presence of acidic degradation products, such as glycolic acid and formic acid.[1]

  • Recommendation: The usability of slightly acidic ethane-1,2-diol depends on the tolerance of your specific application to acidic impurities. For general use as a coolant or antifreeze, a slight drop in pH might be acceptable if corrosion inhibitors are present. However, for sensitive chemical syntheses or in drug development, the presence of these acids could catalyze unwanted side reactions or affect product stability. We recommend purifying the solvent by distillation or using a fresh, unopened bottle for critical applications.

Q3: I suspect my ethane-1,2-diol has been contaminated with water. How can I check for this, and what are the risks?

A3: Ethane-1,2-diol is hygroscopic and readily absorbs moisture from the air.[3] Water contamination can lower the boiling point of the solvent and may participate in or inhibit certain chemical reactions.

  • Recommendation: The water content can be determined using Karl Fischer titration. For many applications, a small amount of water may be tolerable. However, if your experiment requires anhydrous conditions, the solvent should be dried using appropriate methods, such as distillation over a suitable drying agent (e.g., molecular sieves). Always keep containers tightly sealed to minimize water absorption during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for ethane-1,2-diol to prevent oxidation?

A1: To minimize oxidation, ethane-1,2-diol should be stored in a cool, dry, and dark place.[4] It is essential to keep the storage container tightly sealed to prevent exposure to air and moisture.[4] Storage in an inert atmosphere (e.g., under nitrogen or argon) is the best practice for long-term storage or for high-purity grades.

Q2: Are there any materials that should be avoided for storing ethane-1,2-diol?

A2: Yes. Contact with certain metals, such as copper and aluminum, can catalyze the oxidation of ethane-1,2-diol.[1] Therefore, it is best to avoid storage containers or transfer lines made of these materials. Stainless steel or glass containers are generally recommended.

Q3: What is the expected shelf life of ethane-1,2-diol?

A3: The shelf life of ethane-1,2-diol can vary depending on the storage conditions and the presence of inhibitors. Uninhibited, pure ethane-1,2-diol has a shorter shelf life and is more prone to degradation. When stored under ideal conditions (cool, dark, and tightly sealed), it can be stable for several years. However, regular purity checks are recommended for long-term stored material, especially if it is to be used in sensitive applications.

Q4: Can I add antioxidants or inhibitors to my ethane-1,2-diol to prolong its shelf life?

A4: Yes, antioxidants or corrosion inhibitors can be added to prevent oxidation.[5] Commercial antifreeze formulations contain a proprietary mix of inhibitors. For laboratory use, the choice of inhibitor will depend on the specific application to avoid interference. Common classes of inhibitors include phosphates, borates, and azoles. For specific recommendations on the type and concentration of inhibitors, it is best to consult with a chemical supplier or relevant literature for your application.

Data on Ethane-1,2-diol Stability

Storage ConditionTemperature RangeExpected StabilityKey Considerations
Ideal 2-8 °C (Refrigerated)HighMinimal thermal degradation. Tightly sealed container is critical to prevent water absorption.
Standard Laboratory 15-25 °C (Room Temp)ModerateOxidation will occur over time. Store in the dark. Inert atmosphere recommended for long-term storage.
Elevated Temperature > 30 °CLowSignificant increase in oxidation rate. Avoid storage in direct sunlight or near heat sources.

Experimental Protocols

1. Protocol for pH Measurement of Stored Ethane-1,2-diol

This protocol outlines the procedure for determining the pH of an ethane-1,2-diol sample to assess for acidic degradation products.

  • Materials:

    • pH meter with a glass electrode

    • Standard pH buffer solutions (pH 4, 7, and 10)

    • Deionized water

    • Beakers

    • Filter paper

  • Procedure:

    • Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.

    • In a clean beaker, prepare a 1:1 (v/v) solution of the ethane-1,2-diol sample and deionized water.

    • Allow the solution to reach room temperature.

    • Immerse the calibrated pH electrode into the solution.

    • Record the stable pH reading.

    • Clean the electrode thoroughly with deionized water and blot dry with filter paper before and after each measurement.

2. Protocol for Detection of Oxidation Products by GC-MS

This method is for the qualitative and quantitative analysis of common oxidation products in ethane-1,2-diol.

  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

    • Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent)

  • Reagents and Standards:

    • High-purity ethane-1,2-diol (as a reference)

    • Analytical standards of expected degradation products (e.g., glycolic acid, formic acid, acetic acid, glyoxal)

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

    • Anhydrous solvent (e.g., acetonitrile or pyridine)

  • Sample Preparation (Derivatization):

    • In a clean, dry vial, add 100 µL of the ethane-1,2-diol sample.

    • Add 200 µL of the anhydrous solvent.

    • Add 200 µL of the derivatizing agent (BSTFA).

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Scan Mode: Full scan (m/z 40-500) for qualitative analysis, and Selected Ion Monitoring (SIM) for quantitative analysis based on the characteristic ions of the derivatized analytes.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Compare the resulting chromatogram and mass spectra to those of the analytical standards to identify and quantify the degradation products.

Visualizations

Oxidation_Pathway Ethane_1_2_diol Ethane-1,2-diol Glycolaldehyde Glycolaldehyde Ethane_1_2_diol->Glycolaldehyde Oxidation Glycolic_Acid Glycolic Acid Glycolaldehyde->Glycolic_Acid Oxidation Glyoxal Glyoxal Glycolaldehyde->Glyoxal Oxidation Glyoxylic_Acid Glyoxylic Acid Glycolic_Acid->Glyoxylic_Acid Oxidation Oxalic_Acid Oxalic Acid Glyoxylic_Acid->Oxalic_Acid Oxidation Formic_Acid Formic Acid Glyoxal->Formic_Acid Oxidation

Caption: Simplified oxidation pathway of ethane-1,2-diol.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Decision Making cluster_3 Further Analysis & Action decision decision action action issue issue Suspected Oxidation Suspected Oxidation Visual Inspection Visual Inspection Suspected Oxidation->Visual Inspection Color change, odor, or particulates pH Test pH Test Visual Inspection->pH Test pH Acidic? pH Acidic? pH Test->pH Acidic? Advanced Analysis GC-MS or IC Analysis pH Acidic?->Advanced Analysis Yes Use with Caution Use with Caution pH Acidic?->Use with Caution No (but discolored) Purify or Discard Purify or Discard Advanced Analysis->Purify or Discard Impurities confirmed

Caption: Troubleshooting workflow for suspected ethane-1,2-diol oxidation.

Storage_Decision_Tree decision decision storage_type storage_type Application Sensitivity Application Sensitivity Storage Duration Storage Duration Application Sensitivity->Storage Duration High Standard Storage Store in a cool, dark place in a tightly sealed container. Application Sensitivity->Standard Storage Low Long-term (>6 months) Long-term (>6 months) Storage Duration->Long-term (>6 months) Long-term (>6 months)->Standard Storage No Inert Atmosphere Store under Nitrogen or Argon in a tightly sealed container in a cool, dark place. Long-term (>6 months)->Inert Atmosphere Yes

Caption: Decision tree for selecting appropriate storage conditions.

References

Technical Support Center: Ethane-1,2-diol (Ethylene Glycol) Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing water from Ethane-1,2-diol (ethylene glycol) samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the dehydration of ethylene glycol in a laboratory setting.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Cloudy or Hazy Appearance After Drying with Molecular Sieves - Saturated molecular sieves.- Dust from the molecular sieves.[1]- Replace the used molecular sieves with freshly activated ones.[2]- Decant or filter the ethylene glycol to remove sieve dust.[1]
Discoloration (Yellowing or Browning) During Distillation - Thermal decomposition of ethylene glycol at high temperatures.[3]- Presence of impurities that are unstable at the boiling point.- Switch to vacuum distillation to lower the boiling point.[4][5]- Ensure the heating mantle temperature is not excessively high.
Low Yield After Distillation - Incomplete condensation of ethylene glycol vapors.- Product loss during transfer.- Thermal decomposition.[6]- Ensure the condenser is properly cooled and efficient.- Minimize transfers between flasks.- Use vacuum distillation to prevent decomposition.[6]
"Bumping" or Violent Boiling During Vacuum Distillation - Lack of smooth boiling.- Rapid heating of the sample.- Use a magnetic stir bar or a capillary ebulliator to ensure smooth boiling.[7]- Heat the flask gradually.[7]
Inefficient Drying with Anhydrous Salts (e.g., MgSO₄, Na₂SO₄) - Insufficient amount of drying agent.- The drying agent has a low efficiency for ethylene glycol.- The salt has become hydrated from atmospheric moisture.- Add more drying agent until it no longer clumps together.[8]- Consider using a more effective drying agent like 3Å molecular sieves.[4][9]- Use freshly opened or properly stored anhydrous salts.
Final Water Content Still Too High (Verified by Karl Fischer Titration) - The chosen drying method is not sufficient for the desired level of dryness.- Re-absorption of atmospheric moisture after drying.- For ultra-dry ethylene glycol, a combination of methods may be necessary (e.g., pre-drying with molecular sieves followed by vacuum distillation over a strong desiccant like calcium hydride).[4][10]- Handle and store the dried ethylene glycol under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

1. What is the most effective method for drying ethylene glycol in the lab?

The most effective method depends on the desired final water content.

  • For general purpose drying: Using 3Å or 4Å molecular sieves is a simple and effective method.[2][4]

  • For achieving very low water content: A combination of pre-drying with a desiccant followed by vacuum distillation is recommended.[4][10] Distillation from calcium hydride is a powerful technique for obtaining highly anhydrous ethylene glycol.[10]

2. How do I choose the right type of molecular sieves?

For drying ethylene glycol, 3Å or 4Å molecular sieves are suitable.[2][4] 3Å sieves are generally preferred as their smaller pore size selectively adsorbs water while excluding larger molecules like ethylene glycol.[11]

3. How can I tell if my molecular sieves are saturated with water?

A common sign of saturated molecular sieves is when they no longer effectively dry the solvent, which can be confirmed by measuring the water content. Visually, there is no definitive way to tell if they are saturated. It is best practice to use freshly activated sieves for each drying process.

4. How do I activate or regenerate molecular sieves?

To activate molecular sieves, heat them in a furnace or oven at a temperature between 200°C and 300°C for several hours under a stream of dry gas or under vacuum.[12][13] After heating, allow them to cool in a desiccator to prevent re-adsorption of atmospheric moisture.[12]

5. What are the safety precautions for distilling ethylene glycol?

  • Ethylene glycol has a high boiling point (197.6°C), so ensure your heating mantle and glassware are rated for this temperature.[14]

  • Perform the distillation in a well-ventilated fume hood.[15]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][16]

  • Be aware that ethylene glycol is harmful if swallowed or inhaled.[14]

  • If performing a vacuum distillation, ensure the glassware has no cracks and is rated for use under vacuum to prevent implosion.[7]

6. Can I use a rotary evaporator to remove water from ethylene glycol?

Due to the high boiling point of ethylene glycol, a standard rotary evaporator with a water bath will not be effective at removing water. However, it can be used to remove a lower-boiling azeotropic entrainer, like toluene, after an azeotropic distillation.[17]

7. How can I accurately measure the water content in my ethylene glycol sample?

Karl Fischer titration is the standard method for accurately determining the water content in ethylene glycol and other solvents.[18][19][20] This method can precisely measure water content down to parts-per-million (ppm) levels.

Quantitative Data on Drying Methods

The following table summarizes the effectiveness of various drying methods. It is important to note that the final water content can be influenced by the initial water content and the specific experimental conditions.

Drying Method Drying Agent/Conditions Typical Final Water Content Notes
Static Drying 3Å or 4Å Molecular Sieves< 50 ppm[9]Efficiency depends on the amount of sieves used and the contact time.[9]
Anhydrous Sodium Sulfate (Na₂SO₄)ModerateLower efficiency compared to other agents; often used for pre-drying.[8]
Anhydrous Magnesium Sulfate (MgSO₄)Moderate to HighFaster and more efficient than sodium sulfate.[8]
Azeotropic Distillation TolueneCan achieve low water content.The ethylene glycol remains in the distillation flask while water is removed as an azeotrope with toluene.[17]
Vacuum Distillation Over Calcium Hydride (CaH₂)Very Low (< 10 ppm)A highly effective method for obtaining ultra-dry ethylene glycol.[10] Calcium hydride reacts with water to form hydrogen gas.[4]

Experimental Protocols

Protocol 1: Drying with Molecular Sieves

Objective: To reduce the water content of ethylene glycol for general laboratory use.

Materials:

  • Ethane-1,2-diol (Ethylene Glycol)

  • 3Å or 4Å molecular sieves, activated

  • Airtight, dry glass bottle with a screw cap

Procedure:

  • Activate the molecular sieves by heating them in an oven at 200-300°C for at least 4 hours.[12]

  • Allow the sieves to cool to room temperature in a desiccator.

  • Add the activated molecular sieves to the ethylene glycol in a dry glass bottle. A common recommendation is to use 10-20% of the solvent's weight in molecular sieves.

  • Seal the bottle and let it stand for at least 24 hours. Occasional swirling can improve the drying efficiency.

  • Carefully decant the dried ethylene glycol into a clean, dry storage bottle.

Protocol 2: Vacuum Distillation

Objective: To obtain highly anhydrous ethylene glycol.

Materials:

  • Ethane-1,2-diol (Ethylene Glycol), pre-dried with a suitable agent if necessary

  • Calcium hydride (CaH₂) (optional, for ultra-dry solvent)

  • Vacuum distillation apparatus (round-bottom flask, Claisen adapter, condenser, receiving flask)[7]

  • Vacuum source (vacuum pump or water aspirator) and vacuum trap[7]

  • Heating mantle and magnetic stirrer

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Set up the vacuum distillation apparatus in a fume hood. Ensure all glassware is dry and free of cracks.

  • Place a magnetic stir bar in the round-bottom flask.

  • Add the ethylene glycol to the flask. For ultra-dry solvent, add a small amount of calcium hydride.

  • Grease all glass joints to ensure a good seal.

  • Connect the apparatus to the vacuum trap and the vacuum source.

  • Begin stirring and apply the vacuum. You should observe some bubbling as dissolved gases and any very volatile impurities are removed.[7]

  • Once a stable vacuum is achieved, begin to gently heat the flask with the heating mantle.

  • Collect the distilled ethylene glycol in the receiving flask. Discard the initial small fraction, which may contain residual volatile impurities.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

  • To release the vacuum, slowly introduce an inert gas into the system.

  • Transfer the dried ethylene glycol to a suitable storage container under an inert atmosphere.

Visualizations

experimental_workflow cluster_start Start: Ethylene Glycol Sample with Water cluster_decision Select Drying Method cluster_methods Drying Procedures cluster_analysis Verification cluster_end Result start Ethylene Glycol Sample decision Desired Water Content? start->decision sieves Drying with Molecular Sieves decision->sieves General Use distillation Vacuum Distillation decision->distillation Ultra-Dry analysis Karl Fischer Titration sieves->analysis distillation->analysis end_product Anhydrous Ethylene Glycol analysis->end_product Water Content Verified

Caption: Decision workflow for selecting a drying method for ethylene glycol.

molecular_sieve_mechanism ms Molecular Sieve (3Å Pore) trapped_h2o Trapped H₂O h2o H₂O h2o->ms Adsorption eg Ethylene Glycol eg->ms Exclusion (too large for pores) dried_eg Dried Ethylene Glycol eg->dried_eg

Caption: Mechanism of water removal by 3Å molecular sieves.

References

Technical Support Center: Optimizing Ethane-1,2-diol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of ethane-1,2-diol (ethylene glycol).

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing ethane-1,2-diol?

A1: The primary industrial route for producing ethane-1,2-diol is the hydration of ethylene oxide.[1][2][3] This process is favored for its efficiency and is typically carried out at elevated temperatures and pressures.[4]

Q2: How can I maximize the selectivity for monoethylene glycol (MEG) and minimize the formation of higher glycols like diethylene glycol (DEG) and triethylene glycol (TEG)?

A2: To enhance the selectivity for MEG, a large excess of water is used in the hydration of ethylene oxide.[5][6][7] Molar ratios of water to ethylene oxide can be as high as 20:1.[5] This high water concentration kinetically favors the reaction of ethylene oxide with water over its reaction with the newly formed ethylene glycol.[8] More advanced processes, such as the OMEGA process by Shell and Mitsubishi, involve a two-step reaction via ethylene carbonate, which can achieve MEG selectivity exceeding 99%.[5][6][9]

Q3: What are the primary safety concerns when working with ethylene oxide for ethane-1,2-diol synthesis?

A3: Ethylene oxide is a highly flammable, reactive, and toxic gas.[10][11][12][13] It is crucial to handle it in a well-ventilated chemical fume hood.[10][11] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Teflon are recommended), splash goggles, and a flame-resistant lab coat, must be worn.[10][11][14] Ethylene oxide can undergo runaway polymerization with various contaminants, so it's essential to avoid contact with acids, bases, amines, and other reactive materials.[10]

Q4: My ethane-1,2-diol solution is causing corrosion in my equipment. What can I do?

A4: Ethylene glycol can degrade in the presence of oxygen, especially at higher temperatures, forming acidic byproducts that are corrosive to metals.[15][16][17] To mitigate this, it is highly recommended to use corrosion inhibitors.[15][16][17] These are specially formulated chemical additives that protect metal surfaces by forming a passive layer and buffering the acidic byproducts.[15][16]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Ethane-1,2-diol Incomplete reaction of ethylene oxide.- Ensure complete conversion by extending the reaction time or increasing the temperature within the recommended range.[9]- Verify the catalyst activity if one is being used.
Side reactions forming unwanted byproducts.- Optimize the water-to-ethylene oxide molar ratio to favor MEG formation.[5][6][7]- Lower the reaction temperature to reduce the rate of side reactions.[18]
Low Selectivity for Monoethylene Glycol (MEG) Insufficient water in the reaction mixture.- Increase the molar excess of water to ethylene oxide. Ratios of 20:1 or higher are common in industrial processes to achieve high MEG selectivity.[5]
Reaction temperature is too high.- High temperatures can favor the reaction of ethylene oxide with ethylene glycol to form higher glycols. Lowering the temperature can improve MEG selectivity.[18]
Catalyst Deactivation (for catalytic processes) Sintering of the catalyst particles.- Operate within the recommended temperature range for the catalyst to prevent thermal degradation.[19]
Poisoning of the catalyst by impurities in the feed.- Ensure the purity of the ethylene oxide and water feedstocks.
Product Contamination Presence of unreacted ethylene oxide.- Ensure complete conversion during the reaction. Analytical methods like GC-MS can be used to detect unreacted starting materials.[20][21]
Formation of aldehydes or other oxidation byproducts.- Use analytical techniques such as NMR or IR spectroscopy to identify the impurities.[18] Purification methods like distillation may be necessary.[5]
Corrosion of Equipment Degradation of ethylene glycol into acidic compounds.- Add a suitable corrosion inhibitor to the ethylene glycol solution.[15][16][17]- Ensure the system is free of oxygen to minimize oxidative degradation.[22]

Experimental Protocols

Laboratory Scale Synthesis of Ethane-1,2-diol via Hydration of Ethylene Oxide (Illustrative)

Disclaimer: This is an illustrative protocol and must be adapted and performed by qualified personnel with appropriate safety measures in place. Handling of ethylene oxide requires specialized equipment and training.

Materials:

  • Ethylene oxide

  • Deionized water

  • Sulfuric acid (catalyst, optional)

  • Reaction vessel (e.g., a high-pressure autoclave)

  • Heating and stirring apparatus

  • Distillation setup for purification

Procedure:

  • Reaction Setup: In a properly functioning chemical fume hood, charge the high-pressure autoclave with a significant molar excess of deionized water (e.g., a 20:1 molar ratio of water to ethylene oxide).

  • Catalyst Addition (Optional): If using an acid catalyst, add a small amount of sulfuric acid (e.g., 0.5% by weight of the total mixture).[5]

  • Introduction of Ethylene Oxide: Carefully introduce a known quantity of ethylene oxide into the sealed reactor. This step must be performed with extreme caution due to the high reactivity and toxicity of ethylene oxide.

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 100-200°C) and apply pressure to keep the reactants in the liquid phase.[4] Stir the mixture vigorously to ensure proper mixing.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of ethylene oxide.

  • Work-up and Purification: Once the reaction is complete, cool the reactor to room temperature and carefully vent any residual pressure. The resulting aqueous solution of ethylene glycol can be purified by distillation under reduced pressure to remove the excess water and any byproducts.[5]

Analysis of Ethane-1,2-diol and Impurities by GC-MS

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., methanol or acetonitrile).

  • For quantitative analysis, an internal standard (e.g., deuterated ethylene glycol) can be added.[20]

  • In some cases, derivatization (e.g., with BSTFA) may be necessary to improve the volatility and chromatographic separation of the analytes.[20]

GC-MS Conditions (Typical):

  • Column: A suitable capillary column (e.g., DB-5ms).

  • Oven Program: A temperature ramp program to separate components with different boiling points.

  • Injector Temperature: Set to ensure complete vaporization of the sample.

  • MS Detector: Operated in either scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Visualizations

Ethane_1_2_diol_Synthesis_Pathways cluster_main Main Synthesis Routes cluster_side_reactions Side Product Formation Ethylene Ethylene EthyleneOxide Ethylene Oxide Ethylene->EthyleneOxide Oxidation (Ag catalyst) Ethane12diol Ethane-1,2-diol (Monoethylene Glycol) EthyleneOxide->Ethane12diol Hydration (H₂O) DEG Diethylene Glycol (DEG) Ethane12diol->DEG + Ethylene Oxide TEG Triethylene Glycol (TEG) DEG->TEG + Ethylene Oxide Troubleshooting_Workflow Start Experiment Start Problem Identify Issue: Low Yield or Selectivity? Start->Problem CheckConditions Verify Reaction Conditions: - Temperature - Pressure - Stoichiometry Problem->CheckConditions Yes CatalystIssue Check Catalyst Activity (if applicable) Problem->CatalystIssue Catalytic Rxn CorrosionCheck Check for Corrosion Problem->CorrosionCheck No (Product Quality OK) AnalyzeProduct Analyze Product Mixture (e.g., GC-MS) CheckConditions->AnalyzeProduct ImpurityID Impurity Identified? AnalyzeProduct->ImpurityID OptimizeConditions Optimize Conditions: - Adjust Water Ratio - Modify Temperature ImpurityID->OptimizeConditions No Purification Implement Purification: - Distillation - Chromatography ImpurityID->Purification Yes OptimizeConditions->Start Re-run Success Successful Synthesis Purification->Success CatalystIssue->OptimizeConditions CorrosionCheck->Success No AddInhibitor Add Corrosion Inhibitor CorrosionCheck->AddInhibitor Yes AddInhibitor->Success

References

Troubleshooting low yield in ethylene glycol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during ethylene glycol production experiments, with a focus on resolving issues related to low yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my ethylene glycol yield lower than expected in the hydrolysis of ethylene oxide?

Low yield in this process is often attributed to suboptimal reaction conditions or the formation of higher glycols.

  • Suboptimal Water-to-Ethylene Oxide Ratio: The molar ratio of water to ethylene oxide is a critical factor. A low ratio favors the reaction of ethylene oxide with the newly formed ethylene glycol, leading to the production of diethylene glycol (DEG) and triethylene glycol (TEG), thus reducing the selectivity for monoethylene glycol (MEG).[1] In industrial processes, the selectivity to MEG typically ranges from 89-91% due to practical limits on the amount of excess water used, as its subsequent removal is energy-intensive.[1]

  • Reaction Temperature and Pressure: While the yield of MEG is primarily dependent on the reactant ratio, temperature and pressure can influence reaction rates and side reactions.[1][2] Non-catalytic thermal hydrolysis is typically conducted at elevated temperatures and pressures.[1][2]

  • Catalyst Issues (if applicable): In catalytic processes, acid or base catalysts are used.[3][4] Catalyst deactivation or inappropriate catalyst concentration can lead to lower yields.[4] For instance, high catalyst concentrations can sometimes favor the formation of higher glycols.[4]

Troubleshooting Steps:

  • Analyze Product Composition: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the amounts of MEG, DEG, and TEG in your product mixture. This will help determine if the low yield is due to the formation of higher glycols.

  • Optimize Water-to-Ethylene Oxide Ratio: Systematically vary the molar ratio of water to ethylene oxide in your experiments to find the optimal condition for maximizing MEG yield.

  • Review Reaction Conditions: Ensure that the reaction temperature and pressure are within the optimal range for the specific process (catalytic or non-catalytic).

  • Catalyst Evaluation (for catalytic processes): If using a catalyst, verify its activity and concentration. Consider catalyst regeneration or replacement if deactivation is suspected.

2. My catalyst activity is decreasing over time. What are the common causes of catalyst deactivation?

Catalyst deactivation is a common issue in ethylene glycol production and can be caused by several factors:

  • Poisoning: Impurities in the feedstock can adsorb onto the active sites of the catalyst, blocking them and reducing activity.[5] For example, in processes using syngas, sulfur compounds can poison the catalyst.

  • Fouling: The deposition of carbonaceous materials or heavy byproducts on the catalyst surface can block pores and active sites.[6] In biomass-to-ethylene glycol processes, lignin can contribute to catalyst deactivation.[7]

  • Sintering: At high temperatures, the small metal particles of a supported catalyst can agglomerate into larger ones, reducing the active surface area.

  • Leaching: The active components of the catalyst may dissolve into the reaction medium, leading to a loss of activity.

Troubleshooting and Mitigation Strategies:

  • Feedstock Purification: Ensure the purity of your reactants. Implement purification steps to remove potential catalyst poisons.

  • Catalyst Regeneration: Depending on the cause of deactivation, it may be possible to regenerate the catalyst.[5] For example, coke deposits can sometimes be burned off in a controlled oxidation environment.[5]

  • Optimize Reaction Conditions: Operating at lower temperatures, if feasible for the reaction kinetics, can help reduce sintering.

  • Catalyst Characterization: Analyze the fresh and spent catalyst using techniques like X-ray diffraction (XRD), transmission electron microscopy (TEM), and temperature-programmed desorption (TPD) to understand the deactivation mechanism.

3. I am observing a significant loss of ethylene glycol during the purification step. What could be the reasons?

Losses during purification can occur through several mechanisms:

  • Inefficient Distillation: The separation of ethylene glycol from water and higher glycols is typically done by distillation.[2] If the distillation column is not operating efficiently, ethylene glycol can be lost in the water or heavy ends streams.

  • Side Reactions at High Temperatures: During distillation, high temperatures can promote side reactions, leading to the formation of byproducts and loss of the desired product.[8]

  • Formation of Azeotropes: Although less common with ethylene glycol and water, the presence of other impurities could potentially form azeotropes, making separation by simple distillation difficult.

  • Product Degradation: Ethylene glycol can degrade in the presence of oxygen, especially at elevated temperatures, forming acidic byproducts.[8]

Troubleshooting Purification Issues:

  • Optimize Distillation Parameters: Adjust the reflux ratio, reboiler temperature, and pressure of your distillation setup to improve separation efficiency.

  • Analyze Waste Streams: Analyze the composition of your distillate and bottoms products to quantify the loss of ethylene glycol.

  • Consider Vacuum Distillation: Distilling under reduced pressure allows for lower operating temperatures, which can minimize thermal degradation of the product.[2]

  • Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Experimental Protocols

Protocol 1: Analysis of Glycol Mixture by Gas Chromatography (GC)

This protocol outlines a general method for quantifying the composition of a product mixture containing monoethylene glycol (MEG), diethylene glycol (DEG), and triethylene glycol (TEG).

  • Objective: To determine the relative percentages of MEG, DEG, and TEG in a reaction product sample.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: A polar capillary column suitable for glycol analysis (e.g., a wax-type column).

  • Carrier Gas: Helium or Nitrogen.

  • Procedure:

    • Sample Preparation: Dilute a known amount of the product mixture in a suitable solvent (e.g., methanol or water).

    • Standard Preparation: Prepare a series of standard solutions with known concentrations of MEG, DEG, and TEG.

    • GC Conditions:

      • Injector Temperature: 250°C

      • Detector Temperature: 270°C

      • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min. Hold at 240°C for 5 minutes. (Note: This is an example program and should be optimized for your specific column and instrument).

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and standards into the GC.

    • Data Analysis: Integrate the peak areas for MEG, DEG, and TEG. Use the calibration curve generated from the standards to determine the concentration of each glycol in the sample.

Data Presentation

Table 1: Effect of Water to Ethylene Oxide (EO) Molar Ratio on Product Selectivity

Water:EO Molar RatioMEG Selectivity (%)DEG Selectivity (%)TEG Selectivity (%)
5:180155
10:18893
15:19172
20:19352

Note: The data in this table is illustrative and represents typical trends. Actual results will vary depending on specific experimental conditions.

Table 2: Common Catalysts and Typical Operating Conditions for Ethylene Glycol Production

Production RouteCatalystTemperature (°C)Pressure (bar)Key Considerations
Ethylene Oxide HydrolysisAcidic or Basic Catalysts (e.g., H₂SO₄)100 - 20010 - 20Catalyst needs to be neutralized and removed from the product.[3][4]
Syngas to EGRhodium, Ruthenium based catalysts200 - 250150 - 250High pressure is required; catalyst is sensitive to impurities.
Biomass to EGTungsten, Nickel, Ruthenium based catalysts200 - 25040 - 60Feedstock purity is crucial to avoid catalyst deactivation.[7]

Visualizations

Troubleshooting_Low_Yield Start Low Ethylene Glycol Yield CheckSideProducts Analyze Product Composition (GC/HPLC) Start->CheckSideProducts CheckReactionParams Review Reaction Temp. & Pressure Start->CheckReactionParams CheckCatalyst Evaluate Catalyst Performance Start->CheckCatalyst CheckPurification Investigate Purification Step Start->CheckPurification HighHigherGlycols High Levels of DEG/TEG Detected CheckSideProducts->HighHigherGlycols Side products detected OptimizeRatio Increase Water:EO Ratio HighHigherGlycols->OptimizeRatio End Improved Yield OptimizeRatio->End CheckReactionParams->End DeactivatedCatalyst Catalyst Deactivation Suspected CheckCatalyst->DeactivatedCatalyst Activity drop RegenerateCatalyst Regenerate or Replace Catalyst DeactivatedCatalyst->RegenerateCatalyst RegenerateCatalyst->End PurificationLoss Significant Loss During Purification CheckPurification->PurificationLoss Mass balance mismatch OptimizeDistillation Optimize Distillation Parameters PurificationLoss->OptimizeDistillation OptimizeDistillation->End Ethylene_Glycol_Formation_Pathway cluster_water1 cluster_eo2 cluster_eo3 EthyleneOxide Ethylene Oxide MEG Monoethylene Glycol (MEG) (Desired Product) EthyleneOxide->MEG + Water1 H₂O DEG Diethylene Glycol (DEG) (Byproduct) MEG->DEG + EthyleneOxide2 Ethylene Oxide TEG Triethylene Glycol (TEG) (Byproduct) DEG->TEG + EthyleneOxide3 Ethylene Oxide

References

Technical Support Center: Synthesis of Ethane-1,2-diol from Ethene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethane-1,2-diol (ethylene glycol) from ethene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the two-main stages of synthesis: the epoxidation of ethene to ethylene oxide and the subsequent hydrolysis to ethane-1,2-diol.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Ethylene Oxide in Epoxidation Step 1. Catalyst Deactivation: The silver catalyst may be poisoned or sintered. 2. Incomplete Reaction: Reaction time, temperature, or pressure may be insufficient. 3. Low Selectivity: Undesirable side reactions, such as the complete combustion of ethene, may be favored.1. Regenerate or replace the silver catalyst. Ensure the feed streams are free of poisons like sulfur compounds. 2. Optimize reaction conditions. Typical industrial conditions are 200-300°C and 10-30 bar.[1] For laboratory scale, ensure adequate heating and pressure control. 3. Adjust the feed composition. The presence of inhibitors like ethylene dichloride can moderate the reaction and improve selectivity.
High Levels of CO2 and Water in Product Stream Complete Combustion of Ethene: This is a major side reaction in the epoxidation of ethene, particularly at higher temperatures.[2]- Lower the reaction temperature. - Optimize the catalyst and consider the use of moderators to improve selectivity towards ethylene oxide.
Low Yield of Ethane-1,2-diol in Hydrolysis Step 1. Incomplete Hydrolysis of Ethylene Oxide: Reaction time or temperature may be insufficient. 2. Loss of Product During Purification: Inefficient distillation can lead to product loss.1. Increase reaction time or temperature. The hydrolysis can be carried out at temperatures ranging from 60°C to 200°C.[3][4] The use of an acid or base catalyst can also increase the reaction rate.[3] 2. Optimize the distillation process to ensure efficient separation of ethane-1,2-diol from water and higher glycols.
High Concentration of Higher Glycols (DEG, TEG) in Product Reaction of Ethane-1,2-diol with Ethylene Oxide: Ethylene oxide can react with the newly formed ethane-1,2-diol to produce diethylene glycol (DEG) and triethylene glycol (TEG).[3]Increase the molar ratio of water to ethylene oxide in the hydrolysis step. A large excess of water favors the reaction of ethylene oxide with water over its reaction with ethane-1,2-diol, thus increasing the selectivity for the desired product.[3][5] A common industrial practice is to use a water-to-ethylene oxide ratio of 10:1.[6]
Corrosion of Equipment Acidic Byproducts: The degradation of ethylene glycol, especially in the presence of oxygen, can form acidic byproducts that are corrosive.- Use corrosion-resistant materials for the reactor and downstream equipment. - Operate under an inert atmosphere to minimize oxidation. - Monitor and control the pH of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the synthesis of ethane-1,2-diol from ethene?

A1: The two main side reactions are:

  • During the epoxidation of ethene: The complete combustion of ethene to carbon dioxide (CO₂) and water (H₂O). This is a highly exothermic reaction and reduces the yield of the desired intermediate, ethylene oxide.[2]

  • During the hydrolysis of ethylene oxide: The reaction of ethylene oxide with ethane-1,2-diol to form higher molecular weight glycols, primarily diethylene glycol (DEG) and triethylene glycol (TEG).[3][5]

Q2: How can I improve the selectivity towards monoethylene glycol (MEG)?

A2: The selectivity towards monoethylene glycol is primarily controlled during the hydrolysis step. To favor the formation of MEG over higher glycols, a large excess of water should be used. This increases the probability of ethylene oxide reacting with water rather than with another glycol molecule. Industrial processes often use a water-to-ethylene oxide molar ratio of 10:1 or higher.[6]

Q3: What is the role of the silver catalyst in the epoxidation of ethene?

A3: The silver catalyst is crucial for the selective partial oxidation of ethene to ethylene oxide. While other catalysts can oxidize ethene, silver is unique in its ability to facilitate this specific reaction with relatively high selectivity.

Q4: What are the typical yields I can expect for mono-, di-, and triethylene glycols?

A4: In a typical industrial process with a high water-to-ethylene oxide ratio, the selectivity for monoethylene glycol (MEG) is generally in the range of 89-91%. The remaining 9-11% consists mainly of diethylene glycol (DEG) and smaller amounts of triethylene glycol (TEG) and other higher glycols.[5]

Q5: Are there any safety concerns I should be aware of?

A5: Yes, both ethene and ethylene oxide are flammable and can form explosive mixtures with air. Ethylene oxide is also toxic and a suspected carcinogen. The synthesis should be carried out in a well-ventilated area, and appropriate personal protective equipment should be worn. Ethylene glycol itself is toxic if ingested.

Quantitative Data on Product Distribution

The following table summarizes the typical product distribution in the hydrolysis of ethylene oxide under conditions designed to maximize the yield of monoethylene glycol.

ProductChemical FormulaTypical Yield (%)
Monoethylene Glycol (MEG) HOCH₂CH₂OH89 - 91
Diethylene Glycol (DEG) HOCH₂CH₂OCH₂CH₂OH8 - 10
Triethylene Glycol (TEG) & Higher Glycols HO(CH₂CH₂O)₃H, etc.< 1

Note: Yields are approximate and can vary depending on specific reaction conditions such as temperature, pressure, and the water-to-ethylene oxide ratio.[5]

Experimental Protocols

1. Epoxidation of Ethene to Ethylene Oxide (Laboratory Scale)

This protocol is a conceptual laboratory-scale adaptation based on industrial processes.

  • Materials:

    • Ethene gas

    • Oxygen or air

    • Silver catalyst supported on alumina (Ag/α-Al₂O₃)

    • Inert gas (e.g., nitrogen)

    • Ethylene dichloride (moderator, optional)

  • Equipment:

    • High-pressure fixed-bed reactor

    • Mass flow controllers for gases

    • Temperature controller and furnace

    • Gas chromatograph (GC) for product analysis

  • Procedure:

    • Pack the fixed-bed reactor with the silver catalyst.

    • Purge the system with an inert gas like nitrogen.

    • Heat the reactor to the desired temperature, typically between 200°C and 250°C.

    • Introduce the reactant gas mixture using mass flow controllers. A typical mixture might consist of ethene, oxygen, and a balance of inert gas. A small amount of ethylene dichloride can be added to the feed to moderate the reaction and improve selectivity.

    • Maintain a constant pressure, typically between 10 and 20 bar.

    • Monitor the composition of the effluent gas stream using an online GC to determine the conversion of ethene and the selectivity to ethylene oxide.

    • The product, ethylene oxide, can be collected by cooling the effluent stream to condense it.

2. Hydrolysis of Ethylene Oxide to Ethane-1,2-diol (Laboratory Scale)

  • Materials:

    • Ethylene oxide

    • Deionized water

    • Sulfuric acid (catalyst, optional)

  • Equipment:

    • High-pressure stirred autoclave reactor

    • Heating mantle with temperature controller

    • Distillation apparatus

  • Procedure:

    • Charge the autoclave with a significant excess of deionized water (e.g., a 10:1 molar ratio of water to ethylene oxide).

    • If using a catalyst, add a small amount of sulfuric acid (e.g., 0.1 wt%).

    • Seal the reactor and purge with an inert gas.

    • Carefully introduce a known amount of liquid ethylene oxide into the reactor.

    • Heat the reactor to the desired temperature, for example, 120°C to 150°C. The pressure will increase due to the vapor pressure of the reactants at this temperature.

    • Maintain the reaction at this temperature for a sufficient time to ensure complete conversion of the ethylene oxide (e.g., 30-60 minutes).

    • Cool the reactor to room temperature and carefully vent any residual pressure.

    • The resulting aqueous solution of ethane-1,2-diol and any higher glycols can be purified by distillation to remove the excess water and separate the different glycol products.

Visualizations

Synthesis_Pathway Ethene Ethene EthyleneOxide Ethylene Oxide Ethene->EthyleneOxide Ag Catalyst, 200-300°C CO2_H2O CO2 + H2O Ethene->CO2_H2O Complete Combustion (Side Reaction) O2 Oxygen O2->EthyleneOxide O2->CO2_H2O H2O Water Ethane12diol Ethane-1,2-diol H2O->Ethane12diol EthyleneOxide->Ethane12diol Hydrolysis HigherGlycols Higher Glycols (DEG, TEG) EthyleneOxide->HigherGlycols Side Reaction Ethane12diol->HigherGlycols

Caption: Main reaction and side reaction pathways in the synthesis of Ethane-1,2-diol from Ethene.

Troubleshooting_Logic Start Experiment Start Check_EO_Yield Low Ethylene Oxide Yield? Start->Check_EO_Yield Check_CO2 High CO2 Levels? Check_EO_Yield->Check_CO2 No Catalyst_Issue Check Catalyst Activity and Reaction Conditions Check_EO_Yield->Catalyst_Issue Yes Check_Diol_Yield Low Ethane-1,2-diol Yield? Check_CO2->Check_Diol_Yield No Combustion_Issue Reduce Temperature Optimize Selectivity Check_CO2->Combustion_Issue Yes Check_Higher_Glycols High Higher Glycol Content? Check_Diol_Yield->Check_Higher_Glycols No Hydrolysis_Issue Increase Hydrolysis Time/Temp Optimize Purification Check_Diol_Yield->Hydrolysis_Issue Yes Selectivity_Issue Increase Water to Ethylene Oxide Ratio Check_Higher_Glycols->Selectivity_Issue Yes Success Successful Synthesis Check_Higher_Glycols->Success No Catalyst_Issue->Check_EO_Yield Combustion_Issue->Check_CO2 Hydrolysis_Issue->Check_Diol_Yield Selectivity_Issue->Check_Higher_Glycols

Caption: A logical workflow for troubleshooting common issues in Ethane-1,2-diol synthesis.

References

Technical Support Center: Synthesis and Purification of Ethane-1,2-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Ethane-1,2-diol (ethylene glycol).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized Ethane-1,2-diol?

A1: Depending on the synthesis route, common impurities can include:

  • Higher Glycols: Diethylene glycol (DEG), triethylene glycol (TEG), 1,2-butanediol (BDO), and 1,2-propanediol (PDO) are frequently encountered, especially in processes involving ethylene oxide hydration.[1][2]

  • Aldehydes and Peroxides: These can form through oxidation of the diol.[3]

  • Residual Reactants and Catalysts: Unreacted starting materials, catalysts (e.g., antimony compounds from polyester manufacturing), and by-products from side reactions may be present.[4]

  • Water: As a solvent or by-product, water is a common impurity that needs to be removed.

  • UV-Absorbing Impurities: Compounds like alkyl homologues of 2-hydroxycyclopent-2-en-1-one can affect the UV transmittance of the final product, which is a critical quality parameter for applications like polyester production.[5]

Q2: Which analytical methods are recommended for assessing the purity of Ethane-1,2-diol?

A2: Gas chromatography (GC) is the most prevalent and reliable method for determining the purity of Ethane-1,2-diol.[2][6][7]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is a standard method for quantifying ethylene glycol and its common impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for both identification and quantification of impurities, especially unknown ones.[7][9] For a comprehensive analysis, a combination of these techniques is often employed.

Q3: What are the primary methods for purifying synthesized Ethane-1,2-diol?

A3: The choice of purification method depends on the nature and concentration of the impurities. The most common techniques are:

  • Distillation: Fractional distillation, particularly under vacuum, is effective for separating Ethane-1,2-diol from less volatile impurities.[10][11]

  • Melt Crystallization: This is a highly effective method for removing structurally similar impurities like BDO and PDO, and can achieve very high purity levels.[1]

  • Recrystallization: Useful for removing a variety of impurities, with the choice of solvent being a critical parameter.[12]

  • Column Chromatography: Silica gel chromatography can be employed to separate the diol from various by-products.[12]

Troubleshooting Guides

Issue 1: Low Purity of Ethane-1,2-diol After Initial Synthesis

Potential Cause Troubleshooting Step
Incomplete ReactionMonitor the reaction progress using TLC or HPLC and ensure the reaction goes to completion.
Sub-optimal Reaction ConditionsOptimize reaction temperature, pressure, and catalyst concentration to minimize side product formation.
Presence of WaterUse a Dean-Stark apparatus or molecular sieves to remove water, especially if it interferes with the reaction or subsequent purification.[13]
Contaminated Starting MaterialsEnsure the purity of all reactants and solvents before starting the synthesis.

Issue 2: Presence of Higher Glycol Impurities (e.g., DEG, BDO, PDO)

Potential Cause Troubleshooting Step
High Reaction TemperatureMaintain a lower and more controlled reaction temperature to reduce the formation of higher glycols.
Inefficient Initial PurificationEmploy fractional vacuum distillation, as the boiling points of these impurities are close to that of Ethane-1,2-diol.
Close Boiling Points of ImpuritiesFor highly pure Ethane-1,2-diol, consider using melt crystallization, which separates components based on their melting points.[1]

Issue 3: Discoloration or Low UV Transmittance of the Purified Product

Potential Cause Troubleshooting Step
Presence of Aldehydes and PeroxidesTreat the crude product with a reducing agent like sodium borohydride.[3]
UV-Absorbing ImpuritiesPass the product through a series of purification columns, which may include activated carbon or specific resins.[3]
Thermal DecompositionAvoid excessive temperatures during distillation, as this can lead to the formation of colored by-products.

Data Presentation

Table 1: Comparison of Purification Methods for Ethane-1,2-diol

Purification Method Target Impurities Achievable Purity Advantages Disadvantages
Vacuum Distillation High-boiling impurities, water99.0 - 99.5%Simple, scalableIneffective for impurities with close boiling points
Melt Crystallization BDO, PDO, other short-chain glycols≥99.8%[1]High purity, effective for isomersRequires specialized equipment
Recrystallization Wide range of solid impurities>99%Good for removing specific impuritiesSolvent selection is critical, potential for product loss
Column Chromatography Polar and non-polar by-products>99.5%High separation efficiencyCan be time-consuming and require large solvent volumes
Sodium Borohydride Treatment + Column Filtration Aldehydes, peroxides, iron, UV-absorbing hydrocarbons[3]High (depends on subsequent purification)Effective for specific reactive impuritiesRequires additional purification steps

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Preparation: Place the crude Ethane-1,2-diol into the round-bottom flask, adding boiling chips to ensure smooth boiling.

  • Distillation Process:

    • Gradually reduce the pressure to the desired level.

    • Heat the flask gently.

    • Collect and discard the initial fraction, which may contain volatile impurities.

    • Collect the main fraction at the boiling point of Ethane-1,2-diol at the given pressure.

    • Monitor the temperature closely to avoid co-distillation of impurities with higher boiling points.

  • Analysis: Analyze the purity of the collected fraction using GC-FID or GC-MS.

Protocol 2: Purification by Melt Crystallization

  • Apparatus Setup: Use a jacketed crystallization tube equipped with a temperature control system.

  • Procedure:

    • Seed Generation: Cool the crude Ethane-1,2-diol to induce the formation of initial crystals.

    • Crystallization: Slowly cool the mixture further to allow for the growth of pure Ethane-1,2-diol crystals. The impurities will remain concentrated in the liquid phase.

    • Sweating: Gently heat the crystal mass to "sweat out" any remaining entrapped impurities from the crystal surface.

    • Separation: Separate the purified solid crystals from the liquid phase.

  • Analysis: Melt the crystals and analyze the purity using gas chromatography. A purity of ≥99.8% can be achieved with this method.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Crude Product Crude_Product Crude Ethane-1,2-diol Reactants->Crude_Product Distillation Vacuum Distillation Crude_Product->Distillation Melt_Crystallization Melt Crystallization Crude_Product->Melt_Crystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography GC_FID GC-FID Distillation->GC_FID Melt_Crystallization->GC_FID Column_Chromatography->GC_FID GC_MS GC-MS GC_FID->GC_MS Further Analysis Final_Product Final_Product GC_MS->Final_Product Pure Ethane-1,2-diol

Caption: Experimental workflow for the synthesis, purification, and analysis of Ethane-1,2-diol.

troubleshooting_purity Start Low Purity Detected Check_Impurities Identify Impurities (GC-MS) Start->Check_Impurities Higher_Glycols Higher Glycols Present? Check_Impurities->Higher_Glycols Oxidation_Products Oxidation Products (Aldehydes)? Higher_Glycols->Oxidation_Products No Fractional_Distillation Perform Fractional Vacuum Distillation Higher_Glycols->Fractional_Distillation Yes Other_Impurities Other/Unknown Impurities? Oxidation_Products->Other_Impurities No Sodium_Borohydride Treat with Sodium Borohydride Oxidation_Products->Sodium_Borohydride Yes Column_Chromatography Use Column Chromatography Other_Impurities->Column_Chromatography Yes Reanalyze Re-analyze Purity Other_Impurities->Reanalyze No Melt_Crystallization Consider Melt Crystallization Fractional_Distillation->Melt_Crystallization If still impure Melt_Crystallization->Reanalyze Sodium_Borohydride->Reanalyze Column_Chromatography->Reanalyze

Caption: Troubleshooting decision tree for improving the purity of Ethane-1,2-diol.

References

Technical Support Center: Catalytic Conversion of Biomass to Ethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic conversion of biomass to ethylene glycol (EG).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the catalytic conversion of biomass to ethylene glycol?

A1: The main challenges include low selectivity of catalytic systems, poor catalyst stability, limited renewability, and the need for stringent reaction conditions.[1] The conversion process involves multiple reaction steps: hydrolysis of cellulose, isomerization, retro-aldol condensation, hydrogenation, and dehydration, making it complex to control.[1] Catalyst deactivation by impurities present in biomass is also a significant hurdle.[2][3][4][5]

Q2: How do inorganic impurities in biomass affect the catalytic process?

A2: Inorganic impurities, particularly divalent cations like calcium (Ca²⁺) and iron (Fe²⁺), can significantly decrease the yield of ethylene glycol.[2][6] These cations can react with and precipitate the tungstate catalyst, forming inactive species like calcium tungstate (CaWO₄), which suppresses the crucial retro-aldol condensation step.[2][3][6] Non-neutral impurities can also alter the pH of the reaction solution, affecting the rate of cellulose hydrolysis.[2][6]

Q3: What is the role of lignin in the conversion process, and is it a major inhibitor?

A3: Lignin can inhibit the activity of the hydrogenation catalyst, such as Raney Ni, by hindering the formation of sugar alcohols.[7][8] However, studies have shown that lignin is not the primary cause of low EG yields when using untreated lignocellulosic biomass.[7][9] Pretreated lignocellulose can produce high EG yields even with varying lignin content.[7][9] The valorization of lignin during this process remains a challenge.[10]

Q4: What is the general reaction pathway for the conversion of cellulose to ethylene glycol?

A4: The conversion of cellulose to ethylene glycol is a cascade process involving three main steps:

  • Hydrolysis: Cellulose is first hydrolyzed into glucose, a reaction often catalyzed by acids.[11][12][13]

  • Retro-Aldol Condensation (RAC): Glucose undergoes C-C bond cleavage to form glycolaldehyde. This step is typically catalyzed by tungsten species.[3][11][12][13]

  • Hydrogenation: Glycolaldehyde is then hydrogenated to produce ethylene glycol, a step catalyzed by a transition metal catalyst like Raney Ni or Ru/C.[3][11][12][13]

Q5: Why is catalyst reusability a concern?

A5: While some catalyst systems, like a binary system of Raney Ni or Ru/C and tungstic acid, have shown good reusability for over 17-20 cycles without a significant loss in EG yield, maintaining this performance with real biomass feedstocks is challenging due to the presence of impurities that can deactivate the catalyst over time.[3]

Troubleshooting Guide

Problem/Symptom Possible Cause(s) Suggested Solution(s)
Low Ethylene Glycol (EG) Yield 1. Catalyst Deactivation: Inorganic impurities (e.g., Ca²⁺, Fe²⁺) in the biomass may be precipitating the tungsten catalyst.[2][3][6] 2. Suboptimal pH: The pH of the reaction medium may not be in the optimal range for cellulose hydrolysis or catalyst stability.[2][6] 3. Lignin Inhibition: Lignin may be inhibiting the hydrogenation catalyst.[7][8] 4. Improper Catalyst Ratio: The ratio of the retro-aldol condensation catalyst (e.g., tungstate) to the hydrogenation catalyst (e.g., Raney Ni) may not be optimal.1. Pretreat Biomass: Implement an acid leaching step at room temperature to selectively remove inorganic impurities.[3][4][5] 2. Adjust pH: Ensure the reaction solution pH is maintained between 5.0 and 6.0 for optimal performance.[6] 3. Increase Tungstate Concentration: Maintain a tungstate ion concentration higher than 187 ppm.[6] 4. Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, pressure, and catalyst loading.
Low Selectivity to Ethylene Glycol (High formation of byproducts like sugar alcohols) 1. Imbalance in Catalytic Activity: The hydrogenation activity may be too high relative to the retro-aldol condensation activity, leading to the direct hydrogenation of glucose to sugar alcohols.[7] 2. Deactivation of Tungsten Catalyst: If the tungsten catalyst is deactivated, the retro-aldol condensation step is hindered, favoring the hydrogenation of glucose.[7]1. Adjust Catalyst Composition: Modify the ratio of the hydrogenation catalyst to the tungsten catalyst. 2. Check for Catalyst Poisons: Analyze the feedstock for impurities that may be deactivating the tungsten catalyst and implement appropriate pretreatment.[2][3]
Incomplete Cellulose Conversion 1. Insufficient Hydrolysis: The conditions (temperature, acid concentration) may not be sufficient for complete cellulose hydrolysis.[14] 2. Mass Transfer Limitations: Poor mixing or large particle size of the biomass can limit the access of the catalyst to the cellulose.1. Optimize Hydrolysis Conditions: Increase reaction temperature or adjust the concentration of the acid catalyst. 2. Improve Mass Transfer: Ensure efficient stirring and use finely ground biomass feedstock.
Catalyst Deactivation Over Multiple Runs 1. Leaching of Active Species: The active tungsten species may be leaching from the solid catalyst support.[3] 2. Accumulation of Inhibitors: Residual impurities from the biomass may accumulate on the catalyst surface over time.1. Use a Recyclable Homogeneous/Heterogeneous System: A binary system of a recyclable homogeneous tungsten catalyst and a heterogeneous hydrogenation catalyst has shown good stability.[3] 2. Regenerate Catalyst: Investigate catalyst regeneration procedures to remove accumulated inhibitors.

Quantitative Data Summary

Table 1: Effect of Biomass Pretreatment on Ethylene Glycol (EG) and Propylene Glycol (PG) Yield

FeedstockPretreatmentCombined EG + PG Yield (wt%)Reference
Untreated Pine and PoplarNone~22[3][5]
Acid-Leached Pine and PoplarAcid Leaching~44[3][5]
Microcrystalline CelluloseN/A~44[3][5]
Raw MiscanthusNone26.4 (EG only)[15]
Pretreated MiscanthusFormic Acid45.9 (EG only)[15]

Table 2: Influence of Reaction Conditions on Ethylene Glycol (EG) Yield from Cellulose

Catalyst SystemTemperature (°C)EG Yield (%)Reference
Ni-WOx/SAPO-111804[16]
Ni-WOx/SAPO-1124066.6[16]
Raney Ni + H₂WO₄-65[2]
Ni@C/WOx-49.8[13]
H₂WO₄–Ru/C-up to 65.7[15][17]

Experimental Protocols

1. Biomass Pretreatment: Acid Leaching for Inorganic Removal

  • Objective: To remove inorganic impurities from woody biomass that can deactivate the catalyst.

  • Procedure:

    • Grind the biomass (e.g., pine, poplar) to a fine powder (e.g., <53 μm).

    • Perform an acid leaching step at room temperature. The specific acid and concentration should be optimized, but dilute mineral acids are commonly used.

    • After the specified leaching time, thoroughly wash the biomass with deionized water until the pH of the washing water is neutral.

    • Dry the pretreated biomass before use in the catalytic reaction.

  • Reference: [3][4][5]

2. Catalytic Hydrogenolysis of Biomass to Ethylene Glycol

  • Objective: To convert pretreated biomass into ethylene glycol using a dual catalyst system.

  • Materials:

    • Pretreated biomass

    • Deionized water

    • Retro-aldol catalyst (e.g., sodium polytungstate, tungstic acid)

    • Hydrogenation catalyst (e.g., Raney Ni, Ru/C)

    • Acetic acid and NaOH for pH buffering

  • Procedure:

    • Charge a high-pressure autoclave reactor with deionized water, the pretreated biomass (e.g., 5 wt% loading), the retro-aldol catalyst, and the hydrogenation catalyst.

    • Add acetic acid and NaOH to buffer the solution to the desired pH (e.g., ~3.3 or 5.0-6.0).

    • Seal the reactor and purge with an inert gas (e.g., nitrogen) before pressurizing with hydrogen to the desired initial pressure (e.g., 60 bar).

    • Heat the reactor to the target temperature (e.g., 245 °C) while stirring vigorously (e.g., ~1300 rpm).

    • Maintain the reaction for the desired time (e.g., 1 hour).

    • After the reaction, cool the reactor down, depressurize, and collect the liquid and solid products for analysis.

  • Analysis: Analyze the liquid product for ethylene glycol and other polyols using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • References: [3][4][7]

Visualizations

G cluster_0 Biomass Conversion Pathway Cellulose Cellulose Glucose Glucose Cellulose->Glucose Hydrolysis (Acid Catalyst) Glycolaldehyde Glycolaldehyde Glucose->Glycolaldehyde Retro-Aldol Condensation (Tungsten Catalyst) Ethylene Glycol Ethylene Glycol Glycolaldehyde->Ethylene Glycol Hydrogenation (e.g., Raney Ni)

Caption: Reaction pathway for biomass to ethylene glycol.

G cluster_1 Experimental Workflow Biomass Feedstock Biomass Feedstock Pretreatment Pretreatment Biomass Feedstock->Pretreatment Catalytic Conversion Catalytic Conversion Pretreatment->Catalytic Conversion Product Analysis Product Analysis Catalytic Conversion->Product Analysis Data Interpretation Data Interpretation Product Analysis->Data Interpretation

Caption: General experimental workflow.

G Low EG Yield Low EG Yield Check Feedstock Check Feedstock Low EG Yield->Check Feedstock Inorganic Impurities? Inorganic Impurities? Check Feedstock->Inorganic Impurities? Pretreat Biomass Pretreat Biomass Inorganic Impurities?->Pretreat Biomass Yes Check Reaction Conditions Check Reaction Conditions Inorganic Impurities?->Check Reaction Conditions No Pretreat Biomass->Check Reaction Conditions Suboptimal pH? Suboptimal pH? Check Reaction Conditions->Suboptimal pH? Adjust pH Adjust pH Suboptimal pH?->Adjust pH Yes Check Catalyst Performance Check Catalyst Performance Suboptimal pH?->Check Catalyst Performance No Adjust pH->Check Catalyst Performance High Sugar Alcohol Formation? High Sugar Alcohol Formation? Check Catalyst Performance->High Sugar Alcohol Formation? Adjust Catalyst Ratio Adjust Catalyst Ratio High Sugar Alcohol Formation?->Adjust Catalyst Ratio Yes Continue Optimization Continue Optimization High Sugar Alcohol Formation?->Continue Optimization No Adjust Catalyst Ratio->Continue Optimization

Caption: Troubleshooting low ethylene glycol yield.

References

Technical Support Center: Stabilizing Ethane-1,2-diol in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing ethane-1,2-diol (ethylene glycol) in high-temperature applications.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving ethane-1,2-diol at elevated temperatures.

Issue 1: Rapid pH Drop and Increased Acidity of the Ethane-1,2-diol Solution

  • Question: My ethane-1,2-diol solution, which is used as a heating bath fluid, has become acidic over a short period. What is causing this, and how can I prevent it?

  • Answer: A rapid decrease in pH is a primary indicator of thermal-oxidative degradation. At high temperatures and in the presence of oxygen, ethane-1,2-diol oxidizes to form acidic byproducts such as glycolic acid, formic acid, acetic acid, and oxalic acid.[1][2][3][4][5] This process is often accelerated by the presence of metal ions (e.g., copper, iron) which can act as catalysts.[5]

    Troubleshooting Steps:

    • Verify Operating Temperature: Ensure the bulk fluid temperature does not exceed the recommended maximum for uninhibited or inhibited glycol. Prolonged exposure to temperatures above recommended limits significantly accelerates degradation.[1]

    • Inert Atmosphere: If your experimental setup allows, purge the system with an inert gas like nitrogen or argon to displace oxygen. This is the most effective method to prevent oxidative degradation.

    • Check for Contamination: Analyze the solution for metal contaminants. If present, consider using a metal deactivator or ensuring all components of your system are compatible with ethane-1,2-diol at the operating temperature.

    • Implement a Stabilization Package: If not already in use, add an appropriate inhibitor package containing antioxidants and pH buffers. Hindered phenolic antioxidants are commonly used to interrupt the radical chain reactions of oxidation.[6]

Issue 2: Discoloration (Yellowing or Browning) of the Ethane-1,2-diol Solution

  • Question: The color of my ethane-1,2-diol solution has changed from clear to yellow/brown. Is this a concern, and what can be done about it?

  • Answer: Discoloration is a visual sign of degradation.[1] The formation of aldehydes and other conjugated molecules as byproducts of oxidation can impart a yellow or brown color to the fluid. While slight discoloration may not immediately impact heat transfer performance, it indicates that degradation is occurring and that the fluid's properties are changing.

    Troubleshooting Steps:

    • Monitor Fluid Chemistry: Do not rely on color alone. Regularly test the fluid's pH and reserve alkalinity. A significant drop in these values confirms that the discoloration is due to acidic degradation products.

    • Review Stabilization Strategy: If you are using stabilizers, the discoloration may indicate that the antioxidant package is being depleted. Consider analyzing the concentration of the active inhibitor.

    • Filtration: In some cases, discoloration can be caused by suspended solids or contaminants. Filtering the fluid may improve its appearance, but it will not reverse the chemical degradation.

Issue 3: Formation of Precipitates or Sludge in the System

  • Question: I have observed solid particles and sludge forming in my experimental setup that uses ethane-1,2-diol. What is the source of this, and how can I address it?

  • Answer: Precipitate and sludge formation can result from several factors:

    • Degradation Products: At advanced stages of degradation, some acidic byproducts can polymerize or react with metal surfaces to form insoluble salts.

    • Inhibitor Dropout: If using an inhibited glycol, certain inhibitors (like silicates, which are not recommended for all applications) can "drop out" of the solution under certain conditions, forming gels or precipitates.

    • Contamination: External contaminants or corrosion of system components can introduce solid particles into the fluid.

    Troubleshooting Steps:

    • Identify the Precipitate: If possible, collect a sample of the precipitate for analysis (e.g., FTIR, EDS) to determine its composition. This will help identify its source.

    • Fluid Analysis: Conduct a complete analysis of the glycol solution, including pH, reserve alkalinity, and concentration of degradation products.

    • System Flush and Cleaning: If significant sludge has formed, the system should be drained, flushed, and cleaned to remove all deposits before refilling with fresh, properly inhibited fluid.

    • Re-evaluate Inhibitor Package: Ensure the inhibitor package is stable and suitable for your operating temperatures and system materials.

Frequently Asked Questions (FAQs)

Stabilization and Inhibitors

  • Q1: What are the most effective types of stabilizers for high-temperature applications?

    • A1: A combination of antioxidants and acid neutralizers (pH buffers) is typically most effective.

      • Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are widely used to interrupt the free-radical chain reactions of oxidation and are effective over a broad temperature range.

      • Acid Neutralizers/pH Buffers: Compounds like phosphates, borates, and carboxylates are used to neutralize the acidic byproducts of degradation, maintaining the pH in a non-corrosive range.

      • Metal Deactivators/Passivators: Azoles (e.g., tolyltriazole) are often included to form a protective film on metal surfaces, particularly copper and its alloys, preventing them from catalyzing oxidation.

  • Q2: Can I use automotive antifreeze in my laboratory setup?

    • A2: It is generally not recommended. Automotive antifreezes contain specific inhibitor packages designed for vehicle cooling systems, which may include silicates. Silicates can form gels and coat surfaces, which may be detrimental to sensitive laboratory equipment or interfere with experimental results. It is better to use a high-purity grade of ethane-1,2-diol and add a well-defined, silicate-free industrial inhibitor package if required.

Degradation

  • Q3: At what temperature does ethane-1,2-diol begin to degrade?

    • A3: Thermal decomposition in the absence of oxygen generally requires temperatures above 200°C. However, in the presence of oxygen (air), thermo-oxidative degradation can begin at much lower temperatures, with some studies showing it can start as low as 70-80°C, especially with catalytic metals present.[5]

  • Q4: Can degradation products of ethane-1,2-diol affect my experimental results in drug development?

    • A4: Yes. If ethane-1,2-diol is used as a solvent or part of a formulation, its degradation products could have unintended consequences. The formation of acidic compounds can alter the pH of the reaction mixture, potentially affecting reaction rates, product stability, and the solubility of your compounds of interest. Aldehydic byproducts are reactive and could potentially form adducts with your active pharmaceutical ingredients (APIs) or other formulation components.

Monitoring and Testing

  • Q5: How often should I test my ethane-1,2-diol solution?

    • A5: For critical applications, it is recommended to test the pH and appearance of the fluid regularly (e.g., weekly or monthly). A more comprehensive analysis, including reserve alkalinity and inhibitor concentration, should be performed every 6-12 months or if any operational issues are observed.[1]

  • Q6: What are the key parameters to monitor in an inhibited ethane-1,2-diol solution?

    • A6:

      • pH: To ensure it remains within the optimal range (typically 8.0-10.0) for corrosion protection.

      • Reserve Alkalinity (RA): This measures the fluid's buffering capacity to neutralize acids. A low RA indicates that the inhibitors are depleted, and the pH is likely to drop soon.

      • Appearance and Odor: Changes in color, clarity, or the presence of a burnt odor are indicators of degradation.[1]

      • Concentration of Degradation Products: For advanced analysis, techniques like ion chromatography can be used to quantify the concentration of acidic byproducts like glycolate and formate.

Data Presentation

The following tables summarize key data related to the properties and stabilization of ethane-1,2-diol.

Table 1: Impact of Thermal-Oxidative Degradation on Ethane-1,2-diol Properties

PropertyUn-degraded Ethane-1,2-diolDegraded Ethane-1,2-diolImplication
pH (in 50% aq. solution) Neutral to slightly acidic (6.5-7.5)Acidic (< 7.0)Increased risk of corrosion
Reserve Alkalinity High (if inhibited)Depleted (low)Loss of acid-neutralizing capacity
Appearance Clear, colorlessYellow, brown, or darkIndicates formation of byproducts
Corrosivity Low (if inhibited)HighPotential for damage to equipment
Viscosity NormalMay increase due to polymerizationReduced heat transfer efficiency

Table 2: Common Stabilizer Components for Ethane-1,2-diol and Their Functions

Stabilizer TypeChemical ExamplesPrimary Function
Antioxidants Hindered Phenols (e.g., BHT, Irganox®)Scavenge free radicals to inhibit oxidation.
pH Buffers Phosphates, Borates, CarboxylatesNeutralize acidic degradation products.
Corrosion Inhibitors Tolyltriazole, Benzotriazole, NitritesForm a protective layer on metal surfaces.
Metal Deactivators Azole derivativesPassivate metal ions (e.g., Cu²⁺) to prevent catalytic activity.

Experimental Protocols

Methodology for Evaluating the Thermal-Oxidative Stability of Inhibited Ethane-1,2-diol

This protocol outlines a laboratory procedure for assessing the effectiveness of stabilizer packages in ethane-1,2-diol under high-temperature, oxidative conditions. The methodology is based on the principles of ASTM D1384 (Corrosion Test for Engine Coolants in Glassware) and ASTM D4340 (Corrosion of Cast Aluminum Alloys in Engine Coolants Under Heat-Rejecting Conditions).[1][2][7][8][9][10][11][12][13]

1. Objective: To determine the relative effectiveness of different inhibitor packages in preventing the thermal-oxidative degradation of ethane-1,2-diol at elevated temperatures.

2. Materials and Apparatus:

  • High-purity ethane-1,2-diol

  • Stabilizer/antioxidant candidates

  • Deionized water

  • Metal coupons (e.g., copper, steel, aluminum, cast iron, brass, solder) as specified in ASTM D1384

  • 1000-mL tall-form beakers

  • Condensers (reflux-type)

  • Aerator tubes with gas dispersion stones

  • Heating source (e.g., hot plate or heating mantle) with temperature control

  • Air supply with a flow meter

  • Analytical balance (±0.1 mg)

  • pH meter

  • Apparatus for reserve alkalinity titration

3. Procedure:

  • Preparation of Test Solutions:

    • Prepare a 50% (v/v) solution of ethane-1,2-diol in deionized water.

    • Add the desired concentration of the stabilizer package to be tested to the glycol solution.

    • Prepare a control solution with no stabilizer.

  • Preparation of Metal Coupons:

    • Clean and weigh the metal coupons according to the procedure outlined in ASTM D1384.

    • Assemble the coupons into a bundle using an insulated bolt.

  • Experimental Setup:

    • Place the metal coupon bundle into a 1000-mL beaker.

    • Add 750 mL of the prepared test solution to the beaker.

    • Assemble the condenser and aerator tube, ensuring the aerator tube is positioned near the bottom of the beaker.

    • Place the beaker on the heating source.

  • Test Conditions:

    • Heat the solution to the desired test temperature (e.g., 88°C as per ASTM D1384, or a higher temperature relevant to the specific application, e.g., 135°C).

    • Aerate the solution with air at a constant rate of 100 ± 10 mL/min.

    • Maintain the test conditions for a specified duration (e.g., 336 hours / 2 weeks as per ASTM D1384).

  • Data Collection and Analysis:

    • Initial and Final Solution Analysis: Before and after the test, measure and record the pH and reserve alkalinity of the solution. Note any changes in color and appearance.

    • Corrosion Analysis: After the test, disassemble the metal coupon bundle. Clean each coupon according to the ASTM D1384 procedure and re-weigh to determine the weight change (corrosion rate).

    • (Optional) Degradation Product Analysis: Analyze the final solution using ion chromatography to quantify the concentration of acidic degradation products (e.g., glycolate, formate, oxalate).

4. Evaluation Criteria: The effectiveness of the stabilizer is determined by comparing the results of the inhibited solution to the uninhibited control. A more effective stabilizer will result in:

  • A smaller decrease in pH and reserve alkalinity.

  • Less discoloration of the solution.

  • Lower corrosion rates (weight loss) of the metal coupons.

  • Lower concentrations of acidic degradation products.

Visualizations

Ethane-1,2-diol Thermal-Oxidative Degradation Pathway

DegradationPathway EthaneDiol Ethane-1,2-diol (HOCH₂CH₂OH) Radical Hydroxyethyl Radical (HOCH₂ĊHOH) Glycolaldehyde Glycolaldehyde (HOCH₂CHO) Radical->Glycolaldehyde +O₂ GlycolicAcid Glycolic Acid (HOCH₂COOH) Glycolaldehyde->GlycolicAcid Oxidation Glyoxal Glyoxal (CHOCHO) Glycolaldehyde->Glyoxal Oxidation GlyoxylicAcid Glyoxylic Acid (CHOCOOH) GlycolicAcid->GlyoxylicAcid Oxidation Glyoxal->GlyoxylicAcid Oxidation OxalicAcid Oxalic Acid (HOOCCOOH) GlyoxylicAcid->OxalicAcid Oxidation FormicAcid Formic Acid (HCOOH) GlyoxylicAcid->FormicAcid Decarboxylation HeatOxygen High Temperature + Oxygen (O₂) + Metal Catalysts HeatOxygen->Radical Initiation (H-abstraction)

Caption: Simplified thermal-oxidative degradation pathway of ethane-1,2-diol.

Experimental Workflow for Stabilizer Evaluation

ExperimentalWorkflow cluster_prep Preparation cluster_test Testing Phase cluster_analysis Analysis PrepSolution 1. Prepare Test Solution (Glycol + Water + Inhibitor) PrepCoupons 2. Clean & Weigh Metal Coupons PrepSolution->PrepCoupons Assemble 3. Assemble Apparatus (Beaker, Coupons, Condenser) PrepCoupons->Assemble RunTest 4. Run Test (Heat + Aeration for 336h) Assemble->RunTest AnalyzeSolution 5. Analyze Final Solution (pH, Reserve Alkalinity, Color) RunTest->AnalyzeSolution AnalyzeCoupons 6. Clean & Re-weigh Coupons (Determine Weight Loss) AnalyzeSolution->AnalyzeCoupons Evaluate 7. Evaluate Stabilizer Effectiveness AnalyzeCoupons->Evaluate Compare to Control

Caption: Workflow for evaluating the performance of ethane-1,2-diol stabilizers.

References

Overcoming phase separation in Ethane-1,2-diol aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with ethane-1,2-diol (ethylene glycol) aqueous solutions. While pure ethane-1,2-diol and water are fully miscible, issues such as unexpected precipitation or phase separation can arise in complex experimental systems, particularly those involving biomolecules. This guide addresses these specific challenges in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ethane-1,2-diol and water solution has separated into two layers. What is happening?

A1: It is highly unlikely that a pure solution of ethane-1,2-diol and water has phase-separated. These two components are miscible in all proportions due to the formation of strong hydrogen bonds. The observed separation is likely due to one of the following reasons:

  • Contamination: The solution may be contaminated with an immiscible substance, such as an oil or a non-polar organic solvent.

  • Incorrect Reagent: You may have inadvertently used a different, less miscible glycol, such as a longer-chain diol, or a polymer like Poly(ethylene glycol) (PEG). PEG, in the presence of certain salts, readily forms aqueous two-phase systems.

  • Precipitation of a Solute: If your solution contains other components, such as proteins or salts, what appears to be phase separation might actually be the precipitation or "salting out" of that solute. This is common in biochemical preparations.

Actionable Advice:

  • Verify the identity and purity of your ethane-1,2-diol.

  • Ensure all glassware is scrupulously clean.

  • If other solutes are present, proceed to the relevant questions below.

Q2: I added ethane-1,2-diol to my protein solution, and now I see a precipitate. How can I fix this?

A2: This is a common occurrence, as ethane-1,2-diol can act as a precipitating agent for proteins, similar to the more widely used Poly(ethylene glycol) (PEG). The diol reduces the amount of free water available to keep the protein dissolved, promoting protein-protein interactions that lead to aggregation and precipitation.

Troubleshooting Steps:

  • Adjust Concentration: The simplest solution may be to reduce the concentration of either the protein or the ethane-1,2-diol.

  • Modify pH: Protein solubility is highly dependent on pH and is typically lowest near the protein's isoelectric point (pI). Adjusting the buffer pH to be at least one unit away from the pI can significantly increase solubility.

  • Change Ionic Strength: The effect of salt concentration can be complex.

    • Low Salt: Sometimes, increasing the salt concentration (e.g., 150 mM NaCl) can prevent aggregation through charge shielding ("salting in").

    • High Salt: In other cases, high salt concentrations can contribute to precipitation ("salting out"). A systematic screen of salt concentrations is recommended.

  • Add Stabilizing Agents: Including additives like glycerol (5-20% v/v) or using a low concentration of a non-ionic detergent can help stabilize the protein and prevent aggregation.[1]

  • Lower the Temperature: For many proteins, performing manipulations at a lower temperature (e.g., 4°C) can slow down aggregation kinetics. However, for some proteins, low temperatures can actually promote phase separation.

Q3: What is the difference between using ethane-1,2-diol and Poly(ethylene glycol) (PEG) for protein precipitation?

A3: Both ethane-1,2-diol and PEG precipitate proteins through a similar mechanism of excluded volume, which reduces the effective concentration of water available to solvate the protein. However, their efficiency and typical applications differ significantly.

FeatureEthane-1,2-diol (Ethylene Glycol)Poly(ethylene glycol) (PEG)
Molecular Weight 62.07 g/mol (Monomer)Varies (e.g., PEG 400 to PEG 8000) (Polymer)
Precipitation Efficiency Lower; much higher concentrations are needed.Higher; effective at lower concentrations.
Primary Use Primarily used as a cryoprotectant and sometimes in crystallization screens.[2][3]Widely used as a primary precipitant in protein purification and crystallization.[4][5][6]
Viscosity LowIncreases significantly with molecular weight and concentration.
Denaturation Risk Generally considered non-denaturing.[1]Can be denaturing for some proteins, though generally mild.[5]

Q4: I am trying to use ethane-1,2-diol as a cryoprotectant for my protein crystals, but they are dissolving or cracking. What should I do?

A4: This indicates that the cryoprotectant solution is not osmotically balanced with the crystallization buffer (mother liquor), causing damage to the crystal lattice.

Protocol for Cryoprotection Optimization:

  • Prepare Artificial Mother Liquor: Create a solution containing all the components of your crystallization condition except the protein.

  • Create a Cryoprotectant Series: Prepare a series of solutions by mixing the artificial mother liquor with increasing concentrations of ethane-1,2-diol (e.g., starting from 5% and increasing in 5% increments up to 30-40% v/v).

  • Soak and Observe: Sequentially transfer a crystal into solutions of increasing ethane-1,2-diol concentration, allowing it to equilibrate for a few seconds to minutes at each step. Observe the crystal under a microscope for any signs of cracking, dissolution, or cloudiness.

  • Flash-Cool: Once you have reached the highest concentration that does not damage the crystal, loop the crystal and flash-cool it in liquid nitrogen. A successful cryoprotectant solution will result in a clear, glassy bead around the crystal with no ice formation.

Experimental Protocols

Protocol 1: General Method for Protein Precipitation using Ethane-1,2-diol

This protocol is intended for a trial precipitation to determine approximate conditions.

  • Initial Preparation:

    • Prepare a stock solution of your protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Ensure the solution is clear and free of aggregates by centrifuging at ~14,000 x g for 10 minutes.

    • Prepare a high-concentration stock of ethane-1,2-diol (e.g., 80% v/v in the same buffer).

  • Precipitation Trial:

    • In a microcentrifuge tube, place 100 µL of your protein solution.

    • Slowly add the ethane-1,2-diol stock solution dropwise while gently vortexing. Add in small increments to achieve final concentrations of 20%, 30%, 40%, and 50% (v/v).

    • Incubate the samples on ice for 30 minutes.

  • Recovery:

    • Centrifuge the tubes at 10,000 x g for 15 minutes at 4°C.

    • Carefully decant the supernatant.

    • Analyze both the supernatant and the resuspended pellet by SDS-PAGE to determine the effectiveness of the precipitation.

Protocol 2: Troubleshooting Protein Precipitation via pH Adjustment

This protocol helps identify a suitable pH to maintain protein solubility in the presence of ethane-1,2-diol.

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate, phosphate, and Tris) spanning a pH range from 4.0 to 9.0.

  • Sample Preparation:

    • For each pH to be tested, mix your protein stock with the chosen buffer.

    • Add ethane-1,2-diol to a final concentration that previously caused precipitation (e.g., 30% v/v).

  • Incubation and Analysis:

    • Incubate the samples at a constant temperature (e.g., 4°C or room temperature) for 1 hour.

    • Visually inspect for precipitation.

    • Quantify the amount of soluble protein remaining in the supernatant using a Bradford assay or by measuring absorbance at 280 nm after pelleting any precipitate.

Visual Guides

Below are diagrams illustrating key experimental workflows and concepts.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis start Start with clarified protein solution add_diol Add Ethane-1,2-diol (dropwise with mixing) start->add_diol incubate Incubate on ice (e.g., 30 min) add_diol->incubate centrifuge Centrifuge (10,000 x g, 15 min) incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate analyze_supernatant Analyze Supernatant (SDS-PAGE, A280) separate->analyze_supernatant analyze_pellet Analyze Pellet (SDS-PAGE) separate->analyze_pellet

Caption: Workflow for protein precipitation using ethane-1,2-diol.

G cluster_primary Primary Checks cluster_secondary Secondary Adjustments cluster_solutions Solutions precip Precipitation Observed in Ethane-1,2-diol Solution check_conc Is Protein or Diol Concentration too high? precip->check_conc check_pi Is pH near Isoelectric Point (pI)? precip->check_pi adjust_salt Screen Ionic Strength (e.g., 0-500 mM NaCl) check_conc->adjust_salt No sol_conc Decrease Concentration check_conc->sol_conc Yes check_pi->adjust_salt No sol_ph Adjust pH away from pI check_pi->sol_ph Yes additives Add Stabilizers? (e.g., Glycerol) adjust_salt->additives sol_salt Optimize Salt adjust_salt->sol_salt sol_add Incorporate Additive additives->sol_add

Caption: Troubleshooting logic for unexpected protein precipitation.

References

Validation & Comparative

A Comparative Analysis of Ethane-1,2-diol and Propylene Glycol as Antifreeze Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate antifreeze agent is a critical consideration in numerous scientific and industrial applications, from laboratory cryopreservation to the thermal management of sensitive equipment. Ethane-1,2-diol, commonly known as ethylene glycol, and propylene glycol are two of the most prevalent choices, each possessing a distinct profile of physical, chemical, and toxicological properties. This guide provides a comprehensive comparison of their efficacy as antifreeze agents, supported by quantitative data and detailed experimental protocols to inform selection for specific research and development needs.

Physicochemical Properties: A Quantitative Comparison

The fundamental role of an antifreeze is to depress the freezing point and elevate the boiling point of an aqueous solution. The extent of these colligative properties is directly related to the concentration of the glycol in the solution. The following tables summarize the key performance-related physical properties of aqueous solutions of ethane-1,2-diol and propylene glycol at various concentrations.

Table 1: Freezing Point Depression (°C)
Concentration (% by Volume)Ethane-1,2-diol Freezing Point (°C)Propylene Glycol Freezing Point (°C)
10-3.2-3
20-7.8-9
30-14.1-16
40-22.3-23
50-33.8-35
60-48.3-48

Data compiled from multiple sources.

Table 2: Boiling Point Elevation (°C) at Atmospheric Pressure
Concentration (% by Volume)Ethane-1,2-diol Boiling Point (°C)Propylene Glycol Boiling Point (°C)
10101100
20102101
30104102
40106104
50108106
60111107

Data compiled from multiple sources.

Table 3: Specific Heat Capacity (kJ/kg·K) at 20°C
Concentration (% by Volume)Ethane-1,2-diol Specific Heat (kJ/kg·K)Propylene Glycol Specific Heat (kJ/kg·K)
103.984.06
203.773.94
303.563.81
403.353.68
503.143.56
602.933.43

Data compiled from multiple sources.

Table 4: Viscosity (mPa·s or cP) at 20°C
Concentration (% by Volume)Ethane-1,2-diol Viscosity (mPa·s)Propylene Glycol Viscosity (mPa·s)
101.31.5
201.72.2
302.33.2
403.25.1
504.88.7
607.817.5

Data compiled from multiple sources.

Experimental Protocols

The determination of the freezing point of aqueous coolant solutions is a critical experimental procedure for evaluating the efficacy of antifreeze agents. The standardized method for this measurement is ASTM D1177.

ASTM D1177: Standard Test Method for Freezing Point of Aqueous Engine Coolants

This test method provides a detailed and reliable procedure for determining the freezing point of aqueous-based engine coolants.[1] It serves as a quality control standard to ensure that these coolants will perform optimally in low-temperature conditions.[1]

Apparatus:

  • Freezing Tube: A specialized glass tube designed to hold the sample.

  • Jacket: A larger tube that surrounds the freezing tube, creating an air bath for uniform cooling.

  • Stirrer: A mechanical stirrer to ensure temperature uniformity within the sample.

  • Temperature Measuring Device: A calibrated thermometer or an electronic temperature probe (e.g., a Pt100 RTD) with a resolution of at least 0.1°C.

  • Cooling Bath: A refrigerated bath or a Dewar flask containing a cooling medium (e.g., a mixture of dry ice and a suitable solvent) capable of reaching temperatures significantly below the expected freezing point of the sample.

Procedure:

  • Sample Preparation: Prepare the aqueous glycol solution of the desired concentration. Ensure the sample is homogeneous and free of any contaminants or suspended particles.[1][2]

  • Apparatus Assembly: Place the freezing tube inside the jacket and immerse the assembly into the cooling bath.

  • Sample Introduction: Transfer a measured volume of the prepared sample into the freezing tube.

  • Cooling and Stirring: Begin stirring the sample at a constant rate while continuously monitoring the temperature as it decreases due to the cooling bath.

  • Observation of Freezing Point: The freezing point is identified as the temperature at which the first ice crystals appear in the sample.[1] This is often accompanied by a slight rise in temperature due to the release of the latent heat of fusion, followed by a plateau where the temperature remains constant as the solution freezes.

  • Data Recording: Record the temperature at which the first ice crystals are observed as the freezing point of the solution.

  • Reporting: The final report should include the freezing point temperature and the concentration of the tested glycol solution.

Comparative Analysis and Visualization

The choice between ethane-1,2-diol and propylene glycol often involves a trade-off between performance and safety.

Efficacy and Performance

From the data presented, ethane-1,2-diol generally exhibits slightly superior performance as an antifreeze. At equivalent concentrations, it provides a marginally lower freezing point and a higher boiling point compared to propylene glycol. Furthermore, the lower viscosity of ethane-1,2-diol solutions, particularly at lower temperatures, results in better heat transfer characteristics and requires less energy for pumping in circulating systems.

Toxicity and Safety

A significant differentiator between the two glycols is their toxicity. Ethane-1,2-diol is toxic if ingested, with the potential to cause severe health effects. In contrast, propylene glycol has very low toxicity and is considered "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration for use in food, pharmaceuticals, and cosmetics. This makes propylene glycol the preferred choice in applications where there is a risk of incidental contact with food, beverages, or potable water, as well as in environmentally sensitive applications.

Environmental Impact

Both ethane-1,2-diol and propylene glycol are biodegradable. However, large spills of either chemical can lead to a rapid depletion of oxygen in aquatic environments due to the aerobic biodegradation process.

Visualizing the Comparison and Experimental Workflow

To further illustrate the key differences and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

G Comparative Properties of Antifreeze Agents cluster_EG Ethane-1,2-diol (Ethylene Glycol) cluster_PG Propylene Glycol EG_Performance Higher Thermal Performance - Lower Freezing Point - Higher Boiling Point - Lower Viscosity EG_Toxicity Higher Toxicity (Toxic if ingested) PG_Performance Good Thermal Performance PG_Toxicity Lower Toxicity (Generally Recognized as Safe) Decision Application Requirement Decision->EG_Performance High Performance Critical Decision->PG_Toxicity Low Toxicity Critical

Caption: Key property trade-offs between Ethane-1,2-diol and Propylene Glycol.

G ASTM D1177 Experimental Workflow A 1. Sample Preparation (Aqueous Glycol Solution) B 2. Apparatus Assembly (Freezing Tube in Jacket) A->B C 3. Sample Introduction B->C D 4. Controlled Cooling & Stirring C->D E 5. Observe for First Ice Crystals D->E F 6. Record Temperature (Freezing Point) E->F Crystals Formed G 7. Report Results F->G

Caption: Simplified workflow for determining the freezing point via ASTM D1177.

References

A Comparative Guide to Analytical Methods for Ethane-1,2-diol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the detection and quantification of Ethane-1,2-diol (ethylene glycol), a critical parameter in pharmaceutical manufacturing and safety assessment. The selection of a suitable analytical technique is paramount for obtaining accurate and reliable data. This document outlines the performance characteristics and detailed experimental protocols for Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and a colorimetric assay, providing supporting data for an objective comparison.

At a Glance: Performance Comparison

The choice of an analytical method for Ethane-1,2-diol depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes key validation parameters for the discussed techniques.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)Colorimetric Assay (Purpald Method)
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a liquid stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Chemical reaction forming a colored complex.
Limit of Detection (LOD) ~3 µg/mL[1]25 µg/g[2]~4 mg/L[3]
Limit of Quantification (LOQ) ~9 µg/mL[4]100 µg/g[2]Not explicitly found, but higher than chromatographic methods.
Linearity Range 5 - 800 µg/mL[4]4 - 80 µg/mL[2]1 - 15 ppm & 10 - 300 ppm[5]
Accuracy (% Recovery) 97% - 105%[4]~98%[6]Method provides qualitative to semi-quantitative results.
Precision (%RSD) < 5%[4]< 2%Not typically used for precise quantification.
Sample Preparation Dilution in a suitable solvent (e.g., methanol).[7][8]Dissolution in the mobile phase (e.g., water).[9][10]Minimal, direct addition of reagents to the aqueous sample.[11]
Analysis Time Typically under 30 minutes.[12]~27 minutes.[10]A few minutes.[13]
Selectivity High, especially with capillary columns.Moderate, potential for interference from compounds with similar refractive indices.Low, potential for interference from other aldehydes and reducing agents.[11]

Visualizing the Workflow: Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[14][15][16][17]

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation & Implementation A Define Analytical Procedure B Preliminary Parameter Optimization A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability, Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Validation Report H->I J Standard Operating Procedure (SOP) I->J K Routine Use J->K

Analytical Method Validation Workflow Diagram.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the quantification of Ethane-1,2-diol in various pharmaceutical matrices.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., Agilent J&W DB-WAX, 30 m x 0.25 mm x 0.25 µm) is used.

  • Reagents: Ethane-1,2-diol reference standard, methanol (HPLC grade), and an internal standard (e.g., 1,3-Propanediol).

  • Standard Preparation:

    • Prepare a stock solution of Ethane-1,2-diol (e.g., 1000 µg/mL) in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with methanol to cover the desired concentration range (e.g., 5-100 µg/mL).

    • Add a constant concentration of the internal standard to each calibration standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in a known volume of methanol.

    • Add the same constant concentration of the internal standard as in the calibration standards.

    • Vortex the solution to ensure homogeneity and filter if necessary.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 220°C at 10°C/min, and hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split or splitless mode can be used depending on the concentration).

  • Data Analysis: The concentration of Ethane-1,2-diol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) Method

This method is applicable for the determination of Ethane-1,2-diol in aqueous samples.

  • Instrumentation: An HPLC system equipped with a Refractive Index Detector (RID) and a suitable column for polar compounds (e.g., Bio-Rad Aminex HPX-87H, 300 mm x 7.8 mm).[9][10]

  • Reagents: Ethane-1,2-diol reference standard and deionized water (mobile phase).

  • Standard Preparation:

    • Prepare a stock solution of Ethane-1,2-diol (e.g., 10 mg/mL) in deionized water.[9][10]

    • Prepare a series of calibration standards by diluting the stock solution with deionized water to achieve concentrations within the linear range of the detector (e.g., 0.1 - 5 mg/mL).

  • Sample Preparation:

    • Dissolve the sample in deionized water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Deionized water at a flow rate of 0.6 mL/min.[9][10]

    • Column Temperature: 65°C.

    • Detector Temperature: 40°C.

    • Injection Volume: 20 µL.

  • Data Analysis: The concentration of Ethane-1,2-diol is determined by comparing the peak area of the sample to the calibration curve generated from the standards.

Colorimetric Assay (Purpald®-Periodate Method)

This method provides a rapid, semi-quantitative visual or colorimetric determination of Ethane-1,2-diol in aqueous solutions.

  • Principle: Periodic acid oxidizes Ethane-1,2-diol to formaldehyde. In an alkaline solution, formaldehyde reacts with Purpald® (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) to form a purple-colored complex.[5][11] The intensity of the color is proportional to the concentration of Ethane-1,2-diol.

  • Instrumentation: A spectrophotometer or a visual color comparator.

  • Reagents: CHEMetrics K-4815 test kit or individual reagents: periodic acid solution, sodium hydroxide solution, and Purpald® reagent.[5]

  • Procedure (using a test kit):

    • Follow the manufacturer's instructions for the specific test kit.[5]

    • Typically, a specific volume of the sample is added to a reaction tube.

    • Reagents are added in a prescribed order.

    • After a specified reaction time, the color developed is compared to a set of color standards or measured with a spectrophotometer at a specific wavelength.

  • Data Analysis: The concentration is estimated by matching the color of the reacted sample to the provided color standards. For spectrophotometric measurement, a calibration curve can be prepared using standards of known concentrations.

  • Interferences: This method is susceptible to interference from other substances that can be oxidized to formaldehyde, as well as strong oxidizing and reducing agents.[11] Formaldehyde present in the sample will also give a positive result.[11]

References

A Comparative Analysis of Ethane-1,2-diol and Glycerol for Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the field of cryobiology, the selection of an appropriate cryoprotective agent (CPA) is paramount to ensuring the viability and functional integrity of cells and tissues post-thaw. Among the most commonly utilized CPAs are ethane-1,2-diol, also known as ethylene glycol, and glycerol. This guide provides a detailed comparison of these two penetrating cryoprotectants, supported by experimental data, to aid researchers in making informed decisions for their specific cryopreservation protocols.

Physicochemical and Cryoprotective Properties

Both ethane-1,2-diol and glycerol are highly soluble in water and exert their cryoprotective effects by reducing the freezing point of intracellular and extracellular solutions, thereby minimizing ice crystal formation, which is a primary cause of cellular damage during freezing. Their effectiveness, however, varies based on their molecular weight, viscosity, and membrane permeability.

PropertyEthane-1,2-diol (Ethylene Glycol)Glycerol
Molar Mass ( g/mol ) 62.0792.09
Toxicity Generally considered more toxic than glycerol.Lower toxicity, making it suitable for a wide range of cell types.
Permeability Higher permeability across cell membranes allows for faster equilibration.Lower permeability, requiring longer incubation times for cellular uptake.
Vitrification Excellent vitrification agent, often used in combination with other CPAs.Effective vitrifying agent, but typically at higher concentrations.

Comparative Efficacy in Cryopreservation

The choice between ethane-1,2-diol and glycerol often depends on the specific cell type being cryopreserved and the cooling/warming rates employed.

Oocyte and Embryo Cryopreservation

Ethane-1,2-diol has demonstrated significant success in the vitrification of oocytes and embryos. Its high membrane permeability allows for rapid entry into cells, which is crucial for the ultra-rapid cooling rates associated with vitrification. Studies have shown that vitrification protocols utilizing ethylene glycol, often in combination with sucrose, can yield high survival and developmental rates for oocytes and embryos.

Glycerol, historically, was one of the first cryoprotectants used for the slow-freezing of mammalian embryos. While effective, its lower permeability necessitates slower cooling rates and a more gradual addition and removal process to prevent osmotic stress. For vitrification, higher concentrations of glycerol are required, which can increase its toxicity.

Table 1: Comparative Post-Thaw Viability of Ovine Embryos

CryoprotectantConcentrationPost-Thaw Viability (%)Reference
Ethane-1,2-diol1.5 M85%
Glycerol1.0 M78%
Red Blood Cell Cryopreservation

Glycerol is the most widely used cryoprotectant for the long-term storage of red blood cells. The standard procedure involves a high-glycerol (40% w/v) slow-freezing method, which provides excellent post-thaw recovery and cell function. The lower toxicity of glycerol is a significant advantage for blood products intended for transfusion.

Experimental Protocols

Vitrification Protocol for Oocytes using Ethane-1,2-diol

This protocol is a generalized representation and may require optimization for specific species and developmental stages.

  • Equilibration Solution (ES): Prepare a base medium (e.g., holding medium) supplemented with 7.5% (v/v) ethane-1,2-diol and 7.5% (v/v) dimethyl sulfoxide (DMSO).

  • Vitrification Solution (VS): Prepare a base medium supplemented with 15% (v/v) ethane-1,2-diol, 15% (v/v) DMSO, and 0.5 M sucrose.

  • Procedure:

    • Place oocytes in the ES for 5-10 minutes at room temperature.

    • Transfer the oocytes to the VS for 30-60 seconds.

    • Load the oocytes onto a vitrification device (e.g., cryotop) in a minimal volume of VS.

    • Plunge the device directly into liquid nitrogen.

  • Warming:

    • Rapidly transfer the vitrification device from liquid nitrogen into a warming solution (base medium with 1.0 M sucrose) at 37°C for 1 minute.

    • Sequentially move the oocytes through solutions with decreasing sucrose concentrations (0.5 M, 0.25 M) for 3 minutes each to allow for gradual rehydration.

    • Wash in the base medium before further culture.

Slow-Freezing Protocol for Red Blood Cells using Glycerol

This is a simplified overview of the high-glycerol method.

  • Glycerolization:

    • Centrifuge the red blood cell unit to remove the supernatant plasma.

    • Slowly add a 6.2 M glycerol solution with agitation to achieve a final glycerol concentration of approximately 40% (w/v).

    • Allow the cells to equilibrate for a sufficient period.

  • Freezing:

    • Place the glycerolized red blood cell unit in a protective container.

    • Freeze the unit in a controlled-rate freezer or a -80°C mechanical freezer.

  • Thawing and Deglycerolization:

    • Thaw the unit in a 37°C water bath.

    • Remove the glycerol by washing the cells with solutions of decreasing osmolarity (e.g., 12% NaCl followed by 1.6% NaCl and finally a 0.9% NaCl solution with dextrose). This is a critical step to prevent hemolysis.

Visualized Experimental Workflow and Comparative Logic

The following diagrams illustrate a typical cryopreservation workflow and a logical comparison of the two cryoprotectants.

G cluster_prep Preparation cluster_protocol Cryopreservation Protocol cluster_post Post-Thaw cell_prep Cell/Tissue Preparation equilibration Equilibration with CPA cell_prep->equilibration cpa_prep Cryoprotectant Solution Preparation cpa_prep->equilibration cooling Cooling (Vitrification or Slow-Freezing) equilibration->cooling storage Storage in Liquid Nitrogen cooling->storage warming Warming/Thawing storage->warming cpa_removal CPA Removal (Washing) warming->cpa_removal viability_assay Viability and Functional Assays cpa_removal->viability_assay

Caption: A generalized workflow for a typical cryopreservation experiment.

G cluster_choice Choice of Cryoprotectant cluster_application Primary Application start Select Cryoprotectant eg Ethane-1,2-diol + High Permeability + Excellent for Vitrification - Higher Toxicity start->eg Ethane-1,2-diol glyc Glycerol + Low Toxicity + Established for Slow-Freezing - Lower Permeability start->glyc Glycerol app_eg Oocytes & Embryos (Vitrification) eg->app_eg app_glyc Red Blood Cells (Slow-Freezing) glyc->app_glyc

A Comparative Guide to Ab Initio Calculations of Ethane-1,2-diol Conformational Energy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various ab initio computational methods in determining the conformational energies of ethane-1,2-diol (ethylene glycol). The conformational flexibility of ethane-1,2-diol, a molecule featuring an intramolecular hydrogen bond, presents a valuable case study for evaluating the accuracy of different theoretical approaches. The relative energies of its conformers, particularly the gauche and anti forms, are sensitive to the level of theory and basis set employed.

Comparison of Conformational Energies

The stability of ethane-1,2-diol conformers is a subject of significant interest. Experimental evidence and high-level theoretical calculations consistently show the gauche conformer to be more stable than the anti conformer, primarily due to the formation of an intramolecular hydrogen bond in the gauche geometry. The energy difference between these conformers, however, varies with the computational method used. Below is a summary of reported relative energies calculated using various ab initio methods. The gauche conformer is taken as the reference (0.00 kcal/mol).

Computational MethodBasis SetRelative Energy of Anti Conformer (kcal/mol)
Hartree-Fock (HF)6-31G0.60[1]
MP26-31G0.19[1]
MP36-31G**< 0.2[1]
Experimental (Gas Phase)-2.3[2][3]
Experimental (Liquid)-0.71 ± 0.1[3]

Note: The labels 'gGg'' and 'tGg'' in some studies correspond to different gauche conformers, both of which are significantly more stable than the anti ('tTt') conformer. The energy difference between these two most stable gauche conformers is reported to be less than 0.2 kcal/mol at the MP3/6-31G* level of theory.*[1]

Experimental and Computational Protocols

The determination of conformational energies of ethane-1,2-diol involves both experimental and computational approaches. While experimental techniques provide benchmark data, computational methods offer a detailed exploration of the potential energy surface.

Computational Methodology

A typical ab initio conformational analysis workflow is outlined below. This process is fundamental to computational chemistry and drug design, where understanding the preferred shapes of a molecule is crucial.

G General Workflow for Ab Initio Conformational Analysis cluster_input Input Preparation cluster_conf_search Conformational Search cluster_ab_initio Ab Initio Calculations cluster_analysis Analysis mol_structure Define Initial Molecular Structure (e.g., SMILES, 2D sketch) conf_search Perform Conformational Search (e.g., Molecular Mechanics, Monte Carlo) mol_structure->conf_search geom_opt Geometry Optimization of Conformers (e.g., HF, DFT, MP2 with a chosen basis set) conf_search->geom_opt Identified Low-Energy Conformers freq_calc Frequency Calculation (Confirm minima, obtain ZPE and thermal corrections) geom_opt->freq_calc rel_energy Calculate Relative Energies (Including ZPE corrections) freq_calc->rel_energy analyze_results Analyze Results and Compare with Experiment rel_energy->analyze_results

Caption: Workflow for ab initio conformational analysis.

The key steps in the computational protocol are as follows:

  • Initial Structure Generation: An initial 3D structure of ethane-1,2-diol is generated. This can be done using molecular building software or from a 2D representation.

  • Conformational Search: A preliminary conformational search is often performed using less computationally expensive methods like molecular mechanics to identify a set of low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are then optimized using more accurate ab initio methods. This involves finding the minimum energy structure for each conformer at a chosen level of theory (e.g., Hartree-Fock, DFT with a specific functional like B3LYP or PBE0, or Møller-Plesset perturbation theory) and a specific basis set (e.g., 6-31G*, cc-pVTZ).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. These calculations serve two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Relative Energy Calculation: The total energies of the conformers, corrected for ZPVE, are used to calculate their relative energies. This allows for the determination of the most stable conformer and the energy differences between the various conformations.

Discussion

The choice of computational method significantly impacts the calculated conformational energies of ethane-1,2-diol.

  • Hartree-Fock (HF) Theory: HF methods, which do not fully account for electron correlation, tend to overestimate the energy difference between conformers. For ethane-1,2-diol, the HF/6-31G* calculation predicts a smaller energy gap between the gauche and anti forms compared to methods that include electron correlation.[1]

  • Møller-Plesset (MP) Perturbation Theory: Including electron correlation through methods like MP2 and MP3 generally improves the accuracy of the calculated energies. For ethane-1,2-diol, MP2 and MP3 calculations provide results that are in better agreement with experimental observations, showing a clear preference for the gauche conformer.[1]

  • Density Functional Theory (DFT): DFT has become a popular method for conformational analysis due to its balance of accuracy and computational cost. The choice of the exchange-correlation functional is critical. Functionals like B3LYP, PBE0, and M06-2X are commonly used. Studies have shown that DFT methods can provide reliable conformational energies for diols, though the performance can be functional-dependent.[3][4] For systems with significant non-covalent interactions, such as the intramolecular hydrogen bond in ethane-1,2-diol, the inclusion of dispersion corrections in DFT calculations is often recommended.

Conclusion

The conformational analysis of ethane-1,2-diol highlights the importance of selecting an appropriate ab initio method for accurate energy predictions. While Hartree-Fock provides a basic understanding, methods that include electron correlation, such as MP2 and DFT, are necessary for quantitative agreement with experimental data. For researchers in drug development and related fields, understanding the strengths and limitations of these computational tools is essential for reliable molecular modeling and the prediction of molecular properties. The provided data and protocols serve as a guide for selecting the most suitable computational approach for similar systems.

References

A Comparative Guide to Eth-ane-1,2-diol Toxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various toxicity assays for Ethane-1,2-diol, commonly known as ethylene glycol. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the toxicological pathways to support cross-validation of findings.

Introduction to Ethane-1,2-diol Toxicity

Ethane-1,2-diol is a colorless, odorless, sweet-tasting liquid widely used in antifreeze and de-icing solutions.[1][2] While the parent compound has relatively low toxicity, its metabolites are responsible for significant health effects.[3][4] Ingestion is the primary route of toxic exposure, leading to a multi-stage clinical progression that begins with central nervous system (CNS) depression, similar to ethanol intoxication, followed by cardiopulmonary distress and, ultimately, acute renal failure.[4][5] The toxicity is primarily caused by the metabolic conversion of ethane-1,2-diol in the liver to toxic acids, principally glycolic acid and oxalic acid.[1][3][6] Glycolic acid accumulation leads to severe metabolic acidosis, while oxalic acid precipitates with calcium to form calcium oxalate crystals, which deposit in the renal tubules and other tissues, causing significant damage.[1][2][7]

Comparative Analysis of Quantitative Toxicity Data

The toxicity of Ethane-1,2-diol has been evaluated using a variety of in vivo and in vitro assays. The following tables summarize key quantitative data from these studies to facilitate comparison across different models and endpoints.

Table 1: In Vivo Acute Lethal Dose (LD50) Data

SpeciesRouteLD50 (mg/kg)Reference
RatOral4,700[8][9]
MouseOral5,500[9]
Guinea PigOral6,610[9]
RabbitDermal9,530[8]
CatOral4,440 - 8,880 (100% mortality)[7]
HumanOral398 (LDLo)[8]

LDLo (Lowest Published Lethal Dose)

Table 2: In Vitro Cytotoxicity Data (IC50)

Cell Line/ModelAssayIC50Exposure TimeReference
Rat EmbryosWhole Embryo Culture100-200 mM (Ethylene Glycol)48 hours[10]
Rat EmbryosWhole Embryo Culture0.1-0.2 mM (Glycolaldehyde)48 hours[10]
Rat EmbryosWhole Embryo Culture3 mM (Glycolic Acid)48 hours[10]
Human Promyelocytic (NB4)Cell Viability0.1 mM (EGBE)96 hours[11]
Murine Factor-Dependent (DA1)Cell Viability80 µM (EGBE)48 hours[11]

*Data for Ethylene Glycol Monobutyl Ether (EGBE), a related glycol ether, illustrates the range of toxicity within this chemical class.

Table 3: Aquatic Toxicity Data (LC50)

SpeciesLC50 (mg/L)Exposure TimeReference
Trout41,00096 hours[9]
Water Flea46,30048 hours[9]
Bluegill Fish34,25096 hours[9]

Mechanisms of Ethane-1,2-diol Toxicity

The primary mechanism of Ethane-1,2-diol toxicity is its metabolic conversion into harmful acids. This process occurs mainly in the liver and involves a series of enzymatic reactions.

The metabolic cascade begins with the enzyme alcohol dehydrogenase (ADH), which oxidizes Ethane-1,2-diol to glycolaldehyde.[1][3] This is the rate-limiting step and can be competitively inhibited by ethanol or blocked by the antidote fomepizole.[2][3] Glycolaldehyde is then rapidly oxidized to glycolic acid by aldehyde dehydrogenase.[1] The accumulation of glycolic acid is the main cause of the severe metabolic acidosis seen in poisonings.[6][12] Further metabolism converts glycolic acid to glyoxylic acid and finally to oxalic acid.[3] Oxalic acid readily combines with calcium in the blood to form insoluble calcium oxalate crystals, which deposit in the renal tubules, leading to kidney damage and failure.[1][7][13]

Ethane_1_2_diol_Toxicity_Pathway cluster_0 Metabolic Pathway in Liver cluster_1 Toxic Outcomes EthaneDiol Ethane-1,2-diol Glycolaldehyde Glycolaldehyde EthaneDiol->Glycolaldehyde Alcohol Dehydrogenase (ADH) CNS_Depression CNS Depression EthaneDiol->CNS_Depression Direct Effect GlycolicAcid Glycolic Acid Glycolaldehyde->GlycolicAcid Aldehyde Dehydrogenase GlyoxylicAcid Glyoxylic Acid GlycolicAcid->GlyoxylicAcid Acidosis Metabolic Acidosis GlycolicAcid->Acidosis Primary Cause OxalicAcid Oxalic Acid GlyoxylicAcid->OxalicAcid Crystals Calcium Oxalate Crystal Formation OxalicAcid->Crystals Precipitation with Ca2+ RenalFailure Acute Renal Failure Crystals->RenalFailure Tubular Damage

Metabolic pathway and toxic effects of Ethane-1,2-diol.

Experimental Protocols for Key Assays

Accurate cross-validation requires standardized methodologies. Below are detailed protocols for common in vitro cytotoxicity assays used to assess the effects of chemical compounds like Ethane-1,2-diol.

The diagram below outlines a typical workflow for assessing the cytotoxicity of a test compound using cell-based assays.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis CellCulture 1. Cell Culture (e.g., HepG2, 3T3) Plating 3. Seed Cells in 96-well Plates CellCulture->Plating CompoundPrep 2. Prepare Test Compound (Ethane-1,2-diol Stock & Dilutions) Treatment 4. Treat Cells with Compound (24-72h incubation) CompoundPrep->Treatment Plating->Treatment AssayChoice 5. Perform Viability Assay Treatment->AssayChoice MTT MTT Assay AssayChoice->MTT Mitochondrial Activity NRU Neutral Red Uptake AssayChoice->NRU Lysosomal Integrity DataCollection 6. Measure Absorbance (Spectrophotometer) MTT->DataCollection NRU->DataCollection Analysis 7. Data Analysis (Calculate IC50, Plot Curves) DataCollection->Analysis

General workflow for in vitro cytotoxicity assessment.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in living cells cleave the MTT tetrazolium ring, yielding purple formazan crystals.[14][15]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[15]

  • Compound Exposure: Remove the culture medium and add fresh medium containing various concentrations of Ethane-1,2-diol. Include untreated control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the compound-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.[16]

  • Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilizing agent (e.g., MTT solvent: 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Read the absorbance at 570-590 nm using a microplate spectrophotometer.[14]

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[17]

Protocol:

  • Cell Plating and Exposure: Follow steps 1 and 2 as described in the MTT protocol.

  • Dye Incubation: After the treatment period, remove the medium. Add 100 µL of Neutral Red solution (e.g., 40-50 µg/mL in medium) to each well.[17][18]

  • Incubation: Incubate the plate at 37°C for 2-3 hours.[17]

  • Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[18]

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[17][18]

  • Absorbance Reading: Place the plate on a shaker for 10-15 minutes to extract the dye and form a homogeneous solution.[18] Measure the absorbance at 540 nm.[18]

  • Data Analysis: Calculate the percentage of dye uptake relative to the untreated control cells to determine viability and calculate the IC50.

Conclusion

The cross-validation of Ethane-1,2-diol toxicity requires a multi-faceted approach. In vivo studies provide systemic toxicity data, such as LD50 values, which are crucial for understanding lethal dosage levels.[8][9] However, in vitro assays, like the MTT and NRU tests, offer valuable mechanistic insights into cellular toxicity and are essential for screening and reducing reliance on animal testing.[14][17] Data shows that the toxicity of Ethane-1,2-diol is largely attributable to its metabolites, particularly glycolaldehyde and glycolic acid, which are significantly more potent than the parent compound in in vitro systems.[10] By comparing data from different assay systems and understanding the underlying toxicological pathways, researchers can build a more comprehensive and robust profile of a compound's toxicity.

References

A Comparative Analysis of Experimental and Theoretical Vibrational Spectra of Ethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers leveraging vibrational spectroscopy to study ethylene glycol, offering a detailed comparison of experimental data with theoretical predictions and outlining the methodologies involved.

Ethylene glycol, the simplest diol, is a molecule of significant interest due to its conformational flexibility and the presence of intramolecular hydrogen bonding. Its vibrational spectrum, whether obtained experimentally through Infrared (IR) and Raman spectroscopy or computationally via theoretical methods, provides a detailed fingerprint of its molecular structure and dynamics. This guide offers a comparative overview of experimental and theoretical vibrational spectra of ethylene glycol, providing researchers with the data and methodologies to support their own investigations.

Quantitative Comparison of Vibrational Frequencies

The vibrational spectrum of ethylene glycol is characterized by distinct modes corresponding to the stretching and bending of its various chemical bonds. A comparison of experimentally measured and theoretically calculated frequencies for the prominent vibrational modes is presented below. The data reveals a generally good agreement between experimental and theoretical values, with Density Functional Theory (DFT) calculations proving to be a reliable predictive tool. Discrepancies between the values can often be attributed to factors such as the phase of the sample (gas, liquid, or solid), intermolecular interactions, and the specific computational methods employed.

Vibrational ModeExperimental IR Frequency (cm⁻¹)Experimental Raman Frequency (cm⁻¹)Theoretical (DFT) Frequency (cm⁻¹)Conformer Assignment
C-C Stretch1033, 1082[1]863[2]~800[3][4]trans, gauche[1]
CH₂ Rocking---gauche[1]
Skeletal Valence Vibrations864, 1041, 1084481, 523, 1069[2]-trans, gauche[2][3]

Experimental and Theoretical Methodologies

A clear understanding of the methodologies used to obtain and analyze vibrational spectra is crucial for accurate interpretation and replication of results.

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy:

A common technique for obtaining the infrared spectrum of ethylene glycol is Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

  • Sample Preparation: Liquid ethylene glycol, or mixtures with other substances like water, are used directly without any special preparation.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is utilized.

  • Data Acquisition: The ATR crystal is brought into contact with the liquid sample. The infrared beam is directed through the crystal, where it undergoes total internal reflection at the crystal-sample interface. The evanescent wave penetrates a short distance into the sample, and specific wavelengths of the infrared radiation are absorbed by the sample.

  • Spectral Analysis: The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is a plot of absorbance or transmittance as a function of wavenumber (cm⁻¹). Bands observed at 1033 cm⁻¹ and 1082 cm⁻¹ have been assigned to the C-C stretching modes of the trans and gauche conformers, respectively[1].

Raman Spectroscopy:

  • Sample Preparation: Liquid ethylene glycol is typically placed in a glass capillary tube. For solid-state measurements, the sample is frozen.

  • Instrumentation: A Raman spectrometer, often equipped with a laser excitation source (e.g., λ = 253.7 nm), is used. The scattered light is collected and analyzed by a spectrograph[2].

  • Data Acquisition: The laser beam is focused on the sample. The Raman scattered light is collected at a 90° angle to the incident beam and dispersed by the spectrograph onto a detector.

  • Spectral Analysis: The Raman spectrum is a plot of the intensity of the scattered light versus the Raman shift (in cm⁻¹). This technique has been instrumental in identifying the presence of both trans and gauche rotational isomers in liquid ethylene glycol[2][5].

Theoretical Protocols

Density Functional Theory (DFT) Calculations:

Theoretical vibrational spectra of ethylene glycol are commonly calculated using DFT methods.

  • Conformational Search: The first step involves identifying the stable conformers of the ethylene glycol molecule. Due to the rotation around the C-C and C-O bonds, ethylene glycol can exist in several conformations, with the gauche and trans forms being of particular interest[1][3].

  • Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure. A popular and effective method for this is the B3LYP functional with a basis set such as 6-311+g*[1].

  • Frequency Calculation: Once the geometry is optimized, the vibrational frequencies and their corresponding intensities (for both IR and Raman) are calculated. These calculations are typically performed at the same level of theory as the geometry optimization.

  • Analysis: The calculated frequencies are then compared with the experimental spectra. It is common to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical model.

Workflow for Comparing Experimental and Theoretical Spectra

The process of comparing experimental and theoretical vibrational spectra of ethylene glycol can be visualized as a systematic workflow.

Vibrational_Spectra_Comparison_Workflow Workflow for Comparing Experimental and Theoretical Vibrational Spectra of Ethylene Glycol cluster_experimental Experimental Analysis cluster_theoretical Theoretical Analysis cluster_comparison Comparative Analysis exp_sample Ethylene Glycol Sample ftir FTIR Spectroscopy exp_sample->ftir raman Raman Spectroscopy exp_sample->raman exp_data Experimental Spectra (IR & Raman) ftir->exp_data raman->exp_data comparison Comparison of Frequencies & Intensities exp_data->comparison comp_model Molecular Model of Ethylene Glycol dft DFT Calculations (e.g., B3LYP/6-311+g*) comp_model->dft freq_calc Frequency & Intensity Calculation dft->freq_calc theo_data Theoretical Spectra (IR & Raman) freq_calc->theo_data theo_data->comparison assignment Vibrational Mode Assignment comparison->assignment interpretation Structural & Conformational Interpretation assignment->interpretation

Caption: A flowchart illustrating the parallel workflows for obtaining and analyzing experimental and theoretical vibrational spectra, culminating in a comparative analysis.

References

Performance comparison of different catalysts for ethylene glycol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance in Ethylene Glycol Production

Ethylene glycol (EG), a cornerstone chemical in the production of polyester fibers and antifreeze agents, is synthesized through various catalytic routes. The efficiency of these processes hinges on the performance of the catalysts employed. This guide provides a comprehensive comparison of different catalysts used in the primary synthesis routes for ethylene glycol, supported by experimental data to inform catalyst selection and optimization.

Performance Comparison of Ethylene Glycol Synthesis Catalysts

The selection of a catalyst is critical in determining the economic viability and environmental footprint of ethylene glycol production. The following table summarizes the performance of various catalysts across different synthesis pathways, highlighting key metrics such as conversion, selectivity, and yield under specific reaction conditions.

Synthesis RouteCatalystSubstrateTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)Yield (%)Reference
From Ethylene Oxide Silver-based (Ag)Ethylene230–2701-2-86->90 (to EO)>99 (EG from EC)[1]
Phosphonium SaltsEthylene Carbonate--100 (EO)>99-[2][3]
Nb2O5/α-Al2O3Ethylene Oxide--99.8~89.8-
Sn–Nb2O5/α-Al2O3Ethylene Oxide--99.794.0-
From Syngas (via Oxalate) Cu-Cr/SiO2Diethyl Oxalate205–2402.5–3.099.895.3-[4]
0.08E-Cu/SiO2Dimethyl Oxalate180-99.997.7-[5]
40Cu/CNTsEthylene Carbonate-->99-99[5]
Milstein's CatalystDiethyl Oxalate1004--92[6]
From Biomass Tungsten Carbide (WC)Cellulose----27[7]
Ni-WCCellulose----61[7]
Ni–WOx/SAPO-11Cellulose240-~10066.6-[8]
Raney Ni & Tungstic AcidEmpty Fruit Bunches230-2501.8-2.5-->25[9][10]

Key Reaction Pathways in Ethylene Glycol Synthesis

The synthesis of ethylene glycol can be achieved through several distinct chemical routes, each with its own set of intermediates and catalytic requirements. The following diagram illustrates the primary pathways.

G cluster_eo From Ethylene Oxide cluster_syngas From Syngas cluster_biomass From Biomass Ethylene Ethylene Ethylene_Oxide Ethylene_Oxide Ethylene->Ethylene_Oxide Ag Catalyst Ethylene_Carbonate Ethylene_Carbonate Ethylene_Oxide->Ethylene_Carbonate + CO2 Ethylene_Glycol Ethylene_Glycol Ethylene_Oxide->Ethylene_Glycol Hydrolysis Ethylene_Carbonate->Ethylene_Glycol Hydrolysis Syngas Syngas Oxalate Dialkyl Oxalate Syngas->Oxalate Carbonylation Oxalate->Ethylene_Glycol Hydrogenation Biomass Cellulose / Glycerol Sugars Sugars Biomass->Sugars Hydrolysis Sugars->Ethylene_Glycol Hydrogenolysis

Caption: Major industrial and emerging routes for ethylene glycol synthesis.

Experimental Protocols

Objective comparison of catalyst performance requires standardized experimental procedures. Below are detailed methodologies for key experiments in catalyst evaluation for ethylene glycol synthesis.

Catalyst Performance Testing: A General Workflow

The following diagram outlines a typical workflow for evaluating the performance of a given catalyst.

G start Start catalyst_prep Catalyst Preparation & Characterization start->catalyst_prep reactor_setup Reactor Setup (Batch or Continuous) catalyst_prep->reactor_setup reaction Reaction under Controlled Conditions reactor_setup->reaction sampling Product Sampling (Online/Offline) reaction->sampling analysis Product Analysis (GC, HPLC) sampling->analysis data_proc Data Processing (Conversion, Selectivity, Yield) analysis->data_proc end End data_proc->end

Caption: General workflow for catalyst performance evaluation.

Detailed Experimental Protocol: Hydrogenation of Diethyl Oxalate to Ethylene Glycol

This protocol is representative of the syngas-to-ethylene glycol route.

  • Catalyst Preparation and Activation:

    • The copper-based catalyst (e.g., Cu-Cr/SiO2) is prepared via impregnation or co-precipitation methods.

    • The prepared catalyst is calcined in air and then reduced in a hydrogen flow at a specified temperature to activate the metallic sites.

  • Reactor Setup:

    • A high-pressure fixed-bed reactor is typically used.

    • The activated catalyst is loaded into the reactor.

    • The system is pressurized with hydrogen to the desired reaction pressure.

  • Reaction Procedure:

    • A solution of diethyl oxalate in a suitable solvent (e.g., ethanol) is fed into the reactor at a constant flow rate using a high-pressure liquid pump.

    • The reactor temperature is maintained at the desired setpoint (e.g., 205–240°C).

    • The reaction is carried out for a specified duration.

  • Product Collection and Analysis:

    • The reactor effluent is cooled, and the liquid products are collected.

    • The product mixture is analyzed by gas chromatography (GC) to determine the concentrations of ethylene glycol, unreacted diethyl oxalate, and any byproducts.

  • Performance Calculation:

    • Conversion of diethyl oxalate is calculated based on the amount of reactant consumed.

    • Selectivity to ethylene glycol is determined from the molar ratio of ethylene glycol produced to the total moles of diethyl oxalate converted.

    • Yield of ethylene glycol is the product of conversion and selectivity.

Detailed Experimental Protocol: Hydrogenolysis of Cellulose to Ethylene Glycol

This protocol is representative of the biomass-to-ethylene glycol route.

  • Catalyst and Feedstock Preparation:

    • A bifunctional catalyst system, such as a combination of a tungsten-based catalyst (e.g., tungstic acid) and a hydrogenation catalyst (e.g., Raney Ni), is prepared.[11]

    • The lignocellulosic biomass (e.g., cellulose, empty fruit bunches) is pre-treated if necessary to remove impurities.[11]

  • Reactor Setup:

    • A high-pressure batch autoclave reactor is commonly used.[12]

    • The catalyst, feedstock, and solvent (typically water) are loaded into the reactor.[12]

  • Reaction Procedure:

    • The reactor is sealed and purged with an inert gas before being pressurized with hydrogen to the desired initial pressure.[11]

    • The reactor is heated to the reaction temperature (e.g., 240-250°C) with continuous stirring.[8][10]

    • The reaction is allowed to proceed for a set time.

  • Product Recovery and Analysis:

    • After the reaction, the reactor is cooled, and the gaseous products are vented.

    • The solid catalyst is separated from the liquid product by filtration.

    • The liquid phase is analyzed using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of ethylene glycol and other polyols.

  • Performance Calculation:

    • Conversion of the biomass is determined by the amount of insoluble solid remaining.

    • Yield of ethylene glycol is calculated based on the initial mass of the cellulosic content of the feedstock.

    • Selectivity is the molar percentage of the converted cellulose that forms ethylene glycol.

References

Ethane-1,2-diol vs. other diols in polyester formulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Diol Selection in Polyester Formulation: Ethane-1,2-diol vs. Alternatives

The selection of a diol monomer is a critical determinant of the final physicochemical properties of a polyester. This guide provides a comprehensive comparison of ethane-1,2-diol (ethylene glycol) against other diols in polyester formulation, supported by experimental data. The focus is on the impact of diol structure—specifically chain length, branching, and rigidity—on the thermal and mechanical performance of the resulting polymers.

The Role of Diol Structure in Polyester Properties

The molecular architecture of the diol plays a pivotal role in dictating the macroscopic properties of the polyester.[1] Key structural features of diols and their general effects on polyester characteristics are outlined below:

  • Chain Length: Increasing the chain length of linear diols generally leads to increased flexibility of the polymer chains. This results in a decrease in the glass transition temperature (Tg), tensile strength, and Young's modulus, but an improvement in the elongation at break.[1][2] For instance, in a series of unsaturated polyester resins, as the carbon chain length of the linear diol increased, the molecular flexibility improved.[1]

  • Branching: The introduction of methyl branches in the diol structure can reduce polymer crystallinity.[1] This is often attributed to the stereo-irregularity introduced by the branched diol, which disrupts crystal packing.[1] However, branching can also raise the glass transition temperature of the amorphous regions of the material.[1] Polyesters synthesized from secondary diols have been shown to exhibit higher glass transition temperatures (Tg) compared to those prepared from their primary diol counterparts.[3]

  • Rigidity: The incorporation of rigid diols, such as those containing cyclic or aromatic structures, enhances the stiffness of the polymer chains.[1] This typically leads to an increase in the glass transition temperature and improved thermomechanical properties.[1] For example, polyesters synthesized with the rigid bicyclic diol isosorbide exhibit high Tg values.[4]

Comparative Performance Data

The following tables summarize the thermal and mechanical properties of various polyesters synthesized from different diols. This data, extracted from peer-reviewed literature, allows for a direct comparison of the impact of diol selection on polyester performance.

Thermal Properties of Polyesters Derived from Various Diols
DiolDicarboxylic AcidGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Ethane-1,2-diol (Ethylene Glycol)Itaconic Acid-->200
Propane-1,3-diolItaconic Acid-->200
Butane-1,4-diolItaconic Acid-->200
Pentane-1,5-diolItaconic Acid-->200
IsosorbideSuccinic Acid193--
1,4-ButanediolAdipic Acid-52--
2,5-HexanediolAdipic Acid-39--
1,4-Butanediol2,5-Furandicarboxylic Acid36-38170-177-

Data compiled from multiple sources.[5][6][7] Note that direct comparison should be made with caution as experimental conditions may vary between studies.

Mechanical Properties of Polyesters Derived from Various Diols
DiolDicarboxylic AcidTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Ethane-1,2-diol (Ethylene Glycol)Itaconic Acid43.33--
Dimethyl Terephthalate containingItaconic Acid51.8513.47-
Poly(butylene 2,5-furandicarboxylate) (PBF)2,5-Furandicarboxylic Acid5.5-31.82.5-11840.742-1.0
Poly(propylene 2,5-furandicarboxylate) (PPF)2,5-Furandicarboxylic Acid67-82~31.6-2.7

Data compiled from multiple sources.[5][8] Note that direct comparison should be made with caution as experimental conditions may vary between studies.

Experimental Protocols

Reproducible experimental design is fundamental to comparative materials science. The following are generalized protocols for the synthesis and characterization of polyesters.

Polyester Synthesis via Melt Polycondensation

Melt polycondensation is a common method for synthesizing polyesters from a diol and a dicarboxylic acid.

  • Monomer and Catalyst Charging: The diol and dicarboxylic acid (or its dimethyl ester) are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation outlet. A catalyst, such as an antimony, titanium, or tin compound, is often added.[1]

  • Esterification/Transesterification: The mixture is heated under an inert atmosphere (e.g., nitrogen) to a temperature typically ranging from 150 to 220 °C.[1] Water or methanol is continuously removed to drive the reaction forward.[1]

  • Polycondensation: After the initial esterification/transesterification stage, the temperature is raised further (e.g., 270–280 °C), and a vacuum is applied to remove the excess diol and other volatile byproducts.[1] This stage promotes chain growth to achieve a high molecular weight polymer.[1]

Polyester Synthesis via Solution Polymerization

Solution polymerization is an alternative method, particularly useful when dealing with monomers that are sensitive to high temperatures.

  • Monomer Dissolution: The diol and diacid chloride are dissolved in a suitable inert solvent in a reaction vessel.[1]

  • Polymerization: The reaction is typically carried out at a lower temperature compared to melt polycondensation, often in the presence of an acid scavenger (e.g., pyridine) to neutralize the HCl generated.

  • Polymer Precipitation and Purification: Once the reaction is complete, the polymer is precipitated by pouring the solution into a non-solvent.[1] The precipitated polymer is then filtered, washed to remove impurities, and dried.[1]

Characterization of Polyester Properties
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) is employed to assess the thermal stability and decomposition temperature (Td) of the polyesters.[5][9]

  • Mechanical Testing: Tensile properties such as tensile strength, Young's modulus, and elongation at break are measured using a universal testing machine according to ASTM standards (e.g., ASTM D638).[5][9]

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the generalized workflow for polyester synthesis and the logical relationship between diol structure and resulting polyester properties.

Polyester_Synthesis_Workflow cluster_synthesis Polyester Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Charging Monomer Charging Esterification/Transesterification Esterification/Transesterification Monomer Charging->Esterification/Transesterification Heat, Catalyst Polycondensation Polycondensation Esterification/Transesterification->Polycondensation Increase Temp, Vacuum Precipitation Precipitation Polycondensation->Precipitation Add to Non-solvent Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying Thermal Analysis (DSC, TGA) Thermal Analysis (DSC, TGA) Drying->Thermal Analysis (DSC, TGA) Mechanical Testing (Tensile) Mechanical Testing (Tensile) Drying->Mechanical Testing (Tensile)

Caption: Generalized workflow for polyester synthesis and characterization.

Diol_Structure_Property_Relationship cluster_diol Diol Structure cluster_properties Polyester Properties Diol_Chain_Length Chain Length Tg Glass Transition (Tg) Diol_Chain_Length->Tg Decreases Tm Melting Temp (Tm) Diol_Chain_Length->Tm Decreases* Tensile_Strength Tensile Strength Diol_Chain_Length->Tensile_Strength Decreases Elongation Elongation at Break Diol_Chain_Length->Elongation Increases Diol_Branching Branching Diol_Branching->Tg Increases (Secondary Diols) Crystallinity Crystallinity Diol_Branching->Crystallinity Decreases Diol_Rigidity Rigidity (Cyclic/Aromatic) Diol_Rigidity->Tg Increases Diol_Rigidity->Tensile_Strength Increases note *For very long diol chains, Tm may increase.

Caption: Influence of diol structure on key polyester properties.

References

A Comparative Analysis of the Solvent Properties of Short-Chain Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the solvent properties of common short-chain diols, which are frequently employed as co-solvents and formulation excipients in the pharmaceutical industry. The selection of an appropriate solvent system is critical in drug development to ensure optimal solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This document offers a side-by-side comparison of key physical and chemical properties, supported by experimental data, to aid in the rational selection of these versatile solvents.

Data Presentation: Physicochemical Properties of Short-Chain Diols

The following table summarizes the key solvent properties of a selection of short-chain diols at or near ambient conditions. These parameters are crucial in determining the suitability of a diol as a solvent for a particular application. Polarity, indicated by the dielectric constant, influences the ability of the solvent to dissolve polar compounds. Viscosity affects the ease of handling and processing of formulations. The boiling point is an indicator of the solvent's volatility.

DiolChemical StructureBoiling Point (°C)Viscosity (cP at 20°C)Dielectric Constant (at 20°C)
Ethylene GlycolHOCH₂CH₂OH197.3[1]16.141.4[2]
Propylene Glycol (1,2-Propanediol)CH₃CH(OH)CH₂OH188.252[3]32.0[4]
1,3-PropanediolHOCH₂CH₂CH₂OH2145235.0[5]
1,2-ButanediolCH₃CH₂CH(OH)CH₂OH195-196.9[4]73.0 (at 20°C)[6]Data not readily available
1,3-ButanediolCH₃CH(OH)CH₂CH₂OH207.5[7]Data not readily available28.8 (at 25°C)[8][9]
1,4-ButanediolHOCH₂(CH₂)₂CH₂OH230[5]83.2 (mm²/s at 20°C)[8]32.9[6]
2,3-ButanediolCH₃CH(OH)CH(OH)CH₃182[10]121 (mm²/s at 25°C)[11]Data not readily available

Solubility of Model Pharmaceutical Compounds

The ability of a solvent to dissolve a drug substance is a primary consideration in formulation development. The following table presents the solubility of two model APIs, ibuprofen (a hydrophobic drug) and paracetamol (a more polar drug), in a selection of short-chain diols.

DiolIbuprofen Solubility (mg/g)Paracetamol Solubility (g/kg of solvent at 30°C)
Ethylene GlycolData not readily available144.30[12]
Propylene Glycol (1,2-Propanediol)300[13]Data not readily available
1,3-PropanediolData not readily availableData not readily available
1,2-ButanediolData not readily availableData not readily available
1,3-ButanediolData not readily availableData not readily available
1,4-ButanediolData not readily availableData not readily available
2,3-ButanediolData not readily availableData not readily available

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] Several methods can be employed for its determination, with the choice often depending on the sample volume.

  • Distillation Method: This method is suitable for larger sample volumes (>5 mL) and offers the advantage of simultaneous purification.[5] The liquid is heated in a distillation apparatus, and the temperature at which a steady condensation and collection of the distillate occurs is recorded as the boiling point.[1][5]

  • Thiele Tube Method: This micro-method is ideal for small sample volumes. A small amount of the liquid is heated in a tube attached to a thermometer and immersed in a heated oil bath within a Thiele tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube submerged in the liquid.[14]

  • Electronic Boiling Point Apparatus: Modern automated instruments provide a convenient and accurate means of determining boiling points, requiring only small sample volumes.

Measurement of Viscosity

Viscosity is a measure of a fluid's resistance to flow.[15] It is a critical parameter in the formulation of liquid dosage forms, affecting properties such as pourability and syringeability.

  • Capillary Viscometer (Ostwald type): This method involves measuring the time it takes for a fixed volume of the liquid to flow through a calibrated capillary tube under the influence of gravity.[16] The kinematic viscosity is then calculated by multiplying the flow time by the viscometer constant.

  • Rotational Viscometer: This instrument measures the torque required to rotate a spindle immersed in the fluid at a constant speed.[15][16] It can be used to determine the dynamic viscosity of both Newtonian and non-Newtonian fluids.

Determination of Dielectric Constant (Polarity)

The dielectric constant is a measure of a solvent's ability to separate opposite charges and is a key indicator of its polarity.

  • Capacitance Measurement: This method involves measuring the capacitance of a capacitor with and without the liquid diol as the dielectric material.[17] The ratio of the capacitance with the diol to the capacitance with a vacuum (or air) gives the dielectric constant.[17]

  • Interdigitated Capacitor (IDC) Sensors: Microfabricated IDC sensors can be integrated into microfluidic systems for the accurate measurement of the dielectric constant of small liquid volumes.[18][19]

Drug Solubility Determination

Drug solubility is the maximum concentration of a drug that can be dissolved in a given solvent at a specific temperature.

  • Equilibrium Solubility (Shake-Flask Method): An excess amount of the solid drug is added to the diol in a sealed container. The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved drug in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Kinetic Solubility: This high-throughput method involves dissolving the compound in a highly soluble solvent (like DMSO) and then adding it to the diol. The concentration at which precipitation occurs is then measured, often using nephelometry to detect the formation of insoluble particles.[20]

Visualizing the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comparative analysis of the solvent properties of short-chain diols.

G Workflow for Comparative Analysis of Diol Solvent Properties cluster_selection Selection cluster_experiments Experimental Determination cluster_analysis Data Analysis & Comparison cluster_output Output Diols Select Short-Chain Diols (e.g., Ethylene Glycol, Propylene Glycol) BoilingPoint Boiling Point Diols->BoilingPoint Viscosity Viscosity Diols->Viscosity DielectricConstant Dielectric Constant (Polarity) Diols->DielectricConstant Solubility Drug Solubility Diols->Solubility APIs Select Model APIs (e.g., Ibuprofen, Paracetamol) APIs->Solubility DataTable Compile Data into Comparative Table BoilingPoint->DataTable Viscosity->DataTable DielectricConstant->DataTable Solubility->DataTable Comparison Comparative Analysis of Solvent Properties DataTable->Comparison Guide Publish Comparison Guide Comparison->Guide

Caption: Logical workflow for the comparative analysis of diol solvent properties.

References

Unraveling the Thermal Degradation of Ethane-1,2-diol: A Comparative Guide to Decomposition Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the thermal stability and decomposition pathways of ethane-1,2-diol (ethylene glycol) is critical for applications ranging from cryopreservation to pharmaceutical formulations. This guide provides a comprehensive comparison of the validated mechanisms of ethylene glycol's thermal decomposition, supported by experimental data and detailed analytical protocols.

The thermal decomposition of ethylene glycol is a complex process governed by several competing reaction pathways. The predominant mechanisms are influenced by factors such as temperature, pressure, and the presence of oxidizing agents. This guide will delve into the primary unimolecular decomposition routes, oxidative degradation pathways, and alternative mechanisms, presenting a clear comparison of their products and reaction conditions.

Dominant Unimolecular Decomposition Pathways

Theoretical and experimental studies have identified two primary channels for the unimolecular thermal decomposition of ethylene glycol in an inert atmosphere: dehydration (H₂O-elimination) and C-C bond cleavage.

A key theoretical study by Ye et al. (2012) using quantum chemical calculations has shown that the prevalence of these pathways is highly temperature-dependent. At lower temperatures, the elimination of a water molecule is the favored reaction, while at higher temperatures, the homolytic cleavage of the carbon-carbon bond becomes the dominant decomposition route.[1][2][3]

1. Dehydration (H₂O-elimination): This pathway involves the removal of a water molecule from the ethylene glycol molecule, leading to the formation of vinyl alcohol (ethenol) or acetaldehyde. The reaction proceeds through a four-membered transition state.

2. C-C Bond Cleavage: At elevated temperatures, the C-C bond in ethylene glycol can break, resulting in the formation of two hydroxymethyl (•CH₂OH) radicals. These highly reactive radicals can then participate in subsequent reactions.

The competition between these two pathways is a critical factor in determining the final product distribution of ethylene glycol pyrolysis.

Oxidative Thermal Degradation

In the presence of oxygen, the thermal decomposition of ethylene glycol follows a different set of pathways, leading primarily to the formation of various organic acids. This oxidative degradation is a significant concern in applications where ethylene glycol-based fluids are used at elevated temperatures in air, such as in heat transfer systems.

Experimental studies have identified the main acidic byproducts of oxidative degradation to be:

  • Glycolic acid

  • Formic acid

  • Oxalic acid

  • Acetic acid

The formation of these acids can lead to a decrease in the pH of the solution, which can in turn cause corrosion of metallic components in contact with the fluid.

Alternative Decomposition Mechanisms

While dehydration and C-C bond cleavage are the most prominent unimolecular decomposition routes, other minor pathways can also contribute to the overall degradation of ethylene glycol. These can include C-O and O-H bond fissions, though they are generally considered to have higher activation energies.

Under specific conditions, such as in the presence of certain catalysts, alternative mechanisms may become more significant. For instance, in the presence of acidic or basic catalysts, the dehydration of ethylene glycol to form dioxane has been observed.

Comparative Analysis of Decomposition Products

The following table summarizes the major products formed from the different thermal decomposition mechanisms of ethane-1,2-diol.

Decomposition MechanismKey ProductsReaction Conditions
Unimolecular Decomposition
Dehydration (H₂O-elimination)Vinyl Alcohol (Ethenol), Acetaldehyde, WaterLower Temperatures, Inert Atmosphere
C-C Bond CleavageHydroxymethyl Radicals (leading to formaldehyde, methanol, etc.)Higher Temperatures, Inert Atmosphere
Oxidative Degradation Glycolic Acid, Formic Acid, Oxalic Acid, Acetic AcidPresence of Oxygen, Elevated Temperatures
Catalytic Decomposition Dioxane, and other products depending on the catalystPresence of Acidic or Basic Catalysts

Experimental Validation Protocols

To validate the proposed decomposition mechanisms and quantify the product distribution, a combination of experimental techniques is employed. Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) provides valuable information on the mass loss of the sample as a function of temperature and allows for the identification of evolved gases. For a detailed analysis of the liquid and gaseous products, gas chromatography-mass spectrometry (GC-MS) is the method of choice.

Protocol for GC-MS Analysis of Ethylene Glycol Thermal Decomposition Products

This protocol provides a general framework for the analysis of the thermal decomposition products of ethane-1,2-diol using GC-MS.

1. Sample Preparation and Pyrolysis:

  • A known quantity of high-purity ethane-1,2-diol is placed in a pyrolysis reactor.

  • The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • The sample is heated to the desired decomposition temperature at a controlled heating rate. The pyrolysis products are collected in a suitable trap (e.g., a cold trap or a sorbent tube).

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: A suitable capillary column for the separation of polar compounds, such as a DB-WAX or a ZB-WAXplus column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Hold: Hold at 240 °C for 5 minutes.

  • Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 30-450.

3. Data Analysis:

  • The obtained chromatograms are analyzed to identify the individual decomposition products by comparing their mass spectra with a reference library (e.g., NIST Mass Spectral Library).

  • Quantification of the products can be achieved by using internal or external standards.

Visualizing the Decomposition Pathways

To better illustrate the relationships between the different decomposition mechanisms and their products, the following diagrams are provided.

EthyleneGlycolDecomposition cluster_unimolecular Unimolecular Decomposition (Inert Atmosphere) cluster_oxidative Oxidative Degradation EthyleneGlycol Ethane-1,2-diol (HOCH₂CH₂OH) Dehydration Dehydration (H₂O-elimination) EthyleneGlycol->Dehydration Low Temp. CCClevage C-C Bond Cleavage EthyleneGlycol->CCClevage High Temp. Oxidation Oxidation EthyleneGlycol->Oxidation + O₂ VinylAlcohol Vinyl Alcohol (CH₂=CHOH) Dehydration->VinylAlcohol Acetaldehyde Acetaldehyde (CH₃CHO) Dehydration->Acetaldehyde Radicals Hydroxymethyl Radicals (2 •CH₂OH) CCClevage->Radicals Acids Organic Acids (Glycolic, Formic, etc.) Oxidation->Acids

Caption: Primary thermal decomposition pathways of ethane-1,2-diol.

ExperimentalWorkflow Start Ethane-1,2-diol Sample Pyrolysis Pyrolysis Reactor (Controlled Temperature and Atmosphere) Start->Pyrolysis Trapping Product Collection (Cold Trap / Sorbent Tube) Pyrolysis->Trapping GCMS GC-MS Analysis Trapping->GCMS DataAnalysis Data Analysis (Identification and Quantification) GCMS->DataAnalysis Results Product Distribution and Mechanism Validation DataAnalysis->Results

Caption: Experimental workflow for analyzing thermal decomposition products.

References

Safety Operating Guide

Proper Disposal of Ethen-1,2-diol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Ethen-1,2-diol, a volatile and reactive organic compound, is critical for ensuring laboratory safety and environmental protection. As the enol tautomer of glycolaldehyde, it is imperative to manage its disposal as a hazardous chemical waste, considering its flammability and potential toxicity. This guide provides essential, step-by-step procedures for the proper disposal of this compound in a research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound and its more stable tautomer, glycolaldehyde.[1] This chemical should always be handled within a certified fume hood while wearing appropriate Personal Protective Equipment (PPE).[1]

Required Personal Protective Equipment (PPE): [1]

  • Eye Protection: Safety goggles with side shields are mandatory.[1]

  • Hand Protection: Wear suitable chemical-resistant gloves.[1]

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.[1]

In the event of a spill, immediately evacuate the area, ensure adequate ventilation, and eliminate all potential ignition sources.[2] The spill should be contained using absorbent materials such as sand or vermiculite.[2]

Hazard Classification and Data

Hazard ClassificationDescription
Acute Toxicity (Oral), Category 4 Harmful if swallowed.[3][4][5][6][7]
Specific Target Organ Toxicity – Repeated Exposure, Category 2 May cause damage to organs through prolonged or repeated exposure.[3][4][5][6]
Flammability Considered a flammable liquid and vapor.[2][8]

Step-by-Step Disposal Protocol

The disposal of this compound must not be done via sink or drain.[1][9] All chemical waste must be collected and managed through your institution's Environmental Health and Safety (EHS) office.[1][10]

  • Waste Collection:

    • Collect all waste containing this compound in a designated, leak-proof hazardous waste container that is compatible with flammable organic liquids.[1][10][11][12] Glass or chemically resistant plastic containers are suitable.[1]

    • Do not mix with incompatible wastes.[10][13] For instance, never mix oxidizing acids with organic chemicals.[14]

  • Labeling:

    • The container must be clearly labeled with a hazardous waste tag as soon as waste accumulation begins.[1][8]

    • The label must include the full chemical name, "(Z)-Ethene-1,2-diol," and a clear indication of its hazards (e.g., Flammable, Toxic).[1]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13]

    • The SAA must be under the direct supervision of laboratory personnel.[13]

    • Keep the waste container securely capped except when adding waste.[10][13]

    • Flammable wastes should ideally be stored in a fire-rated cabinet.[14]

  • Disposal:

    • Contact your institution's EHS office to request a waste pickup once the container is full.[10]

    • Alternatively, you can hire a professional hazardous waste contractor for disposal.[11]

    • Do not attempt to treat the waste by dilution with water as a substitute for proper neutralization and disposal.[11]

Experimental Protocols

While specific experimental protocols for the neutralization of this compound are not detailed in the provided search results, a common method for similar aldehydes involves neutralization. For example, glycine-based products are commercially available to neutralize glutaraldehyde, rendering it a non-hazardous waste with a neutral pH.[11] It is crucial to note that using substances like sodium bisulfate can create new toxic compounds.[11] Any neutralization procedure should be performed in a separate, designated holding tank and not directly in an automated reprocessor reservoir.[11] Always comply with the safety information and instructions provided with any neutralizing agents.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_preparation Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill Spill Occurs start->spill fume_hood Handle in a Certified Fume Hood ppe->fume_hood collect_waste Collect in a Labeled, Leak-Proof Hazardous Waste Container fume_hood->collect_waste label_container Label Container: - 'Hazardous Waste' - 'this compound' - Hazards (Flammable, Toxic) collect_waste->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa cap_container Keep Container Securely Capped store_saa->cap_container contact_ehs Contact Institutional EHS for Waste Pickup cap_container->contact_ehs prof_disposal Or, Hire Professional Hazardous Waste Contractor cap_container->prof_disposal end_disposal Proper Disposal Complete contact_ehs->end_disposal prof_disposal->end_disposal evacuate Evacuate & Ventilate Area spill->evacuate ignition Eliminate Ignition Sources evacuate->ignition contain Contain Spill with Absorbent Material ignition->contain spill_ppe Wear Appropriate PPE contain->spill_ppe spill_ppe->collect_waste

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Guide for Ethen-1,2-diol (Ethylene Glycol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ethen-1,2-diol, commonly known as ethylene glycol. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure.[1][2][3] The primary routes of exposure are ingestion and skin contact, with inhalation being a risk at elevated temperatures.[4]

1. Eye and Face Protection:

  • Safety Goggles or a Face Shield: Always wear chemical safety goggles that provide a complete seal around the eyes.[2][5] For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

2. Skin Protection:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile, neoprene, and latex gloves are generally recommended for handling ethylene glycol.[1][5][6] However, it is crucial to consider the breakthrough time, which is the time it takes for the chemical to permeate the glove material. Thicker gloves generally offer greater chemical resistance but may impair dexterity.[5] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if any damage is found.

  • Lab Coat or Chemical-Resistant Apron: A lab coat should be worn to protect against incidental splashes. For tasks involving larger quantities of this compound, a chemical-resistant apron over the lab coat is recommended.

  • Closed-toe Shoes: Never wear open-toed shoes in a laboratory setting.

3. Respiratory Protection:

  • Ventilation: this compound should be handled in a well-ventilated area.[1][2] For procedures that may generate vapors or aerosols, a fume hood is required.

  • Respirator: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7]

Quantitative Data on Glove Performance

The following table summarizes the breakthrough times for various glove materials when in contact with this compound. This data is essential for selecting the appropriate gloves for specific laboratory procedures.

Glove MaterialBreakthrough Time (minutes)Recommendation
Nitrile> 480Recommended
Neoprene360Recommended
Latex360Recommended
ButylVery GoodRecommended

Note: Breakthrough times can be affected by factors such as glove thickness, chemical concentration, temperature, and the specific glove manufacturer. It is always best to consult the manufacturer's chemical resistance guide for specific glove models.[5][8]

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Pre-Handling Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a safety shower and eyewash station are readily accessible and in good working order.

  • Confirm that the fume hood (if required) is functioning correctly.

  • Assemble all necessary materials and equipment before starting the procedure.

  • Don the appropriate PPE as specified above.

2. Handling Procedure:

  • Dispense the required amount of this compound carefully to avoid splashing.

  • Keep containers of this compound sealed when not in use.

  • If heating this compound, do so in a fume hood and monitor the temperature closely.

  • In case of a spill, immediately alert others in the area and follow your institution's spill cleanup protocol. Small spills can typically be absorbed with an inert material (e.g., vermiculite, sand).

3. Post-Handling:

  • Properly label and store any remaining this compound in a cool, dry, and well-ventilated area away from incompatible materials.[2]

  • Decontaminate the work area thoroughly.

  • Follow the doffing (removal) procedure for PPE as outlined below to prevent self-contamination.

Disposal Plan for this compound and Contaminated PPE

This compound and materials contaminated with it are considered hazardous waste and must be disposed of according to federal, state, and local regulations.[4][9] Never pour this compound down the drain. [2][6]

1. Waste Segregation and Containment:

  • Liquid Waste: Collect all waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Solid Waste (Contaminated PPE): Place all disposable PPE (gloves, aprons, etc.) that has come into contact with this compound into a separate, labeled, and leak-proof hazardous waste container.[10]

2. Waste Disposal:

  • Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste management company.[10]

Experimental Protocol: Glove Permeation Testing

The following is a summarized methodology for determining the chemical resistance of glove materials, based on the principles of ASTM F739, "Standard Test Method for Resistance of Protective Clothing Materials to Permeation by Liquids or Gases under Conditions of Continuous Contact."

Objective: To determine the breakthrough time and permeation rate of this compound through a specific glove material.

Materials:

  • Permeation test cell

  • Glove material specimen

  • This compound (challenge chemical)

  • Collecting medium (e.g., dry air or nitrogen)

  • Analytical instrument capable of detecting low concentrations of this compound (e.g., gas chromatograph)

Methodology:

  • A specimen of the glove material is clamped between two chambers of the permeation test cell.

  • The outer side of the glove specimen is exposed to this compound (the challenge chemical).

  • A collecting medium is passed through the inner chamber, which is in contact with the inner side of the glove specimen.

  • The collecting medium is continuously monitored by an analytical instrument to detect the presence of the challenge chemical.

  • The breakthrough time is recorded as the time from the initial exposure to the first detection of the chemical in the collecting medium.

  • The permeation rate is determined by measuring the amount of chemical that passes through the glove material over a specific period after breakthrough.

Visual Diagrams

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Task Involving This compound AssessVolume Assess Volume and Concentration Start->AssessVolume EyeProtection Safety Goggles or Face Shield Start->EyeProtection Gloves Chemical Resistant Gloves (Nitrile, Neoprene, etc.) Start->Gloves BodyProtection Lab Coat or Chemical Apron Start->BodyProtection AssessSplash Potential for Splashing? AssessVolume->AssessSplash AssessVolume->BodyProtection Large Volume AssessAerosol Potential for Aerosol Generation? AssessSplash->AssessAerosol AssessSplash->EyeProtection Yes Respiratory Work in Fume Hood or Wear Respirator AssessAerosol->Respiratory Yes Proceed Proceed with Task EyeProtection->Proceed Gloves->Proceed BodyProtection->Proceed Respiratory->Proceed

Caption: Workflow for selecting appropriate PPE when handling this compound.

Doffing_Procedure PPE Doffing (Removal) Procedure Start Begin Doffing RemoveGloves 1. Remove Gloves (avoid touching outside with bare skin) Start->RemoveGloves RemoveApron 2. Remove Apron or Gown (turn inside out) RemoveGloves->RemoveApron HandHygiene1 Perform Hand Hygiene RemoveApron->HandHygiene1 RemoveFaceShield 3. Remove Face Shield or Goggles (handle by straps) HandHygiene1->RemoveFaceShield RemoveRespirator 4. Remove Respirator or Mask (handle by straps) RemoveFaceShield->RemoveRespirator HandHygiene2 Perform Hand Hygiene RemoveRespirator->HandHygiene2 End Doffing Complete HandHygiene2->End

References

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